Vinylphosphonate
Description
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Structure
3D Structure
Properties
Molecular Formula |
C2H3O3P-2 |
|---|---|
Molecular Weight |
106.02 g/mol |
IUPAC Name |
ethenyl-dioxido-oxo-λ5-phosphane |
InChI |
InChI=1S/C2H5O3P/c1-2-6(3,4)5/h2H,1H2,(H2,3,4,5)/p-2 |
InChI Key |
ZTWTYVWXUKTLCP-UHFFFAOYSA-L |
Canonical SMILES |
C=CP(=O)([O-])[O-] |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of Diethyl Vinylphosphonate from Vinylphosphonic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details two primary methods for the synthesis of diethyl vinylphosphonate from vinylphosphonic acid. The following sections provide comprehensive experimental protocols, comparative data, and visual representations of the synthetic pathways and workflows. This document is intended to serve as a practical resource for laboratory professionals engaged in chemical synthesis and drug development.
Method 1: Two-Step Synthesis via Monoethyl this compound Intermediate
This synthetic route involves the initial formation of a monoethyl this compound intermediate through a reaction between vinylphosphonic acid and diethyl 2-acetoxyethanephosphonate. The intermediate is then converted to the final product, diethyl this compound, by reaction with triethyl orthoformate. This method offers a reliable, albeit multi-step, approach to the desired product.
Experimental Protocol
Step 1: Synthesis of Crude Monoethyl this compound
-
In a reaction vessel equipped with a stirrer and a distillation apparatus, combine 25 g of vinylphosphonic acid and 70 g of diethyl 2-acetoxyethanephosphonate.
-
Heat the mixture to 180°C with continuous stirring.
-
Over a period of 14 hours, slowly add 252 g of diethyl 2-acetoxyethanephosphonate dropwise to the reaction mixture. During the addition, gradually increase the temperature to 200°C. Ethyl acetate (B1210297) will distill off as a byproduct.
-
After the addition is complete, maintain the reaction mixture at 190°C for an additional 9 hours with stirring.
-
Upon cooling, 190 g of crude monoethyl this compound is obtained.
Step 2: Synthesis of Diethyl this compound
-
Combine 95 g of the crude monoethyl this compound obtained in Step 1 with 124 g of triethyl orthoformate in a reaction vessel equipped with a reflux condenser and a distillation head.
-
Reflux the mixture for 8 hours at approximately 75°C.
-
Following the reflux period, gradually increase the temperature to 150°C over 5.5 hours. During this time, ethyl acetate and ethanol (B145695) will distill off.
-
Cool the mixture to room temperature and add an additional 100 g of triethyl orthoformate.
-
Gradually reheat the mixture to 150°C to distill off any remaining volatile components.
-
The final product, diethyl this compound, is then isolated by distillation of the reaction mixture.
Quantitative Data Summary
| Parameter | Value | Reference |
| Step 1: Reactants | ||
| Vinylphosphonic Acid | 25 g | |
| Diethyl 2-acetoxyethanephosphonate (initial) | 70 g | |
| Diethyl 2-acetoxyethanephosphonate (dropwise) | 252 g | |
| Step 1: Reaction Conditions | ||
| Initial Temperature | 180°C | |
| Final Temperature | 200°C | |
| Post-addition Temperature | 190°C | |
| Reaction Time (addition) | 14 hours | |
| Reaction Time (post-addition) | 9 hours | |
| Step 1: Product | ||
| Crude Monoethyl this compound Yield | 190 g | |
| Step 2: Reactants | ||
| Crude Monoethyl this compound | 95 g | |
| Triethyl Orthoformate (initial) | 124 g | |
| Triethyl Orthoformate (additional) | 100 g | |
| Step 2: Reaction Conditions | ||
| Reflux Temperature | ~75°C | |
| Final Temperature | 150°C | |
| Reflux Time | 8 hours | |
| Step 2: Product | ||
| Diethyl this compound Yield | 96.5 g | |
| Overall Yield (relative to starting materials) | ~70% |
Reaction Pathway and Workflow
Method 2: Direct Esterification using Triethyl Orthoacetate
This method provides a more direct route to diethyl this compound through the esterification of vinylphosphonic acid using triethyl orthoacetate. This approach is advantageous as it is a one-pot synthesis. The reaction temperature is a critical parameter that influences the selectivity towards the formation of the desired diester over the monoester.
Experimental Protocol
Note: The following is a general procedure adapted from the esterification of benzylphosphonic acid with triethyl orthoacetate, as a specific protocol for vinylphosphonic acid was not detailed in the provided search results. Optimization may be required.
-
In a reaction vessel, combine vinylphosphonic acid (1 equivalent) with an excess of triethyl orthoacetate (e.g., 10-30 equivalents). Triethyl orthoacetate can serve as both the reactant and the solvent.
-
Heat the reaction mixture to 90-100°C with stirring. The progress of the reaction can be monitored by 31P NMR spectroscopy to observe the conversion of the starting material to the monoester and then to the diester.
-
Maintain the reaction at this temperature until the formation of the diethyl this compound is maximized. Based on analogous reactions, this may take several hours to overnight.[1]
-
After the reaction is complete, remove the excess triethyl orthoacetate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to yield pure diethyl this compound.
Quantitative Data Summary
| Parameter | Value | Reference |
| Reactants | ||
| Vinylphosphonic Acid | 1 equivalent | [1] (adapted) |
| Triethyl Orthoacetate | Excess (e.g., 30 equivalents) | [1] (adapted) |
| Reaction Conditions | ||
| Temperature | 90°C | [1] |
| Reaction Time | Overnight (monitored by 31P NMR) | [1] |
| Product | ||
| Diethyl this compound Yield | High (e.g., >90% for analogous reactions) | [1] |
Reaction Pathway and Workflow
Conclusion
This technical guide has outlined two effective methods for the synthesis of diethyl this compound from vinylphosphonic acid. The two-step synthesis via a monoethyl intermediate is a well-documented and robust procedure. The direct esterification using triethyl orthoacetate presents a more streamlined, one-pot alternative, which may be preferable for its efficiency. The choice of method will depend on the specific requirements of the researcher, including scale, available reagents, and desired purity of the final product. The provided experimental protocols and data are intended to facilitate the successful implementation of these synthetic strategies in a laboratory setting.
References
An In-depth Technical Guide to Poly(vinylphosphonic Acid) and its Derivatives for Biomedical Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction
Poly(vinylphosphonic acid) (PVPA) and its derivatives have emerged as a versatile class of phosphorus-containing polymers with significant potential in the biomedical field.[1] Their unique physicochemical properties, stemming from the presence of phosphonic acid groups, render them highly attractive for a range of applications, including drug delivery, tissue engineering, and as biomimetic materials.[2] The phosphonic acid moiety provides strong acidity, high hydrophilicity, and an exceptional ability to chelate multivalent metal ions, most notably calcium. This latter characteristic has positioned PVPA and its copolymers as promising candidates for bone regeneration, where they are hypothesized to mimic the action of bisphosphonates, a class of drugs widely used to treat bone disorders.[3]
This technical guide provides a comprehensive overview of PVPA and its derivatives, focusing on their synthesis, physicochemical properties, and key applications in drug development and regenerative medicine. It includes detailed experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways and experimental workflows to serve as a valuable resource for researchers in the field.
Synthesis of Poly(vinylphosphonic Acid) and its Derivatives
The synthesis of PVPA can be achieved through two primary routes: the direct polymerization of vinylphosphonic acid (VPA) or the polymerization of VPA derivatives followed by hydrolysis.[4] Free-radical polymerization is the most common method employed, offering versatility in terms of reaction conditions and the ability to copolymerize VPA with a wide range of other vinyl monomers.[4][5]
Free-Radical Polymerization
Conventional free-radical polymerization of VPA can be initiated using thermal or UV initiation in the presence of a suitable initiator.[4] However, this method often yields polymers with broad molecular weight distributions (high polydispersity index, PDI).[4]
Experimental Protocol: Free-Radical Polymerization of Vinylphosphonic Acid
A typical procedure for the free-radical polymerization of VPA in an aqueous solution is as follows:
-
Materials: Vinylphosphonic acid (VPA) monomer, 2,2′-azobis(2-methylpropionamidine) dihydrochloride (B599025) (AAPH) as a water-soluble initiator, deionized water.
-
Procedure:
-
Dissolve VPA (e.g., 5 g) in deionized water (e.g., 50 mL) in a reaction flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet.
-
Purge the solution with nitrogen for 30 minutes to remove dissolved oxygen.
-
Add the AAPH initiator (e.g., 0.1 mol% with respect to the monomer).
-
Heat the reaction mixture to a specific temperature (e.g., 70-90 °C) and maintain for a set duration (e.g., 6-24 hours) under a nitrogen atmosphere.
-
After polymerization, cool the solution to room temperature.
-
Purify the polymer by dialysis against deionized water for several days to remove unreacted monomer and initiator.
-
Isolate the final polymer by freeze-drying.
-
Controlled Radical Polymerization: RAFT Polymerization
To achieve better control over molecular weight and obtain polymers with a narrow PDI, controlled radical polymerization techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are employed.[6][7] RAFT polymerization utilizes a chain transfer agent (CTA) to mediate the polymerization process, leading to a "living" polymerization character.
Experimental Protocol: Aqueous RAFT/MADIX Polymerization of Vinylphosphonic Acid
This protocol is adapted from a reported procedure for the controlled polymerization of VPA in water.[7]
-
Materials: Vinylphosphonic acid (VPA), O-ethyl xanthate as the RAFT/MADIX agent, 2,2′-azobis(2-methylpropionamidine) dihydrochloride (AAPH) as the initiator, deionized water.
-
Procedure:
-
In a Schlenk flask, dissolve VPA, the O-ethyl xanthate CTA, and AAPH in deionized water. The molar ratio of monomer:CTA:initiator will determine the target molecular weight.
-
Degas the solution by three freeze-pump-thaw cycles.
-
Place the flask in a preheated oil bath at a specific temperature (e.g., 65 °C) to initiate polymerization.
-
Monitor the reaction progress by taking samples at different time points and analyzing monomer conversion via ¹H NMR.
-
Terminate the polymerization by cooling the reaction mixture and exposing it to air.
-
Purify the resulting polymer by dialysis against deionized water.
-
Logical Relationship: Polymer Synthesis Routes
References
- 1. mdpi.com [mdpi.com]
- 2. polysciences.com [polysciences.com]
- 3. POLY(VINYLPHOSPHONIC ACID) | 27754-99-0 [chemicalbook.com]
- 4. books.rsc.org [books.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Aqueous RAFT/MADIX polymerisation of vinylphosphonic acid - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
A Comprehensive Guide to the Solubility of Vinylphosphonate Monomers in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough examination of the solubility characteristics of vinylphosphonate monomers in a variety of common organic solvents. Understanding the solubility of these monomers is critical for their application in polymerization processes, material synthesis, and particularly in the realm of drug development where they serve as building blocks for novel therapeutic agents. This document compiles available solubility data, presents detailed experimental protocols for solubility determination, and offers visual representations of experimental workflows to aid in laboratory practice.
Introduction to this compound Monomers
This compound monomers are a class of organophosphorus compounds characterized by a vinyl group directly attached to a phosphonate (B1237965) ester. Their unique chemical structure allows them to participate in a range of polymerization reactions, leading to the formation of polymers with distinct properties such as flame retardancy, ion-exchange capabilities, and biocompatibility. These characteristics make them valuable in diverse fields, including materials science, biomedical engineering, and pharmaceutical sciences. In drug development, this compound-containing polymers are explored for applications in drug delivery systems, dental cements, and as components of biomimetic materials.
Solubility of this compound Monomers
The solubility of a monomer in a given solvent is a fundamental parameter that dictates its utility in solution-based synthesis and polymerization reactions. The following tables summarize the available qualitative solubility data for key this compound monomers in various organic solvents and water. It is important to note that quantitative solubility data for this class of compounds is not extensively available in the public domain, highlighting a need for further experimental investigation.
Table 1: Solubility of Dimethyl this compound
| Solvent Classification | Solvent | Solubility | Reference(s) |
| Polar Protic | Water | Fully miscible | [1] |
| Methanol | Soluble | Inferred from synthesis literature | |
| Polar Aprotic | Acetone | Soluble | Inferred from synthesis literature |
| Acetonitrile | Soluble | Inferred from synthesis literature | |
| Nonpolar | Chloroform | Soluble | Inferred from synthesis literature |
| General | Organic Solvents | Generally Soluble | [2] |
Table 2: Solubility of Diethyl this compound
| Solvent Classification | Solvent | Solubility | Reference(s) |
| General | Organic Solvents | Generally Soluble | Implied by its use as a precursor in organic synthesis |
Note: Specific quantitative data for diethyl this compound is sparse. Its use in various organic reactions suggests good solubility in common nonpolar and polar aprotic solvents.
Table 3: Solubility of Vinylphosphonic Acid
| Solvent Classification | Solvent | Solubility | Reference(s) |
| Polar Protic | Water | Soluble | [3][4] |
| Polar Aprotic | Aprotic Organic Solvents | Insoluble | [3] |
Experimental Protocol for Determining Monomer Solubility
The following is a generalized protocol for determining the solubility of a this compound monomer in an organic solvent. This method can be adapted to provide both qualitative and quantitative data.
Materials
-
This compound monomer of interest
-
A range of organic solvents (e.g., methanol, ethanol, acetone, toluene, hexane, chloroform, dimethylformamide)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
Spectrophotometer (optional, for quantitative analysis)
-
Glass vials with screw caps
-
Pipettes and syringes
Procedure
3.2.1. Qualitative Solubility Determination
-
Sample Preparation: Add approximately 10 mg of the this compound monomer to a small glass vial.
-
Solvent Addition: Add 1 mL of the selected organic solvent to the vial.
-
Mixing: Cap the vial and vortex for 30-60 seconds at room temperature.
-
Observation: Visually inspect the solution.
-
Soluble: The solid completely dissolves, forming a clear solution.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
-
Heating (Optional): If the monomer is not soluble at room temperature, gently heat the vial in a water bath (e.g., to 40-50 °C) and observe any changes in solubility. Note any temperature-dependent solubility.
3.2.2. Quantitative Solubility Determination (Shake-Flask Method)
-
Preparation of Saturated Solution: Add an excess amount of the this compound monomer to a known volume of the organic solvent in a sealed vial. The amount of solid should be sufficient to ensure that a saturated solution is formed and some undissolved solid remains.
-
Equilibration: Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Shake the mixture for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed at the same constant temperature for several hours to allow the excess solid to settle. Alternatively, centrifuge the vial to accelerate the separation of the solid and liquid phases.
-
Sample Extraction: Carefully extract a known volume of the clear supernatant (the saturated solution) using a pre-weighed syringe fitted with a filter to prevent any solid particles from being transferred.
-
Solvent Evaporation: Transfer the extracted solution to a pre-weighed vial. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the monomer.
-
Mass Determination: Once the solvent is completely evaporated, weigh the vial containing the dried monomer residue.
-
Calculation: The solubility can be calculated in g/100 mL or mol/L using the following formulas:
-
Solubility ( g/100 mL) = (Mass of residue (g) / Volume of supernatant extracted (mL)) * 100
-
Solubility (mol/L) = (Mass of residue (g) / Molar mass of monomer ( g/mol )) / (Volume of supernatant extracted (L))
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the quantitative determination of this compound monomer solubility using the shake-flask method.
Caption: A flowchart of the shake-flask method for quantitative solubility analysis.
Logical Relationship for Solubility Assessment
The following diagram outlines the logical steps and decision points in a typical solubility screening process for a novel this compound monomer.
Caption: Decision-making process for solubility assessment of new monomers.
Conclusion
The solubility of this compound monomers is a critical parameter influencing their use in various scientific and industrial applications, particularly in the synthesis of functional polymers for drug development. While qualitative data suggests general solubility in many organic solvents for common this compound esters and aqueous solubility for vinylphosphonic acid, there is a clear need for more comprehensive quantitative studies. The experimental protocols and workflows provided in this guide offer a systematic approach for researchers to determine the solubility of novel this compound monomers, thereby facilitating their effective utilization in the design and synthesis of advanced materials and therapeutic systems.
References
Navigating the Terrain of Vinylphosphonic Acid: An In-depth Technical Guide to Health and Safety
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinylphosphonic acid (VPA) is a reactive organophosphorus monomer increasingly utilized in advanced material science and biomedical applications. Its unique properties, including strong adhesion to various substrates and the ability to form biocompatible polymers, have made it a valuable component in the development of dental cements, drug delivery systems, and materials for bone tissue engineering.[1][2] As the use of VPA in research and development expands, a thorough understanding of its health and safety profile is paramount for ensuring the well-being of laboratory personnel. This technical guide provides a comprehensive overview of the health and safety considerations for handling vinylphosphonic acid, with a focus on providing actionable information for researchers, scientists, and drug development professionals.
Hazard Identification and Classification
Vinylphosphonic acid is classified as a hazardous substance due to its corrosive nature. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:
-
Corrosive to metals, Category 1 [1]
Hazard Statements:
Physicochemical and Toxicological Data
A summary of the key physicochemical and toxicological data for vinylphosphonic acid is presented in the tables below for easy reference and comparison.
Table 1: Physicochemical Properties of Vinylphosphonic Acid
| Property | Value | Reference(s) |
| CAS Number | 1746-03-8 | [1][2] |
| Molecular Formula | C₂H₅O₃P | [2] |
| Molecular Weight | 108.03 g/mol | [4] |
| Appearance | Colorless to light yellow clear liquid or low melting solid | [3][5] |
| Melting Point | -60 °C (lit.) | [1] |
| Boiling Point | 173 °C / 3 mmHg (lit.) | [1] |
| Density | 1.37 g/mL at 20 °C (lit.) | [1] |
| Flash Point | 113 °C (235.4 °F) | [4] |
| Solubility in water | Soluble | [3] |
Table 2: Acute Toxicity Data for Vinylphosphonic Acid
| Test | Species | Route | Value | Reference(s) |
| LD50 | Mouse | Intraperitoneal | >1500 mg/kg | [6] |
| LC50 (96h) | Zebrafish | - | >500 mg/L | [5] |
| EC50 (48h) | Water Flea | - | >1000 mg/L | [5] |
Health and Safety Considerations
Exposure Controls and Personal Protective Equipment (PPE)
Due to its corrosive nature, strict exposure controls and appropriate personal protective equipment are mandatory when handling vinylphosphonic acid.
-
Engineering Controls: Handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[1][5] Ensure that eyewash stations and safety showers are readily accessible.[5]
-
Eye and Face Protection: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are required.[1] A face shield should also be worn.[5]
-
Skin Protection: Wear fire/flame resistant and impervious clothing.[1] Chemical-resistant gloves (e.g., butyl rubber, nitrile rubber) should be worn at all times.[1]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate cartridge should be used.[1][5]
Safe Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing.[1][5] Do not breathe mist, vapors, or spray.[1][5] Use non-sparking tools to prevent electrostatic discharge.[1]
-
Storage: Store in a tightly closed, corrosion-resistant container in a dry, cool, and well-ventilated place.[1][3][5] Store locked up and away from incompatible materials such as strong bases and finely powdered metals.[1][5]
First Aid Measures
In case of exposure, immediate medical attention is required.[5]
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[1][5] Remove contact lenses if present and easy to do. Continue rinsing.[1] Seek immediate medical attention.[1][5]
-
Skin Contact: Immediately remove all contaminated clothing.[3] Wash off with plenty of water for at least 15 minutes.[5] Seek immediate medical attention.[5]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing.[1][3] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1] Seek immediate medical attention.[1][3]
-
Ingestion: Rinse mouth with water.[1] Do NOT induce vomiting.[1][3] Never give anything by mouth to an unconscious person.[1][5] Call a physician or Poison Control Center immediately.[1][5]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area.[1] Wear appropriate personal protective equipment.[1] Ensure adequate ventilation.[1] Remove all sources of ignition.[1]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so.[1] Do not let the chemical enter drains.[1]
-
Methods for Cleaning Up: Absorb spillage with inert material (e.g., sand, earth, vermiculite) to prevent material damage.[1][3] Collect and place in a suitable, closed container for disposal.[1]
Firefighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[1][5]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides and phosphorus oxides.[5]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][5]
Experimental Protocols for Safety Assessment
The following sections provide an overview of the methodologies for key toxicological assessments, based on OECD guidelines.
Acute Oral Toxicity Assessment Workflow
The workflow for an acute oral toxicity study, based on OECD Test Guideline 423 (Acute Toxic Class Method), is depicted below. This method is a stepwise procedure using a minimum number of animals to classify the substance based on its acute toxicity.
Caption: Workflow for Acute Oral Toxicity Testing (OECD 423).
Skin Corrosion/Irritation Assessment Workflow
The assessment of skin corrosion and irritation potential follows a tiered approach, prioritizing in vitro methods to reduce animal testing, as outlined in OECD Test Guideline 404.
Caption: Tiered Testing Strategy for Skin Corrosion/Irritation.
Eye Irritation/Damage Assessment Workflow
Similar to skin irritation, a tiered approach is recommended for assessing eye irritation or serious eye damage to minimize animal use, as described in OECD Test Guideline 405.
Caption: Tiered Testing Strategy for Eye Irritation/Damage.
Molecular Toxicology and Signaling Pathways
Currently, there is a lack of publicly available scientific literature detailing the specific molecular mechanisms of toxicity for vinylphosphonic acid, including its direct cellular targets and effects on specific signaling pathways. The corrosive action of VPA is likely attributable to its acidic nature, causing non-specific damage to cellular structures upon direct contact. Further research, potentially employing techniques such as transcriptomics and proteomics, would be necessary to elucidate any specific molecular interactions and signaling cascades that may be affected by vinylphosphonic acid exposure at non-corrosive concentrations.
Conclusion
Vinylphosphonic acid is a valuable chemical for various research and development applications, but its corrosive nature necessitates careful handling and adherence to strict safety protocols. This guide provides a comprehensive overview of the known health and safety information for VPA, intended to empower researchers, scientists, and drug development professionals to work with this compound safely. The provided data and experimental workflow diagrams offer a framework for understanding and managing the risks associated with its use. As with any chemical, a thorough understanding of the available safety data and the implementation of prudent laboratory practices are essential for minimizing risk and ensuring a safe working environment.
References
In-Depth Technical Guide to the Thermal Stability of Poly(vinylphosphonate) Polymers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability of poly(vinylphosphonate) polymers. These polymers are of significant interest due to their flame-retardant properties, biocompatibility, and potential in various biomedical applications. Understanding their behavior under thermal stress is crucial for their processing, application, and the prediction of their service life. This document summarizes key quantitative data from thermal analyses, details relevant experimental protocols, and visualizes the thermal degradation pathway.
Quantitative Thermal Analysis Data
The thermal stability of poly(this compound) polymers is primarily evaluated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and the amount of residual char. DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of glass transition temperatures (Tg), melting points (Tm), and crystallization temperatures (Tc).
The following tables summarize the key thermal properties of various poly(this compound) polymers and their derivatives as reported in the scientific literature. These values can vary depending on factors such as molecular weight, polydispersity, and the specific experimental conditions.
Table 1: Thermogravimetric Analysis (TGA) Data for Poly(this compound) Polymers
| Polymer | Onset Decomposition Temperature (Tonset, °C) | Temperature of Maximum Decomposition Rate (Tmax, °C) | Char Yield at 600°C (%) | Atmosphere |
| Poly(diethyl this compound) (PDEV) | ~300 | - | - | - |
| Poly(diisopropyl this compound) (PDIVP) | - | - | - | - |
| Poly(ditolyl this compound) (PDTVP) | >350 | - | - | - |
| Poly(vinylphosphonic acid) (PVPA) | ~100 (anhydride formation) | >400 (degradation) | High | Air |
Table 2: Differential Scanning Calorimetry (DSC) Data for Poly(this compound) Polymers
| Polymer | Glass Transition Temperature (Tg, °C) |
| Poly(diethyl this compound) (PDEV) | ~ -25 to -30 |
| Poly(diisopropyl this compound) (PDIVP) | ~ -10 |
| Poly(dimethyl this compound) (PDMVP) | ~ 0 |
Note: The glass transition temperatures of poly(dialkyl this compound)s are generally below room temperature, indicating their amorphous and rubbery nature at ambient conditions.
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining reproducible and comparable thermal analysis data. The following sections outline typical procedures for TGA and DSC analysis of poly(this compound) polymers.
Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the thermal stability, degradation temperatures, and char yield of poly(this compound) polymers.
Instrumentation: A thermogravimetric analyzer equipped with a high-precision microbalance and a furnace capable of controlled heating rates.
Procedure:
-
Sample Preparation:
-
Ensure the polymer sample is dry and free of residual solvents by drying it in a vacuum oven at an appropriate temperature (e.g., 60-80 °C) until a constant weight is achieved.
-
Accurately weigh 5-10 mg of the dried polymer sample into a clean, tared TGA crucible (e.g., alumina (B75360) or platinum).[2]
-
-
Instrument Setup:
-
Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines using standard reference materials.
-
Place the sample crucible and an empty reference crucible into the TGA furnace.
-
Select the desired atmosphere (typically inert, e.g., nitrogen, or oxidative, e.g., air) and set the gas flow rate (e.g., 20-50 mL/min).[2]
-
-
Thermal Program:
-
Data Analysis:
-
Record the mass of the sample as a function of temperature.
-
Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant mass loss begins.
-
Identify the temperature of the maximum rate of mass loss (Tmax) from the peak of the derivative of the TGA curve (DTG curve).
-
Calculate the percentage of residual mass (char yield) at a specific temperature (e.g., 600 °C or 800 °C).
-
Differential Scanning Calorimetry (DSC) Protocol
Objective: To determine the glass transition temperature (Tg) of amorphous poly(this compound) polymers.
Instrumentation: A differential scanning calorimeter.
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the dried polymer sample into a DSC pan (typically aluminum).
-
Hermetically seal the pan to ensure good thermal contact and prevent any loss of volatiles.
-
-
Instrument Setup:
-
Calibrate the DSC instrument for temperature and heat flow using standard reference materials (e.g., indium).
-
Place the sealed sample pan and an empty sealed reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.
-
-
Thermal Program (Heat-Cool-Heat Cycle):
-
First Heating Scan: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its expected Tg and any other transitions to erase the sample's prior thermal history.
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature well below its Tg.
-
Second Heating Scan: Heat the sample again at the same controlled rate as the first scan. The Tg is determined from this second heating scan to ensure it is a property of the material itself and not influenced by its previous processing.
-
-
Data Analysis:
-
Record the heat flow as a function of temperature.
-
The glass transition is observed as a step-like change in the baseline of the DSC thermogram.
-
The Tg is typically determined as the midpoint of this transition.
-
Visualization of Thermal Degradation Pathway
The thermal degradation of poly(dialkyl this compound)s in an inert atmosphere is generally understood to proceed through a multi-step mechanism involving the elimination of the alkyl groups, followed by crosslinking and char formation. This process is crucial for their flame-retardant action.
References
The Pivotal Role of Vinylphosphonates as Coupling Agents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinylphosphonates are a versatile class of organophosphorus compounds that have garnered significant interest as coupling agents across a spectrum of scientific and industrial applications. Their unique chemical structure, featuring a reactive vinyl group and a phosphonate (B1237965) moiety, enables them to form stable covalent bonds with a wide array of organic and inorganic materials. This dual functionality makes them exceptional candidates for surface modification, adhesion promotion, and the synthesis of advanced functional polymers and bioconjugates. This in-depth technical guide explores the synthesis, mechanisms, and applications of vinylphosphonates as coupling agents, providing researchers and drug development professionals with a comprehensive understanding of their utility and potential.
Synthesis of Vinylphosphonate Monomers
The synthesis of this compound monomers can be achieved through several established chemical reactions. The choice of synthetic route often depends on the desired substituents and the required scale of production. Key methods include the Horner-Wadsworth-Emmons (HWE) reaction, Heck coupling, and Michaelis-Arbuzov reaction.
Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction is a widely used method for the stereoselective synthesis of alkenes, including vinylphosphonates.[1][2][3] It involves the reaction of a phosphonate carbanion with an aldehyde or ketone. The reaction generally favors the formation of (E)-alkenes.[2]
Table 1: Illustrative Yields for the Synthesis of Vinylphosphonates via HWE Reaction
| Aldehyde/Ketone Reactant | Phosphonate Reagent | Base | Solvent | Yield (%) | Reference |
| Formaldehyde | Diethyl (cyanomethyl)phosphonate | NaH | THF | >90 | [1] |
| Benzaldehyde | Triethyl phosphonoacetate | NaOEt | Ethanol | 85-95 | [1] |
| Cyclohexanone | Diethyl (isocyanomethyl)phosphonate | K2CO3 | Methanol | 70-80 | [4] |
Heck Coupling Reaction
The palladium-catalyzed Heck coupling reaction provides a versatile method for the synthesis of substituted vinylphosphonates by coupling a this compound with an aryl or vinyl halide.[5][6][7] This reaction is tolerant of a wide range of functional groups.
Table 2: Yields for the Synthesis of Diethyl 2-(aryl)vinylphosphonates via Heck Reaction
| Aryl Halide | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Iodobenzene (B50100) | PdCl2(NH3)2 (1 mol%) | iPr2NH | H2O | 80 | 95 | [8] |
| Bromobenzene | PdCl2(NH3)2 (5 mol%) | iPr2NH | H2O | 120 | 68 | [8] |
| 4-Iodoanisole | [Pd(NH3)4]/NaY (1.3 mol%) | K2CO3 | DMF | 110-140 | >90 | [5] |
| 4-Bromoacetophenone | Pd/C | K2CO3 | DMF | 110-140 | 85 | [5] |
Polymerization of Vinylphosphonates
The vinyl group of this compound monomers allows for their polymerization to form poly(vinylphosphonates). These polymers are of particular interest due to their high thermal stability, flame retardant properties, and ability to function as multivalent coupling agents.[9][10] Various polymerization techniques can be employed, including free-radical polymerization and controlled radical polymerization methods like Reversible Addition-Fragmentation chain Transfer (RAFT) and Atom Transfer Radical Polymerization (ATRP).[9] Rare earth metal-mediated group transfer polymerization (REM-GTP) has also been shown to produce well-defined poly(vinylphosphonates) with narrow molecular weight distributions.[11][12]
Vinylphosphonates as Adhesion Promoters and Surface Modifiers
The phosphonate group of vinylphosphonates exhibits strong adhesion to a variety of inorganic substrates, particularly metal oxides such as titanium oxide, aluminum oxide, and iron oxide.[13][14] This interaction leads to the formation of a stable, covalently bound organic layer on the inorganic surface. The vinyl groups extending from the surface can then be used to covalently bond to a polymer matrix, thereby acting as a molecular bridge and enhancing adhesion at the organic-inorganic interface.
Compared to traditional silane (B1218182) coupling agents, phosphonate-based coupling agents have been shown to offer superior hydrolytic stability, which is a critical advantage in applications exposed to humid environments.[14]
Table 3: Comparison of Surface Loading of Phosphonate vs. Siloxane Monolayers on Ti-6Al-4V
| Coupling Agent | Surface Loading (nmol/cm²) | Reference |
| Aminopropyl(triethoxy)silane (APTES) | ~1.5 | [15] |
| (3-Aminopropyl)phosphonic acid | ~6.0 | [15] |
This demonstrates a significantly higher surface density of phosphonic acid coupling agents compared to silanes on a titanium alloy surface.[15]
Application in Nanoparticle Surface Modification
Poly(vinylphosphonates) are effective for the surface modification of nanoparticles, enhancing their stability and dispersibility in various media.[13][16] The phosphonate groups anchor the polymer to the nanoparticle surface, while the polymer chains provide steric stabilization.
Table 4: Characterization of Poly(this compound)-Coated Magnetite Nanoparticles
| Property | Uncoated Magnetite Nanoparticles | PMVP-Coated Magnetite Nanoparticles | Reference |
| Saturation Magnetization (emu/g) | 67.9 | 60.0 | [13] |
| Hydrodynamic Diameter (Dh) in H2O (nm) | N/A | 78.8 ± 1.5 | [17] |
The decrease in saturation magnetization is indicative of the presence of the non-magnetic polymer coating.[13] The hydrodynamic diameter confirms the formation of a stable polymer shell around the nanoparticles in an aqueous environment.[17]
Vinylphosphonates in Drug Development and Bioconjugation
In the realm of drug development, vinylphosphonates are emerging as valuable tools for the synthesis of modified oligonucleotides and other bioconjugates. The this compound linkage can serve as a stable, non-hydrolyzable mimic of the natural phosphate (B84403) backbone in nucleic acids.[18]
Modification of siRNAs
The incorporation of a 5'-(E)-vinylphosphonate moiety into the guide strand of small interfering RNAs (siRNAs) has been shown to significantly enhance their in vivo efficacy.[19][20][21] This modification protects the siRNA from degradation by phosphatases and exonucleases, leading to increased tissue accumulation and a prolonged gene silencing effect.[20][21]
Table 5: In Vivo Efficacy of 5'-Vinylphosphonate Modified siRNAs
| siRNA Modification | Target mRNA | Tissue | mRNA Reduction (%) | Reference |
| 5'-hydroxyl | Htt | Liver | ~60 | [20] |
| 5'-phosphate | Htt | Liver | ~60 | [20] |
| 5'-(E)-vinylphosphonate | Htt | Liver | ~60 | [20] |
| 5'-(E)-vinylphosphonate | TTR | Liver | ~80 (vs ~64 for parent) | [22] |
While the reduction in the liver for the Htt target was comparable across modifications, a significant enhancement in silencing was observed for the TTR target with the this compound modification.[20][22] Furthermore, the this compound modification led to a ~5-fold increase in the loading of the antisense strand into the Ago2 protein complex, which is crucial for RNAi activity.[22]
Experimental Protocols
Protocol 1: Synthesis of Diethyl (E)-2-styrylphosphonate via Heck Reaction
Materials:
-
Iodobenzene
-
Diethyl this compound
-
Palladium(II) chloride diammine (PdCl₂(NH₃)₂)
-
Diisopropylamine (B44863) (iPr₂NH)
-
Deionized water
-
Reaction vessel (e.g., Schlenk tube)
-
Magnetic stirrer and heating plate
Procedure:
-
To a reaction vessel, add iodobenzene (1.0 mmol), diethyl this compound (2.0 mmol), PdCl₂(NH₃)₂ (0.01 mmol, 1 mol%), and deionized water (3 mL).
-
Add diisopropylamine (1.1 mmol) to the mixture.
-
Seal the vessel and heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 6 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure diethyl (E)-2-styrylphosphonate.[8]
Protocol 2: Free-Radical Polymerization of Diethyl Vinyl Phosphonate (DEVP)
Materials:
-
Diethyl vinyl phosphonate (DEVP), purified by vacuum distillation
-
Azobisisobutyronitrile (AIBN), recrystallized from methanol
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Hexane
-
Methanol
-
Schlenk flask and vacuum line
-
Nitrogen gas (high purity)
Procedure:
-
In a Schlenk flask equipped with a magnetic stir bar, dissolve DEVP (e.g., 5 g, 30.5 mmol) in anhydrous DMF (e.g., 10 mL).
-
Add AIBN (e.g., 0.05 g, 0.305 mmol for 1 mol%).
-
Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Backfill the flask with nitrogen and place the sealed flask in a preheated oil bath at 70 °C.
-
Stir the reaction for the desired time (e.g., 24 hours).
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly adding the solution to a large excess of hexane.
-
Decant the supernatant and redissolve the polymer in a minimal amount of methanol.
-
Repeat the precipitation and redissolution steps twice more for purification.
-
Dry the purified poly(diethyl vinyl phosphonate) under vacuum at 40-50 °C to a constant weight.[9]
Protocol 3: Surface Modification of Magnetite Nanoparticles with Poly(methylthis compound) (PMVP)
Materials:
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Ferrous chloride tetrahydrate (FeCl₂·4H₂O)
-
Aqueous ammonia (B1221849) solution (25%)
-
Poly(methylthis compound) (PMVP) solution
-
Deionized water
-
Argon gas
Procedure:
-
Prepare a solution of FeCl₃·6H₂O (8 mmol) and FeCl₂·4H₂O (4 mmol) in deionized water (16 mL) and degas by bubbling with argon.
-
In a three-necked flask, heat the degassed ammonia solution (40 mL) to 80 °C under an argon atmosphere.
-
Rapidly add the iron chloride solution to the hot ammonia solution with vigorous stirring. A black precipitate of magnetite nanoparticles will form immediately.
-
Continue stirring at 80 °C for 30 minutes.
-
Add the PMVP solution to the nanoparticle suspension and continue stirring at 80 °C for another 2 hours.
-
Cool the mixture to room temperature.
-
Collect the PMVP-coated magnetite nanoparticles by magnetic separation.
-
Wash the nanoparticles several times with deionized water and then with ethanol.
-
Dry the coated nanoparticles under vacuum.[13]
Visualizations
Caption: Synthetic routes to this compound monomers.
Caption: Mechanism of this compound coupling to a metal oxide surface.
Caption: Workflow for surface modification of nanoparticles.
Conclusion
Vinylphosphonates represent a powerful and versatile class of coupling agents with broad applicability in materials science and drug development. Their robust synthetic routes, strong and stable interaction with inorganic surfaces, and amenability to polymerization make them highly attractive for creating advanced composite materials with enhanced interfacial adhesion. Furthermore, their utility as stable phosphate mimics in bioconjugation has demonstrated significant potential for improving the therapeutic efficacy of oligonucleotide-based drugs. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and professionals seeking to harness the unique properties of vinylphosphonates in their respective fields. Future research will undoubtedly continue to uncover new and innovative applications for this remarkable class of molecules.
References
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Heck Reaction—State of the Art [mdpi.com]
- 8. Mono and double Mizoroki–Heck reaction of aryl halides with dialkyl vinylphosphonates using a reusable palladium catalyst under aqueous medium - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06464K [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. princeton.edu [princeton.edu]
- 16. researchgate.net [researchgate.net]
- 17. A graft-to strategy of poly(vinylphosphonates) on dopazide-coated gold nanoparticles using in situ catalyst activation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis of (S)-FTY720 this compound analogues and evaluation of their potential as sphingosine kinase 1 inhibitors and activators - PMC [pmc.ncbi.nlm.nih.gov]
- 19. siRNA carrying an (E)-vinylphosphonate moiety at the 5΄ end of the guide strand augments gene silencing by enhanced binding to human Argonaute-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 5΄-Vinylphosphonate improves tissue accumulation and efficacy of conjugated siRNAs in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 5΄-Vinylphosphonate improves tissue accumulation and efficacy of conjugated siRNAs in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. structbio.vanderbilt.edu [structbio.vanderbilt.edu]
The Genesis of a Versatile Reagent: The Discovery of Vinylphosphonates in Organic Synthesis
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The discovery of vinylphosphonates has provided organic chemists with a powerful and versatile tool for the construction of complex molecular architectures. This technical guide delves into the seminal discoveries that first brought vinylphosphonates to the forefront of organic synthesis. We will explore the pioneering work on the synthesis of vinylphosphonic acid and the development of vinylphosphonium salts as key intermediates in intramolecular Wittig reactions. This guide provides a detailed look at the early methodologies, presents available quantitative data for key compounds, and visualizes the fundamental reaction pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering a foundational understanding of the chemistry of vinylphosphonates.
Introduction
Vinylphosphonates are a class of organophosphorus compounds characterized by a carbon-carbon double bond directly attached to a phosphonate (B1237965) group [-P(O)(OR)₂]. Their unique electronic properties, arising from the interplay between the vinyl group and the phosphorus center, make them valuable building blocks in a wide array of chemical transformations. The applications of vinylphosphonates are extensive, ranging from their use in the synthesis of natural products and biologically active molecules to their role as monomers in the creation of functionalized polymers. This guide focuses on the critical early discoveries that established vinylphosphonates as indispensable reagents in the synthetic chemist's toolkit.
The First Synthesis of Vinylphosphonic Acid
The journey into the world of vinylphosphonates began in 1959 with the first reported synthesis of vinylphosphonic acid by M. I. Kabachnik and T. Ya. Medved. Their groundbreaking work laid the foundation for the entire field.
Synthetic Protocol of Kabachnik and Medved (1959)
-
Dehydrochlorination of 2-Chloroethylphosphonic Dichloride: The synthesis started with the dehydrochlorination of 2-chloroethylphosphonic dichloride (ClCH₂CH₂P(O)Cl₂). This elimination reaction, typically carried out at high temperatures, introduces the carbon-carbon double bond.
-
Hydrolysis of Vinylphosphonic Dichloride: The resulting vinylphosphonic dichloride (CH₂=CHP(O)Cl₂) was then hydrolyzed to yield vinylphosphonic acid.
A later report by Kabachnik and Medved in 1953 described the distillation of the product at 235-240°C under a high vacuum (0.0006 mm) to obtain the anhydride.[1]
The Advent of Vinylphosphonium Salts and the Intramolecular Wittig Reaction
A pivotal moment in the application of vinylphosphonates in organic synthesis came in 1964 with the work of E. E. Schweizer. He introduced vinylphosphonium salts and demonstrated their utility in a novel annulation reaction, which has become a cornerstone of heterocyclic and carbocyclic synthesis.
Schweizer's Synthesis of 2H-Chromene
Schweizer reported the synthesis of 2H-chromene by reacting vinyltriphenylphosphonium bromide with the sodium salt of salicylaldehyde.[2][3] This reaction proceeds via an intramolecular Wittig reaction, a powerful method for forming rings. The reported yields for this synthesis were in the range of 62-71%, depending on the specific reaction conditions.[2][3]
Experimental Protocol: Synthesis of Vinyltriphenylphosphonium Bromide
The key reagent in Schweizer's work, vinyltriphenylphosphonium bromide, was itself synthesized in a multi-step procedure. A detailed experimental protocol for its preparation is available from Organic Syntheses.
Procedure:
Caution! Phenol and its solutions are corrosive; rubber gloves should be used. Vinyltriphenylphosphonium bromide has been reported to cause an allergic sneezing reaction, and contact should be avoided.
-
Formation of β-Phenoxyethyltriphenylphosphonium Bromide: In a 1-L three-necked flask equipped with a sealed stirrer, a thermometer, and a reflux condenser with a calcium chloride drying tube, a mixture of triphenylphosphine (B44618) and β-phenoxyethyl bromide is heated to 90°C ± 3°C for 48 hours.
-
Isolation of the Intermediate Salt: The cooled solution is slowly added to vigorously stirred anhydrous ether. The precipitated solid is collected by suction filtration, stirred with a fresh portion of anhydrous ether, and filtered again. The product is washed with warm anhydrous ether.
-
β-Elimination to Form Vinyltriphenylphosphonium Bromide: The crude β-phenoxyethyltriphenylphosphonium bromide is placed in a 3-L two-necked flask with a sealed stirrer and a reflux condenser. Reagent-grade ethyl acetate (B1210297) is added, and the solution is stirred under reflux for 24 hours. The mixture is cooled, and the ethyl acetate is decanted or filtered. This process is repeated until the melting point of the product, vinyltriphenylphosphonium bromide, is 186°C or higher.
Quantitative Data of Early Vinylphosphonates
The following table summarizes the available physical and spectroscopic data for some of the earliest synthesized vinylphosphonate compounds.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n₂₀/D) |
| Vinylphosphonic Acid | C₂H₅O₃P | 108.03 | Colorless solid | 36[4] | - | 1.37 (20°C)[4] | - |
| Diethyl this compound | C₆H₁₃O₃P | 164.14 | Clear colorless liquid | - | 201-203[5] | 1.068 (25°C)[6] | 1.429[5] |
| Vinyltriphenylphosphonium Bromide | C₂₀H₁₈BrP | 369.23 | White crystalline solid | 176-178 | - | - | - |
Spectroscopic Data:
-
Diethyl this compound:
-
IR Spectrum: The infrared spectrum of diethyl this compound shows characteristic peaks for the P=O, C=C, and P-O-C bonds.
-
-
Vinylphosphonic Acid:
-
IR Spectrum: The IR spectrum is characterized by broad O-H stretching bands from the phosphonic acid group, in addition to the vinyl and P=O absorptions.[7]
-
-
Vinyltriphenylphosphonium Bromide:
-
¹H NMR: The proton NMR spectrum provides signals corresponding to the vinyl protons and the aromatic protons of the triphenylphosphine moiety.
-
Conclusion
The pioneering work of Kabachnik, Medved, and Schweizer in the late 1950s and early 1960s marked the beginning of a new era in synthetic organic chemistry. The initial synthesis of vinylphosphonic acid and the development of the intramolecular Wittig reaction using vinylphosphonium salts opened up unprecedented avenues for the construction of complex molecules. These foundational discoveries have paved the way for the development of a vast array of synthetic methodologies and have had a profound impact on various fields, including medicinal chemistry and materials science. This guide has provided a detailed overview of these seminal contributions, offering a valuable resource for researchers and professionals seeking to understand the origins and fundamental principles of this compound chemistry. The legacy of these early discoveries continues to inspire innovation in organic synthesis today.
References
- 1. Diethyl this compound [webbook.nist.gov]
- 2. Vinylphosphonic acid - Wikipedia [en.wikipedia.org]
- 3. An ATR-FTIR study of different phosphonic acids in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vinyl phosphonic acid, disodium salt [webbook.nist.gov]
- 5. rsc.org [rsc.org]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. researchgate.net [researchgate.net]
A Preliminary Investigation of Vinylphosphonate Copolymers: A Technical Guide
This technical guide provides an in-depth overview of vinylphosphonate copolymers, focusing on their synthesis, physicochemical characterization, and potential for biomedical applications. Tailored for researchers, scientists, and professionals in drug development, this document consolidates key data, outlines detailed experimental protocols, and visualizes complex processes to facilitate a comprehensive understanding of this promising class of polymers.
Introduction
This compound copolymers are a versatile class of polymers characterized by the presence of phosphonate (B1237965) groups along their backbone or as pendant groups. These polymers have garnered significant interest in the biomedical field due to a unique combination of properties, including biocompatibility, tunable hydrophilicity, and strong chelating abilities, particularly towards divalent metal ions like calcium.[1][2] This inherent affinity for calcium makes them particularly promising for applications in bone tissue engineering, where they can interact with the natural bone matrix.[3][4]
The versatility of this compound copolymers stems from the ability to copolymerize vinylphosphonic acid (VPA) or its esters with a wide range of other vinyl monomers. This allows for the fine-tuning of physicochemical properties such as molecular weight, thermal characteristics, and solubility to suit specific applications, including the development of advanced drug delivery systems.[5][6] While the free radical polymerization of this compound monomers can be challenging and is often dominated by chain transfer reactions, controlled polymerization techniques have emerged to provide better control over the polymer architecture.[7][8] This guide will explore the synthesis methodologies, characterization techniques, and the burgeoning biomedical applications of these functional polymers.
Synthesis of this compound Copolymers
The synthesis of this compound copolymers can be achieved through several polymerization techniques. The choice of method influences the polymer's molecular weight, polydispersity, and microstructure.
2.1 Free Radical Polymerization
Free radical polymerization is a common method for synthesizing this compound copolymers due to its simplicity.[9] Initiators like azobisisobutyronitrile (AIBN) or water-soluble initiators such as 2,2'-azobis(2-methylpropionamidine) dihydrochloride (B599025) (AAPH) are typically used.[1][5] However, this method can suffer from significant chain transfer reactions, which may result in polymers with lower molecular weights and broader molecular weight distributions.[7][8] Copolymers of vinylphosphonic acid (VPA) have been successfully synthesized with various hydrophilic monomers, including acrylic acid (AA), acrylamide, and N-vinylpyrrolidone (VP).[1][5][10]
2.2 Controlled Radical Polymerization
To achieve better control over the polymerization process, techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are employed. RAFT allows for the synthesis of polymers with predetermined molecular weights and narrow polydispersity. This method utilizes a chain transfer agent, such as an O-ethyl xanthate, to mediate the polymerization via a reversible chain transfer process.[11]
2.3 Group Transfer Polymerization (GTP)
Group transfer polymerization, particularly when mediated by rare-earth metals, offers a precise method for polymerizing vinylphosphonates.[12] This technique can produce well-defined polymers with high control over molecular weight and low dispersity.[12][13]
Physicochemical Characterization
A thorough characterization of this compound copolymers is essential to understand their structure-property relationships.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H, ¹³C, and particularly ³¹P NMR are crucial for determining the copolymer composition and microstructure.[1][2][5] ³¹P NMR is highly effective for quantifying the incorporation of this compound units into the copolymer.[3]
-
Gel Permeation Chromatography (GPC) : GPC is the standard method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI, Mw/Mn) of the copolymers.[14][15]
-
Differential Scanning Calorimetry (DSC) : DSC is used to analyze the thermal properties of the copolymers, such as the glass transition temperature (Tg), which provides insight into the polymer's physical state and chain mobility.[16][17]
-
Elemental Analysis : This technique is used to confirm the elemental composition (e.g., Carbon, Hydrogen, Phosphorus) of the synthesized copolymers, providing further verification of the copolymer composition.[14]
Data Presentation
The following tables summarize quantitative data from representative studies on the synthesis and characterization of this compound copolymers.
Table 1: Synthesis Conditions and Molecular Characteristics of Poly(vinylphosphonic acid-co-acrylic acid) (PVPA-co-AA) [14]
| Initiator (AAPH) Conc. (mol%) | Yield (%) | Monomer Conversion (%) | VPA in Copolymer (mol%) | Mw ( g/mol ) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 0.1 | 74 | 89 | 22 | 267,100 | 29,900 | 8.93 |
| 0.1 | 73 | 86 | 24 | 284,600 | 34,800 | 8.18 |
| 0.3 | 84 | 92 | 22 | 195,400 | 26,500 | 7.37 |
| 0.3 | 78 | 93 | 26 | 145,000 | 18,600 | 7.78 |
| 1.0 | 93 | 96 | 23 | 159,400 | 12,400 | 12.9 |
| 1.0 | 95 | 98 | 16 | 142,000 | 13,600 | 10.4 |
Data derived from the copolymerization of VPA with acrylic acid with a monomer feed composition of 30 mol% VPA.
Table 2: Elemental Analysis of PVPA-co-AA Samples [14]
| Sample Code | Monomer Feed Ratio (VPA:AA) | C (%) | H (%) | P (%) |
| PVPA-0 | 0:100 | 46.3 | 5.8 | - |
| PVPA-20 | 20:80 | 42.2 | 5.8 | 4.1 |
| PVPA-30 | 30:70 | 37.0 | 5.3 | 9.3 |
| PVPA-40 | 40:60 | 33.1 | 5.3 | 11.1 |
| PVPA-60 | 60:40 | 27.6 | 5.2 | 18.3 |
| PVPA-80 | 80:20 | 22.6 | 4.9 | 22.7 |
| PVPA-100 | 100:0 | 19.8 | 4.6 | 26.1 |
Table 3: In Vitro Cytotoxicity of Rhein-Phosphonate Derivatives [18]
| Compound | HepG-2 IC₅₀ (μM) | CNE IC₅₀ (μM) | Spca-2 IC₅₀ (μM) | Hela IC₅₀ (μM) | Hct-116 IC₅₀ (μM) | HUVEC IC₅₀ (μM) |
| 5a | 10.21 ± 1.12 | 20.14 ± 2.13 | 12.34 ± 1.05 | >50 | 23.14 ± 2.15 | >50 |
| 5b | 8.82 ± 0.95 | 15.41 ± 1.57 | 9.01 ± 0.98 | >50 | 18.95 ± 1.98 | >50 |
| 5c | 12.45 ± 1.34 | 23.41 ± 2.41 | 15.43 ± 1.63 | >50 | 25.41 ± 2.63 | >50 |
| Rhein | 20.14 ± 2.03 | 35.43 ± 3.61 | 25.32 ± 2.43 | 45.32 ± 4.51 | 38.65 ± 3.91 | >50 |
| Fluorouracil | 9.75 ± 0.91 | 10.12 ± 1.03 | 11.23 ± 1.14 | 12.31 ± 1.32 | 10.31 ± 1.11 | 25.34 ± 2.43 |
Mandatory Visualizations
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and characterization of this compound copolymers.
6.1 Protocol for Free Radical Copolymerization of VPA and Acrylic Acid (PVPA-co-AA) [1][3]
-
Materials : Vinylphosphonic acid (VPA), acrylic acid (AA), 2,2'-azobis(2-methylpropionamidine) dihydrochloride (AAPH) initiator, 1-octanethiol (B94742) (chain transfer agent), deionized water, nitrogen gas.
-
Procedure :
-
Dissolve VPA (e.g., 2.06 g, 19.0 mmol) in deionized water (1.5 cm³) in a 2-neck round-bottomed flask equipped with a reflux condenser.
-
Purge the apparatus with nitrogen gas.
-
Heat the solution to 90 °C and allow it to stabilize for 30 minutes.
-
Prepare separate solutions of AA (e.g., 2.06 g, 28.5 mmol), AAPH (e.g., 12.9 mg, 0.048 mmol), and 1-octanethiol (e.g., 13.9 mg, 0.010 mmol) in deionized water.
-
Add these solutions to the reaction flask in equal portions every 30 minutes over a course of 6 hours.
-
After the final addition, leave the reaction to proceed for a further 18 hours.
-
To purify the product, dialyze the resulting solution against deionized water for 24 hours using cellulose (B213188) tubing (MWCO < 1000 Da).[5]
-
Dry the purified polymer at 55 °C under vacuum to obtain a white solid.
-
6.2 Protocol for Copolymer Characterization
-
¹H and ³¹P NMR Spectroscopy [1][5]
-
Prepare samples by dissolving the dried copolymer (approx. 10-20 mg) in deuterium (B1214612) oxide (D₂O, approx. 0.7 mL).
-
Record ¹H and ³¹P NMR spectra on a suitable spectrometer (e.g., 400 MHz).
-
For ¹H NMR, calculate monomer conversion by comparing the integrals of the vinyl proton peaks of the unreacted monomers with a stable polymer backbone peak.[2]
-
For ³¹P NMR, determine the copolymer composition by integrating the phosphorus signal, which corresponds to the VPA units in the polymer.[3]
-
-
Gel Permeation Chromatography (GPC) [14]
-
Prepare the mobile phase, typically an aqueous buffer solution (e.g., 0.1 M NaNO₃ with 0.02% NaN₃).
-
Dissolve the copolymer sample in the mobile phase at a concentration of approximately 1-2 mg/mL.
-
Filter the sample solution through a 0.22 µm syringe filter before injection.
-
Run the GPC analysis using a system equipped with appropriate aqueous columns and a refractive index (RI) detector.
-
Calibrate the system using polymer standards (e.g., polyethylene (B3416737) glycol or polystyrene sulfonate) to determine Mw, Mn, and PDI.
-
6.3 Protocol for In Vitro Cytotoxicity Assay (MTT Assay) [19][20]
-
Materials : Human cell line (e.g., HeLa, HepG2), Dulbecco's Modified Eagle Medium (DMEM), Fetal Bovine Serum (FBS), penicillin-streptomycin, phosphate-buffered saline (PBS), MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), Dimethyl sulfoxide (B87167) (DMSO).
-
Procedure :
-
Seed cells in a 96-well plate at a density of approximately 5,000-10,000 cells/well and incubate for 24 hours at 37 °C, 5% CO₂.
-
Prepare serial dilutions of the this compound copolymer in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the copolymer solutions at various concentrations. Include wells with medium only (negative control) and a known cytotoxic agent (positive control).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[20]
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the negative control.
-
Biomedical Applications and Biocompatibility
7.1 Bone Tissue Engineering
Copolymers of VPA and acrylic acid (PVPA-co-AA) have been identified as promising candidates for bone tissue engineering.[1][3] The phosphonic acid groups have a strong affinity for calcium, a key component of natural bone. It is hypothesized that this chelation capacity can inhibit the activity of osteoclasts, the cells responsible for bone resorption.[1][2] Studies have shown that a VPA content of approximately 30 mol% is optimal for calcium chelation.[1][4] Importantly, assessments of cell metabolic activity have indicated that PVPA-co-AA does not have a detrimental effect on cells, regardless of the copolymer composition.[2]
7.2 Drug Delivery
The tunable properties of this compound copolymers make them suitable for drug delivery applications.[6][21] They can be designed as amphiphilic block copolymers that self-assemble into nanostructures like micelles or polymersomes for encapsulating therapeutic agents.[16] Furthermore, they can be formulated into hydrogels for the sustained release of drugs.[22] The degradation of the polymer backbone can be engineered to control the release kinetics of encapsulated drugs.[23][24]
7.3 Biocompatibility and Cytotoxicity
Biocompatibility is a critical requirement for any material intended for biomedical use.[25][26] Studies on various phosphonate-containing polymers have generally shown good biocompatibility. For instance, poly(diethyl this compound) (PDEVP) has been shown to have nearly no impact on cell mortality rates in tests on human cell lines.[27] Similarly, poly(ethylene alkyl phosphonate)s have demonstrated no cytotoxicity against HeLa cells.[19] However, cytotoxicity can be dependent on the specific chemical structure and concentration. For example, some aminophosphonate-containing polymers have shown lower cytotoxicity compared to their low-molecular-weight counterparts.[28] As with any biomaterial, thorough toxicological evaluation is essential.[29]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Collection - Synthesis and Characterization of Poly(vinylphosphonic acid-co-acrylic acid) Copolymers for Application in Bone Tissue Scaffolds - Macromolecules - Figshare [figshare.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. research.manchester.ac.uk [research.manchester.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. Amphiphilic copolymers in biomedical applications: Synthesis routes and property control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent progress on phosphonate vinyl monomers and polymers therefore obtained by radical (co)polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. journals.urfu.ru [journals.urfu.ru]
- 11. books.rsc.org [books.rsc.org]
- 12. Rare Earth Metal-Mediated Precision Polymerization of Vinylphosphonates and Conjugated Nitrogen-Containing Vinyl Monomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Item - Isospecific Group-Transfer Polymerization of Diethyl this compound and Multidimensional NMR Analysis of the Polymer Microstructure - American Chemical Society - Figshare [acs.figshare.com]
- 14. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 15. GPC-NMR Analysis for Polymer Characterisation [intertek.com]
- 16. researchgate.net [researchgate.net]
- 17. Real-time 31P NMR reveals different gradient strengths in polyphosphoester copolymers as potential MRI-traceable nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. mdpi.com [mdpi.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. scispace.com [scispace.com]
- 24. Evaluation of the release kinetics of hydrophilic and lipophilic compounds from lipid–polymer hybrid nanoparticles - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 25. Biocompatible Polymers and their Potential Biomedical Applications: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Biocompatibility and safety of PLA and its copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Studies on the Biocompatibility of Poly(diethyl vinyl-phosphonate) with a New Fluorescent Marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. [Biocompatibility of composites--literature review] - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for RAFT/MADIX Polymerization of Vinylphosphonic Acid in Aqueous Media
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the controlled polymerization of vinylphosphonic acid (VPA) in aqueous media using Reversible Addition-Fragmentation chain Transfer (RAFT) and Macromolecular Design by Interchange of Xanthates (MADIX) techniques. This method allows for the synthesis of well-defined poly(vinylphosphonic acid) (PVPA) with controlled molecular weights and narrow molecular weight distributions, which is of significant interest for applications in drug delivery, biomaterials, and other biomedical fields.
Introduction
Poly(vinylphosphonic acid) (PVPA) is a versatile polymer with applications ranging from dental cements to proton exchange membranes and metal ion chelation.[1] The ability to precisely control the architecture of PVPA is crucial for tailoring its properties for specific applications. RAFT/MADIX polymerization is a powerful technique for achieving this control, particularly in aqueous media, which is a green and biocompatible solvent.[2][3]
This document outlines two key protocols: the direct RAFT/MADIX polymerization of VPA in water and an improved method involving the addition of alkali hydroxides to accelerate the reaction and enhance control over the polymer characteristics.[4][5]
Key Concepts and Principles
RAFT/MADIX polymerization is a form of reversible deactivation radical polymerization (RDRP) that allows for the synthesis of polymers with predetermined molecular weights and low dispersity (Đ). The controlling agent in this system is a thiocarbonylthio compound, such as a xanthate for MADIX polymerization. The polymerization proceeds via a chain transfer mechanism where the growing polymer chains are reversibly capped with the RAFT/MADIX agent, allowing for controlled growth.
The polymerization of VPA can be sluggish, leading to incomplete conversions.[4] Research has shown that the addition of alkali hydroxides can significantly increase the rate of polymerization and improve the control over the final polymer.[4][5] This is attributed to the partial neutralization of the vinylphosphonic acid monomer.
Experimental Protocols
Protocol 1: Aqueous RAFT/MADIX Polymerization of Vinylphosphonic Acid
This protocol is based on the pioneering work demonstrating the controlled polymerization of VPA in water using a xanthate as the MADIX agent.[2][6][7]
Materials:
-
Vinylphosphonic acid (VPA)
-
O-ethyl S-(1-carboxy)ethyl dithiocarbonate (Xanthate, RAFT/MADIX agent)
-
2,2'-Azobis(2-methylpropionamidine)dihydrochloride (AIBA, initiator)
-
Deionized water
-
Methanol (B129727) (for precipitation)
-
Dialysis tubing
Equipment:
-
Schlenk flask or similar reaction vessel with a magnetic stirrer
-
Thermostatted oil bath
-
Nitrogen or argon source for inert atmosphere
-
Syringes for sampling
-
Apparatus for polymer characterization (e.g., Size Exclusion Chromatography (SEC/GPC), Nuclear Magnetic Resonance (NMR) spectroscopy)
Procedure:
-
Reaction Setup: In a typical experiment, VPA (e.g., 7.52 mol L⁻¹), the xanthate RAFT/MADIX agent, and AIBA initiator (e.g., 56 mmol L⁻¹) are dissolved in deionized water in a Schlenk flask equipped with a magnetic stirrer.[6][7] The ratio of monomer to RAFT agent will determine the target molecular weight.
-
Degassing: The reaction mixture is thoroughly degassed by several freeze-pump-thaw cycles or by bubbling with an inert gas (nitrogen or argon) for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.
-
Polymerization: The flask is then immersed in a preheated oil bath at the desired temperature (e.g., 65 °C) to initiate the polymerization.[6][7]
-
Monitoring the Reaction: Samples are withdrawn at specific time intervals using a degassed syringe to monitor monomer conversion and the evolution of molecular weight and dispersity. Monomer conversion can be determined by ¹H NMR spectroscopy.
-
Termination and Purification: Once the desired conversion is reached, the polymerization is quenched by cooling the reaction mixture to room temperature and exposing it to air. The resulting polymer (PVPA) can be purified by precipitation in a non-solvent like methanol or by dialysis against deionized water to remove unreacted monomer and other small molecules.[4]
Protocol 2: Accelerated Aqueous RAFT/MADIX Polymerization with Alkali Hydroxides
This protocol describes an optimized procedure that utilizes alkali hydroxides to increase the polymerization rate and improve control.[4][5]
Materials:
-
Same as Protocol 1
-
Sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), or ammonium (B1175870) hydroxide (NH₄OH) solution (e.g., 1 M)
Equipment:
-
Same as Protocol 1
Procedure:
-
Neutralization Step: In the reaction vessel, VPA is dissolved in deionized water. A specific equivalent of an alkali hydroxide solution (e.g., 0.5 to 1.0 equivalent relative to VPA) is added dropwise while stirring and cooling the mixture, as the neutralization is exothermic.[4][5]
-
Reagent Addition: The RAFT/MADIX agent and the AIBA initiator are then added to the partially neutralized VPA solution.
-
Degassing, Polymerization, and Monitoring: Follow steps 2, 3, and 4 from Protocol 1.
-
Termination and Purification: Follow step 5 from Protocol 1.
Data Presentation
The following tables summarize typical quantitative data obtained from the RAFT/MADIX polymerization of VPA under different conditions.
Table 1: RAFT/MADIX Polymerization of VPA in Water at 65 °C [6][7]
| Entry | Target Mn ( g/mol ) | Time (h) | Conversion (%) | Experimental Mn ( g/mol ) | Dispersity (Đ) |
| 1 | 1000 | 2 | 25 | 1100 | 1.25 |
| 2 | 1000 | 4 | 45 | 1300 | 1.20 |
| 3 | 3000 | 4 | 30 | 2800 | 1.35 |
| 4 | 3000 | 8 | 55 | 3500 | 1.30 |
| 5 | 6000 | 8 | 40 | 5200 | 1.40 |
Mn = Number-average molecular weight; Đ = Dispersity (Mw/Mn)
Table 2: Effect of Alkali Hydroxides on RAFT/MADIX Polymerization of VPA [4][5]
| Entry | Hydroxide (eq.) | Time (h) | Conversion (%) | Experimental Mn ( g/mol ) | Dispersity (Đ) |
| 1 | None | 24 | 60 | 5500 | 1.45 |
| 2 | NaOH (0.5) | 4 | 95 | 5800 | 1.30 |
| 3 | KOH (0.5) | 8 | 85 | 5700 | 1.25 |
| 4 | NH₄OH (0.5) | 10 | 80 | 5600 | 1.20 |
Conditions: Target Mn = 6000 g/mol . The use of 0.5 equivalents of NaOH leads to the fastest polymerization, while KOH and NH₄OH provide a moderate rate increase with a significant reduction in dispersity.[5]
Visualizations
Caption: Mechanism of RAFT/MADIX Polymerization.
Caption: Experimental Workflow for Aqueous RAFT/MADIX Polymerization of VPA.
References
- 1. New Copolymers of Vinylphosphonic Acid with Hydrophilic Monomers and Their Eu3+ Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aqueous RAFT/MADIX polymerisation of vinylphosphonic acid - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Aqueous RAFT polymerization: recent developments in synthesis of functional water-soluble (co)polymers with controlled structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. blogs.rsc.org [blogs.rsc.org]
- 5. Acceleration and improved control of aqueous RAFT/MADIX polymerization of vinylphosphonic acid in the presence of alkali hydroxides - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Aqueous RAFT/MADIX polymerisation of vinylphosphonic acid - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Aqueous RAFT/MADIX polymerisation of vinylphosphonic acid - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Synthesis and Application of Vinylphosphonate-Based Flame Retardants for Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of vinylphosphonate-based flame retardants and their application in rendering polymers flame-retardant. Detailed experimental protocols for the synthesis of key monomers, their polymerization, and incorporation into polymer matrices are provided, along with a summary of their performance.
Introduction to this compound Flame Retardants
Vinylphosphonates are a class of organophosphorus compounds that have garnered significant attention as effective, halogen-free flame retardants for a wide range of polymeric materials. Their efficacy stems from their ability to act in both the condensed and gas phases during combustion. In the condensed phase, they promote the formation of a protective char layer, which insulates the underlying polymer from the heat of the flame and reduces the release of flammable volatiles. In the gas phase, phosphorus-containing radicals are released, which can quench the free radicals that propagate the combustion process. This dual-mode of action makes them highly efficient at reducing the flammability of polymers.
Synthesis of this compound Monomers
The synthesis of this compound monomers is a critical first step in the development of these flame retardants. Two key monomers, a monofunctional and a difunctional this compound, are highlighted below.
Protocol for the Synthesis of Diethyl this compound (DEVP)
Diethyl this compound (DEVP) is a widely used monofunctional monomer for the synthesis of polymeric flame retardants. A common and effective method for its synthesis is the dehydrohalogenation of diethyl 2-chloroethylphosphonate.
Materials:
-
Diethyl 2-chloroethylphosphonate
-
Anhydrous toluene (B28343)
-
Hydroquinone (B1673460) (polymerization inhibitor)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate
-
Round-bottom flask with a reflux condenser and dropping funnel
-
Magnetic stirrer and heating mantle
-
Distillation apparatus
Procedure:
-
To a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add diethyl 2-chloroethylphosphonate and a small amount of hydroquinone in anhydrous toluene.
-
Heat the mixture to reflux with stirring.
-
Slowly add triethylamine dropwise to the refluxing mixture. An exothermic reaction will occur, and a white precipitate of triethylamine hydrochloride will form.
-
After the addition is complete, continue to reflux the mixture for 4-6 hours to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature and filter to remove the triethylamine hydrochloride precipitate.
-
Wash the filtrate with a 5% sodium bicarbonate solution to remove any remaining acidic impurities, followed by washing with distilled water until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the toluene by rotary evaporation.
-
Purify the crude product by vacuum distillation to obtain pure diethyl this compound.
Protocol for the Synthesis of Divinyl Phenylphosphonate (B1237145)
Divinyl phenylphosphonate is a difunctional monomer that can be used as a crosslinking agent to enhance the flame retardancy and thermal stability of polymers. It can be synthesized from phenylphosphonic dichloride and a vinyl Grignard reagent.
Materials:
-
Phenylphosphonic dichloride
-
Vinylmagnesium bromide solution in THF
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous diethyl ether
-
Saturated ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
-
Schlenk flask and line
-
Dry ice/acetone condenser
-
Magnetic stirrer
Procedure:
-
Set up a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon) and cool it to -78 °C using a dry ice/acetone bath.
-
Add a solution of phenylphosphonic dichloride in anhydrous THF to the flask.
-
Slowly add the vinylmagnesium bromide solution dropwise to the stirred solution of phenylphosphonic dichloride. Maintain the temperature at -78 °C throughout the addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.
-
Cool the reaction mixture in an ice bath and quench the reaction by the slow addition of a saturated ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure divinyl phenylphosphonate.
Polymerization and Incorporation into Polymers
This compound monomers can be polymerized or copolymerized with other monomers to create flame-retardant polymers or additives. These can then be incorporated into commercial polymers.
Protocol for Free-Radical Polymerization of Diethyl this compound (DEVP)
Materials:
-
Diethyl this compound (DEVP) monomer
-
Azobisisobutyronitrile (AIBN) as initiator
-
Anhydrous solvent (e.g., toluene, DMF)
-
Schlenk flask and line
-
Magnetic stirrer and heating mantle
Procedure:
-
Purify the DEVP monomer by passing it through a column of basic alumina (B75360) to remove any acidic impurities and inhibitors.
-
In a Schlenk flask under an inert atmosphere, dissolve the purified DEVP monomer and AIBN in the anhydrous solvent.
-
Degas the solution by several freeze-pump-thaw cycles.
-
Heat the reaction mixture to 60-80 °C with stirring.
-
Allow the polymerization to proceed for 12-24 hours.
-
Cool the reaction mixture to room temperature and precipitate the polymer by pouring the solution into a non-solvent (e.g., hexane (B92381) or methanol).
-
Filter the precipitated polymer and wash it several times with the non-solvent.
-
Dry the resulting poly(diethyl this compound) (PDEVP) in a vacuum oven at 40-50 °C until a constant weight is achieved.
Protocol for Melt Compounding of Poly(diethyl this compound) with Polypropylene
Materials:
-
Polypropylene (PP) pellets
-
Poly(diethyl this compound) (PDEVP) powder
-
Twin-screw extruder
-
Pelletizer
Procedure:
-
Dry the PP pellets and PDEVP powder in a vacuum oven at 80 °C for at least 4 hours to remove any moisture.
-
Premix the dried PP pellets and PDEVP powder at the desired weight ratio.
-
Set the temperature profile of the twin-screw extruder. For polypropylene, a typical temperature profile would be from 180 °C at the feeding zone to 220 °C at the die.
-
Feed the premixed blend into the extruder.
-
The molten blend is extruded through the die to form strands.
-
Cool the strands in a water bath.
-
Feed the cooled strands into a pelletizer to obtain flame-retardant PP pellets.
Data Presentation: Flame Retardant Performance
The flame retardant performance of polymers containing vinylphosphonates is typically evaluated using standard fire tests such as the Limiting Oxygen Index (LOI) and UL-94 vertical burn test. Cone calorimetry provides more detailed information on the combustion behavior.
| Polymer Matrix | Flame Retardant | Loading (wt%) | LOI (%) | UL-94 Rating | Peak Heat Release Rate (pHRR) (kW/m²) | Total Heat Release (THR) (MJ/m²) |
| Polypropylene (PP) | None | 0 | 18.5 | NR | ~1200 | ~130 |
| Polypropylene (PP) | Cyclic Phosphonate | 5 | 24.9 | V-2 | 450 | 110 |
| Polypropylene (PP) | PDEVP | 10 | 26.0 | V-0 | Not Reported | Not Reported |
| Polystyrene (PS) | None | 0 | 18.0 | NR | Not Reported | Not Reported |
| Polystyrene (PS) | Copolymer with DEVP | 10 (P content) | 28.0 | V-0 | Not Reported | Not Reported |
| Polycarbonate (PC) | None | 0 | 25.0 | V-2 | Not Reported | Not Reported |
| Polycarbonate (PC) | Poly(ditolyl this compound) | 10 | 35.0 | V-0 | Not Reported | Not Reported |
Note: Data is compiled from various literature sources and is for comparative purposes. "NR" indicates "Not Rated". Cone calorimetry data for all systems is not consistently available in the literature.
Visualizations: Synthesis and Flame Retardancy Mechanism
Synthesis Workflow
Caption: Workflow for the synthesis and compounding of this compound flame retardants.
Flame Retardancy Mechanism
Caption: Dual-phase flame retardancy mechanism of vinylphosphonates.
Application Notes and Protocols for Poly(vinylphosphonic acid) Hydrogels in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preparation and characterization of poly(vinylphosphonic acid) (PVPA) hydrogels for drug delivery applications. PVPA hydrogels are promising drug delivery vehicles due to their high water content, biocompatibility, and stimuli-responsive nature, particularly their sensitivity to pH changes, which can be exploited for targeted drug release.
Introduction to Poly(vinylphosphonic acid) Hydrogels
Poly(vinylphosphonic acid) (PVPA) is a polymer characterized by the presence of phosphonic acid groups in its repeating units. These acidic moieties make PVPA and its hydrogels highly hydrophilic and responsive to changes in pH. Hydrogels are three-dimensional, crosslinked polymer networks that can absorb and retain large amounts of water or biological fluids.[1] This high water content contributes to their biocompatibility and allows for the encapsulation of a variety of therapeutic agents.[2]
The phosphonic acid groups in PVPA can be ionized at physiological pH, leading to electrostatic repulsion between the polymer chains and subsequent swelling of the hydrogel.[3] This pH-dependent swelling behavior is a key feature for controlled drug delivery, as it can be tailored to trigger drug release in specific environments, such as the slightly acidic tumor microenvironment or different segments of the gastrointestinal tract.[4][5]
Synthesis of PVPA Hydrogels
PVPA hydrogels are typically synthesized via free-radical polymerization of vinylphosphonic acid (VPA) monomers in the presence of a crosslinking agent and a polymerization initiator.[2][6] Copolymers can also be formed by incorporating other monomers, such as acrylic acid (AA), to further tune the hydrogel's properties.[7]
Key Synthesis Parameters and Their Effects
The properties of the resulting PVPA hydrogel, such as swelling ratio, mechanical strength, and drug release profile, are highly dependent on the synthesis parameters.
| Parameter | Effect on Hydrogel Properties | Reference |
| Monomer Concentration | Higher monomer concentration generally leads to a denser polymer network, potentially decreasing the equilibrium swelling ratio. | [8] |
| Crosslinker Concentration | Increasing the crosslinker concentration results in a more tightly crosslinked network, which typically reduces the swelling capacity and increases mechanical strength. | [2][8] |
| Initiator Concentration | Affects the rate of polymerization and the kinetic chain length of the polymer, which can influence the final network structure. | [9] |
| Co-monomer Ratio (e.g., with Acrylic Acid) | The incorporation of co-monomers like acrylic acid can modify the hydrophilicity, charge density, and pH-sensitivity of the hydrogel. | [3][7] |
Representative Synthesis Data
The following table summarizes representative data on the synthesis of PVPA-based hydrogels and their resulting properties.
| Monomer(s) | Crosslinker | Crosslinker to Monomer Molar Ratio | Polymerization Yield (%) | Swelling Ratio (q) | Reference |
| VPA | BMEP | 5% | 84 | - | [2][6] |
| VPA | BMEP | 10% | 88 | - | [2][6] |
| VPA | BMEP | 20% | 92 | - | [2][6] |
| VPA | BMEP | 40% | 96 | - | [2] |
| VPA/AA | EGDA | Varied | - | pH-dependent | [10] |
Note: BMEP = Bis[2-(methacryloyloxy)ethyl] phosphate (B84403); EGDA = Ethylene glycol diacrylate. Swelling ratio data is often presented as a function of pH.
Experimental Protocols
Protocol for Synthesis of PVPA Hydrogel
This protocol describes a typical free-radical polymerization method for preparing PVPA hydrogels.
Materials:
-
Vinylphosphonic acid (VPA) monomer
-
Bis[2-(methacryloyloxy)ethyl] phosphate (BMEP) as crosslinker
-
2,2'-Azobis(2-methylpropionamidine) dihydrochloride (B599025) (AIBA) or 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) as initiator[6][7]
-
Deionized water
-
Nitrogen gas
Equipment:
-
Two-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Nitrogen inlet
-
Dialysis tubing
-
Vacuum oven
Procedure:
-
Dissolve a specific amount of VPA monomer in deionized water in a two-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Purge the system with nitrogen gas for 30 minutes to remove dissolved oxygen.
-
Add the desired molar ratio of the crosslinker (e.g., BMEP) to the monomer solution.[2]
-
In a separate container, dissolve the initiator (e.g., AIBA) in deionized water.
-
Heat the monomer/crosslinker solution to the desired reaction temperature (e.g., 60-90°C) under a nitrogen atmosphere.[7][9]
-
Add the initiator solution to the reaction flask to start the polymerization.
-
Allow the reaction to proceed for a specified time (e.g., 3-18 hours).[7][9]
-
After polymerization, cool the resulting hydrogel to room temperature.
-
Wash the hydrogel extensively with ethanol and then deionized water to remove any unreacted monomers, crosslinker, and initiator.[6]
-
Purify the hydrogel by dialysis against deionized water for 24-48 hours, changing the water periodically.
-
Dry the purified hydrogel in a vacuum oven at a suitable temperature (e.g., 55°C) until a constant weight is achieved.[7]
Caption: Experimental workflow for the synthesis of PVPA hydrogels.
Protocol for Drug Loading into PVPA Hydrogels
The equilibrium swelling method is a common technique for loading drugs into hydrogels.
Materials:
-
Dried PVPA hydrogel
-
Drug to be loaded (e.g., Doxorubicin (B1662922), Ciprofloxacin (B1669076), Ibuprofen)
-
Appropriate solvent for the drug (e.g., phosphate-buffered saline (PBS) for hydrophilic drugs, ethanol/water mixture for less soluble drugs)[11]
Equipment:
-
Beakers or vials
-
Shaker or orbital incubator
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Prepare a stock solution of the drug in the chosen solvent at a known concentration.
-
Weigh a known amount of the dried PVPA hydrogel.
-
Immerse the dried hydrogel in the drug solution.
-
Allow the hydrogel to swell in the drug solution for a sufficient time to reach equilibrium (typically 24-48 hours) at a specific temperature (e.g., 37°C), with gentle agitation.[11]
-
After equilibrium, remove the swollen, drug-loaded hydrogel from the solution.
-
Measure the concentration of the remaining drug in the supernatant using a suitable analytical technique (e.g., UV-Vis spectrophotometry at the drug's λmax).[12]
-
Calculate the amount of drug loaded into the hydrogel by subtracting the amount of drug remaining in the supernatant from the initial amount of drug.
-
Dry the drug-loaded hydrogel (e.g., by freeze-drying or in a vacuum oven at a low temperature to avoid drug degradation).
Calculation of Drug Loading Efficiency (DLE) and Drug Loading Content (DLC):
-
DLE (%) = (Mass of drug in hydrogel / Initial mass of drug in solution) x 100
-
DLC (%) = (Mass of drug in hydrogel / Mass of drug-loaded hydrogel) x 100
Protocol for In Vitro Drug Release Studies
This protocol outlines the procedure to study the release of a drug from a PVPA hydrogel.
Materials:
-
Drug-loaded PVPA hydrogel
-
Release medium (e.g., PBS at different pH values, such as pH 1.2 to simulate gastric fluid and pH 7.4 to simulate intestinal or physiological pH)[13]
Equipment:
-
Beakers or vials
-
Shaker or orbital incubator maintained at 37°C
-
Syringes and filters
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Place a known amount of the drug-loaded hydrogel into a known volume of the release medium.
-
Maintain the system at 37°C with gentle agitation.
-
At predetermined time intervals, withdraw a small aliquot of the release medium.
-
Replace the withdrawn volume with an equal volume of fresh release medium to maintain sink conditions.
-
Analyze the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry).[14]
-
Calculate the cumulative percentage of drug released over time.
Representative Drug Loading and Release Data (from various hydrogel systems):
| Drug | Hydrogel System | Drug Loading Efficiency (%) | Cumulative Release (%) | Release Conditions | Reference |
| Doxorubicin | PVA-based microparticles | ~50 (w/w) | - | In vitro cell culture | [15] |
| Ciprofloxacin | PVA/Acrylamide semi-IPN | - | pH-dependent | Intestinal conditions | [16] |
| Ibuprofen (B1674241) | PVA-PEG IPN | - | Slower with β-CD inclusion | pH 7.4 buffer, 37°C | [17] |
| Ranitidine | Chitosan/PVA | 98.66 ± 1.01 | 87.98 ± 4.01 over 12h | - | [13] |
Note: This table provides examples from various hydrogel systems to illustrate typical data. Specific data for PVPA hydrogels may vary.
Characterization of PVPA Hydrogels
Swelling Studies
Protocol:
-
Weigh a known amount of the dried hydrogel (Wd).
-
Immerse the hydrogel in a buffer solution of a specific pH.
-
At regular intervals, remove the hydrogel, gently blot the surface with filter paper to remove excess water, and weigh the swollen hydrogel (Ws).
-
Continue until the hydrogel reaches a constant weight (equilibrium swelling).
-
Calculate the swelling ratio (q) using the formula: q = (Ws - Wd) / Wd .[18]
-
Repeat the experiment at different pH values to determine the pH-responsiveness of the hydrogel.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to confirm the chemical structure of the hydrogel. Sample Preparation: Dry the hydrogel and grind it into a fine powder. Mix a small amount of the powder with KBr and press it into a pellet. Analysis: Obtain the FTIR spectrum in the range of 4000-400 cm⁻¹. Expected Peaks for PVPA:
-
Broad peak around 3300-2000 cm⁻¹: O-H stretching of the phosphonic acid groups and hydrogen bonding.[6]
-
Peaks around 1000-900 cm⁻¹: P-OH stretching vibrations.[6]
-
If copolymerized with acrylic acid, a peak around 1700 cm⁻¹ for the C=O stretch of the carboxylic acid group.
Thermogravimetric Analysis (TGA)
TGA is used to evaluate the thermal stability of the hydrogel. Procedure: Heat a small sample of the dried hydrogel in a TGA instrument under a nitrogen atmosphere from room temperature to a high temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min). Expected Thermal Events:
-
Initial weight loss up to ~150°C: Evaporation of absorbed water.
-
Weight loss between ~200-450°C: Decomposition of the polymer backbone.[11][19]
Scanning Electron Microscopy (SEM)
SEM is used to visualize the surface morphology and porous structure of the hydrogel. Sample Preparation: The hydrogel is typically freeze-dried to preserve its porous structure. The dried sample is then mounted on a stub and sputter-coated with a conductive material (e.g., gold) to prevent charging. Analysis: The sample is imaged under high vacuum. The resulting micrographs reveal the pore size, shape, and interconnectivity of the hydrogel network.[20]
Drug Action and Signaling Pathways
The therapeutic effect of a drug delivered by a PVPA hydrogel is determined by the drug's mechanism of action. Below are diagrams illustrating the signaling pathways for common drugs that could be delivered using these hydrogels.
Doxorubicin (Anticancer Drug)
Doxorubicin primarily acts by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and apoptosis in cancer cells.[4][21] The Notch signaling pathway has also been implicated in doxorubicin-induced apoptosis.[3]
References
- 1. What is the mechanism of Ibuprofen Sodium? [synapse.patsnap.com]
- 2. Design of Crosslinked Hydrogels Comprising Poly(Vinylphosphonic Acid) and Bis[2-(Methacryloyloxy)Ethyl] Phosphate as an Efficient Adsorbent for Wastewater Dye Removal | MDPI [mdpi.com]
- 3. dovepress.com [dovepress.com]
- 4. ClinPGx [clinpgx.org]
- 5. Cancer: How does doxorubicin work? | eLife [elifesciences.org]
- 6. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]
- 8. banglajol.info [banglajol.info]
- 9. ClinPGx [clinpgx.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scielo.br [scielo.br]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Novel PVA-based hydrogel microparticles for doxorubicin delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Poly (vinyl alcohol)/poly (acrylamide- co-diallyldimethyl ammonium chloride) semi-IPN hydrogels for ciprofloxacin hydrochloride drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Controlled delivery of ibuprofen from poly(vinyl alcohol)−poly(ethylene glycol) interpenetrating polymeric network hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Hydrogel-based platforms for site-specific doxorubicin release in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Ciprofloxacin - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Vinylphosphonate Copolymers in Dental Cement Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of vinylphosphonate copolymers in dental cement formulations. The following sections detail the synthesis of these copolymers, their formulation into dental cements, their mechanical properties, adhesion mechanisms, and biocompatibility. Detailed experimental protocols are provided to enable the replication and further development of these materials.
Introduction
This compound copolymers are a promising class of materials for use in dental cements, particularly in glass ionomer cement (GIC) formulations. The phosphonic acid groups along the polymer chain offer strong ionic interactions with the calcium ions in hydroxyapatite, the primary mineral component of dentin and enamel. This interaction can lead to enhanced adhesion to the tooth structure. Furthermore, the incorporation of this compound monomers into copolymers allows for the tailoring of the polymer's properties, such as its reactivity, strength, and handling characteristics. Copolymers of vinylphosphonic acid (VPA) with monomers like acrylic acid (AA) and itaconic acid have been investigated to optimize the performance of dental cements.[1][2][3]
Synthesis of this compound Copolymers
The synthesis of this compound copolymers is typically achieved through free-radical polymerization. A common example is the copolymerization of vinylphosphonic acid (VPA) and acrylic acid (AA).
Experimental Protocol: Synthesis of Poly(vinylphosphonic acid-co-acrylic acid) (P(VPA-co-AA))[1][4]
Materials:
-
Vinylphosphonic acid (VPA)
-
Acrylic acid (AA)
-
2,2'-Azobis(2-methylpropionamidine) dihydrochloride (B599025) (AAPH) (initiator)
-
1-Octanethiol (chain transfer agent)
-
Deionized water
-
Dialysis tubing (cellulose membrane)
Procedure:
-
In a reaction flask, dissolve the desired molar ratio of VPA and AA in deionized water.
-
Prepare separate aqueous solutions of the initiator (AAPH) and the chain transfer agent (1-octanethiol).
-
Add the initiator and chain transfer agent solutions to the monomer solution. For a controlled polymerization, these can be added in portions over several hours.
-
Maintain the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) and at a constant temperature (e.g., 80°C) with continuous stirring.
-
The polymerization time can vary depending on the desired conversion but is typically in the range of 18-24 hours.
-
After polymerization, purify the copolymer solution by dialysis against deionized water for 24 hours to remove unreacted monomers and other small molecules.
-
The purified copolymer solution can then be dried, for example, by freeze-drying or under vacuum at a moderate temperature (e.g., 55°C), to obtain the solid P(VPA-co-AA) copolymer.
Characterization:
-
The composition of the copolymer can be determined using ³¹P NMR spectroscopy.
-
Monomer conversion can be calculated using ¹H NMR spectroscopy.
-
The molecular weight and molecular weight distribution can be analyzed by gel permeation chromatography (GPC).
Formulation of this compound Copolymer Dental Cements
This compound copolymers are typically used as the polyacid component in glass ionomer cements. They are mixed with an ion-leachable glass powder to initiate the cement-setting reaction.
Experimental Protocol: Formulation of a P(VPA-co-AA) Glass Ionomer Cement[5][6]
Materials:
-
P(VPA-co-AA) copolymer (synthesized as described above)
-
Ion-leachable calcium aluminosilicate (B74896) glass powder (e.g., GIC Type II glass)
-
Deionized water
-
Tartaric acid (optional, as a setting accelerator)
Procedure:
-
Prepare an aqueous solution of the P(VPA-co-AA) copolymer. The concentration can vary but is typically around 50% (w/w). If used, dissolve tartaric acid in this solution.
-
Dispense the copolymer solution (liquid) and the glass powder onto a mixing pad or a glass slab.
-
The powder-to-liquid (P/L) ratio is a critical parameter affecting the cement's properties and typically ranges from 1.5:1 to 3:1 by weight.
-
Incorporate the powder into the liquid in increments and mix rapidly with a spatula until a homogeneous, paste-like consistency is achieved. The mixing time is usually around 30-60 seconds.
-
The cement is now ready for application.
dot
References
Application Notes and Protocols: Poly(vinylphosphonic acid) in Proton Exchange Membranes for Fuel Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proton Exchange Membrane Fuel Cells (PEMFCs) represent a leading technology for clean energy generation, converting chemical energy directly into electricity with high efficiency and zero harmful emissions.[1] The proton exchange membrane (PEM) is the core component, facilitating proton transport from the anode to the cathode while preventing fuel crossover.[2][3] For decades, perfluorosulfonic acid (PFSA) membranes, such as Nafion®, have been the industry standard due to their high proton conductivity and good chemical stability.[4][5] However, their application is hampered by high cost, complex manufacturing, and a strong dependence on high humidity levels for efficient operation, which limits the operational temperature to below 100°C.[2][6]
Poly(vinylphosphonic acid) (PVPA) has emerged as a promising alternative material for PEMs. The high density of phosphonic acid groups on the polymer backbone provides a high concentration of proton carriers.[7] This intrinsic acidity suggests the potential for high proton conductivity, even under low humidity and high-temperature conditions, addressing a key limitation of Nafion®.[8] PVPA and its composites are being explored to develop lower-cost, more durable, and versatile PEMs for the next generation of fuel cells.[9][10]
Data Presentation: Performance of PVPA-Based Membranes
The following tables summarize key performance metrics for various PVPA-based proton exchange membranes, with Nafion® included for comparison where data is available.
Table 1: Proton Conductivity of Various PVPA-Based Membranes
| Membrane Type | Composition | Temperature (°C) | Relative Humidity (RH) | Proton Conductivity (S/cm) | Reference |
| PVPA-grafted Polysulfone | PSU-g-PVPA | 120 | Nominally Dry | 5.0 x 10⁻³ | [8] |
| PVPA-grafted Polysulfone | PSU-g-PVPA | 120 | 100% | 9.3 x 10⁻² | [8] |
| Nafion® 115 | Perfluorosulfonic acid polymer | 120 | Nominally Dry | 4.0 x 10⁻⁵ | [8] |
| Nafion® 115 | Perfluorosulfonic acid polymer | 120 | 100% | 1.05 x 10⁻¹ | [8] |
| Nafion®/PVPA Blend | Nafion/P(VPA)3 | 130 | Anhydrous | 1.1 x 10⁻⁵ | [11] |
| Nafion®/PVPA Blend | Nafion/P(VPA)3 | Ambient | 50% | > 1.0 x 10⁻² | [11] |
| PVPA-coated Cellulose | CNC@PVPA/P-CNF | 80 | 95% | 9.2 x 10⁻² | [4] |
| Nafion® 212 | Perfluorosulfonic acid polymer | 80 | 95% | 2.1 x 10⁻¹ | [4] |
| PVPA-grafted PPO | PPO-graft-PVPA | 120 | Fully Hydrated | 8.0 x 10⁻² | [12] |
Table 2: Physicochemical Properties of PVPA-Based Membranes
| Membrane Type | Composition | Ion Exchange Capacity (IEC) (meq/g) | Water Uptake (%) | Swelling Ratio (%) | Reference |
| PVPA-grafted Polysulfone | PSU-g-PVPA (IEC = 0.9 meq/g) | 0.9 | 17 - 46 (at 98% RH) | Not Specified | [8] |
| Nafion® 117 | Perfluorosulfonic acid polymer | ~0.9 | ~23 (at 20°C) | Not Specified | [8] |
| Neat Linear PVPA | PVPA (Mw = 62,000 g/mol ) | Not Specified | ~85 (at 98% RH, 24°C) | Not Specified | [8] |
| Quaternized Polysulfone | QAPSF (IEC = 1.73 meq/g) | 1.73 | 37.41 | 14.71 |
Table 3: Thermal and Mechanical Properties
| Membrane Type | Composition | Decomposition Temperature (°C) | Mechanical Properties | Reference |
| PVPA-grafted Polysulfone | PSU-g-PVPA | > 300 (under air) | Mechanically strong and flexible | [8] |
| Nafion®/PVPA Blends | Nafion/PVPA | Stable up to 400 | Not Specified | [11] |
| PVPA-grafted PPO | PPO-graft-PVPA | ~400 (under air, no degradation) | Transparent and flexible | [12] |
Experimental Protocols
Protocol 1: Synthesis of Poly(vinylphosphonic acid) via Anionic Polymerization
This protocol describes a method for synthesizing PVPA by first polymerizing its diethyl ester and then hydrolyzing it.[8]
Materials:
-
Lithiated Polysulfone (PSU) or other suitable macroinitiator
-
Diethyl vinylphosphonate (DEVP) monomer
-
Dry Tetrahydrofuran (THF)
-
Argon or Nitrogen gas (inert atmosphere)
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
Initiation: Dissolve the lithiated polysulfone macroinitiator in dry THF under an inert atmosphere (Argon or Nitrogen).
-
Polymerization: Cool the solution to -78°C using a dry ice/acetone bath. Slowly add the diethyl this compound monomer to the solution while stirring. Allow the polymerization to proceed for several hours (e.g., 5 hours) at -70°C to -78°C.[8][12]
-
Termination: Terminate the polymerization by adding degassed methanol to the reaction mixture.
-
Purification of Polymer Ester: Precipitate the resulting polymer, poly(diethyl this compound) (PDEVP), in a non-solvent like water or methanol. Filter and dry the polymer under vacuum.
-
Hydrolysis: To convert the PDEVP to PVPA, reflux the polymer in concentrated hydrochloric acid (e.g., 14 M HCl) at 100-110°C for 12-24 hours.[9]
-
Final Product Isolation: After hydrolysis, dialyze the reaction mixture against deionized water for several days to remove excess acid and impurities. Isolate the final PVPA product by freeze-drying the dialyzed solution.[9]
Protocol 2: Fabrication of PVPA-Grafted Membranes by Solution Casting
This protocol outlines the procedure for creating flexible, transparent membranes from PVPA-grafted copolymers.[8]
Materials:
-
PVPA-grafted copolymer (e.g., PSU-g-PVPA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Glass Petri dishes
-
Nitrogen-purged oven or glovebox
-
Vacuum oven
Procedure:
-
Solution Preparation: Prepare a 5 wt% solution of the PVPA-grafted copolymer in DMSO. Gently heat and stir the mixture until the polymer is fully dissolved.
-
Casting: Pour the polymer solution into a clean, level glass Petri dish.
-
Solvent Evaporation: Place the Petri dish in an oven at 90°C under a continuous flow of nitrogen for 24 hours to slowly evaporate the DMSO.[8]
-
Drying: Transfer the resulting membrane (typically 80-120 µm thick) to a vacuum oven and dry at 50°C for 24 hours to remove any residual solvent.[8]
-
Leaching: To remove any remaining impurities, immerse the membrane in deionized water for at least 12 hours.
-
Final Drying: Dry the leached membrane again in a vacuum oven at 50°C for 48 hours. Store the membrane in a desiccator until further use.[8]
Protocol 3: Characterization of Proton Conductivity
Proton conductivity is typically measured using AC impedance spectroscopy.
Equipment:
-
Impedance/gain-phase analyzer
-
Four-probe conductivity cell
-
Environmental chamber (for temperature and humidity control)
-
Sample holder
Procedure:
-
Sample Preparation: Cut a rectangular strip of the prepared membrane to fit the four-probe cell.
-
Equilibration: Place the membrane in the environmental chamber and allow it to equilibrate at the desired temperature and relative humidity (RH) for several hours.
-
Measurement: Connect the four-probe cell to the impedance analyzer. Apply a small AC voltage (e.g., 10-20 mV) over a frequency range (e.g., 1 MHz to 1 Hz).
-
Data Analysis: Record the impedance spectrum. The bulk resistance (R) of the membrane is determined from the high-frequency intercept of the impedance arc with the real axis on the Nyquist plot.
-
Calculation: Calculate the proton conductivity (σ) using the following formula: σ = L / (R * A) where L is the distance between the inner two electrodes, R is the measured bulk resistance, and A is the cross-sectional area of the membrane.
-
Repeat: Repeat the measurement at various temperatures and humidity levels to characterize the membrane's performance under different operating conditions.
Protocol 4: Measurement of Water Uptake and Swelling Ratio
This protocol determines the membrane's ability to absorb water and its dimensional stability.
Procedure:
-
Dry Measurement: Cut a small piece of the membrane and dry it in a vacuum oven at 80°C for 24 hours. Measure its weight (W_dry) and dimensions (length and width for area, L_dry and W_dry; thickness for volume).
-
Hydration: Immerse the dry membrane in deionized water at a specific temperature (e.g., room temperature or 80°C) for 24 hours to ensure full hydration.
-
Wet Measurement: Remove the hydrated membrane from the water, quickly blot the surface with filter paper to remove excess droplets, and immediately measure its weight (W_wet) and dimensions (L_wet and W_wet).
-
Calculation:
-
Water Uptake (%) = [(W_wet - W_dry) / W_dry] * 100
-
Area Swelling Ratio (%) = [((L_wet * W_wet) - (L_dry * W_dry)) / (L_dry * W_dry)] * 100
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. gore.com [gore.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Recent developments of proton exchange membranes for PEMFC: A review [frontiersin.org]
- 6. stonybrook.edu [stonybrook.edu]
- 7. scispace.com [scispace.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. books.rsc.org [books.rsc.org]
- 10. internationalpubls.com [internationalpubls.com]
- 11. researchgate.net [researchgate.net]
- 12. Grafting poly(phenylene oxide) with poly(vinylphosphonic acid) for fuel cell membranes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Functionalization of Nanoparticles with Poly(vinylphosphonates)
Audience: Researchers, scientists, and drug development professionals.
Introduction
The functionalization of nanoparticles with polymers is a critical step in the development of advanced materials for biomedical applications, including targeted drug delivery, bioimaging, and diagnostics. Poly(vinylphosphonates) (PVPs), including poly(vinylphosphonic acid) (PVPA), are a class of polymers that offer significant advantages for nanoparticle coating. The phosphonate (B1237965) groups provide strong anchoring to the surface of various nanoparticles, such as iron oxide and gold, ensuring high stability of the coating.[1] This functionalization imparts desirable properties to the nanoparticles, including enhanced colloidal stability in aqueous media, biocompatibility, and the potential for further surface modification.[1][2] These application notes provide detailed protocols for the synthesis of poly(vinylphosphonates) and the subsequent functionalization of magnetite and gold nanoparticles. Additionally, it includes quantitative data on the physicochemical properties of the resulting nanoparticles and explores their potential applications in drug delivery, supported by a schematic of a relevant cellular signaling pathway.
Data Presentation
Table 1: Physicochemical Properties of Poly(vinylphosphonate) Functionalized Nanoparticles
| Nanoparticle Type | Polymer Coating | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Magnetite (Fe₃O₄) | Poly(methylthis compound) | ~100 | Not Reported | Not Reported | [1] |
| Gold (Au) | Citrate (uncoated) | 32 ± 0.9 | Not Reported | Not Reported | [3] |
| Gold (Au) | Dopazide | 48 ± 0.5 | Not Reported | Not Reported | [3] |
| Gold (Au) | Poly(diethyl this compound) | 78.8 ± 1.5 | Not Reported | Not Reported | [3] |
Table 2: Drug Loading and Release from Poly(vinylphosphonic acid) Nanogels
| Drug | pH | Loading Capacity (%) | Cumulative Release after 8h (%) | Reference |
| Zuclopenthixol | 1.5 | Not Reported | ~45 | [4][5] |
| Zuclopenthixol | 7.4 | Not Reported | ~25 | [4][5] |
| Zuclopenthixol | 9.0 | Not Reported | ~15 | [4][5] |
| Phenazopyridine HCl | 1.5 | Not Reported | ~60 | [4][5] |
| Phenazopyridine HCl | 7.4 | Not Reported | ~30 | [4][5] |
| Phenazopyridine HCl | 9.0 | Not Reported | ~20 | [4][5] |
Experimental Protocols
Protocol 1: Synthesis of Poly(methylthis compound) (PMVP)
Objective: To synthesize poly(methylthis compound) for subsequent use in nanoparticle coating.
Materials:
-
Methylvinylphosphonic acid (MVPA) solution (~50%)
-
Sodium hydroxide (B78521) (NaOH)
-
Ammonium (B1175870) persulfate
-
Deionized water
Procedure:
-
In a reaction vessel, heat a ~50% aqueous solution of methylvinylphosphonic acid (e.g., 20 g) with sodium hydroxide (e.g., 3.276 g) to 70°C.[1]
-
Maintain the temperature at 70°C for 24 hours.[1]
-
During this 24-hour period, portion-wise add ammonium persulfate (e.g., a total of 2 g) to the reaction mixture while stirring.[1]
-
After 24 hours, the resulting solution contains poly(methylthis compound).[1] The polymerization may not be fully complete, but the resulting polymer solution can be used for nanoparticle coating.[1]
Protocol 2: Functionalization of Magnetite (Fe₃O₄) Nanoparticles with PMVP via Co-precipitation
Objective: To synthesize magnetite nanoparticles and simultaneously coat them with poly(methylthis compound).
Materials:
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Ferrous chloride tetrahydrate (FeCl₂·4H₂O)
-
Ammonia (B1221849) solution (25%)
-
Poly(methylthis compound) (PMVP) solution (from Protocol 1)
-
Deionized water
-
Argon gas
Procedure:
-
Prepare a solution of FeCl₃·6H₂O (e.g., 3.028 g, 8 mmol) and FeCl₂·4H₂O (e.g., 1.084 g, 4 mmol) in deionized water (e.g., 16 mL).[1]
-
Degas the iron salt solution by bubbling argon gas through it.[1]
-
In a three-necked flask equipped with a thermometer and condenser, degas an ammonia solution (e.g., 40 mL, 25%) and heat it to 80°C.[1]
-
Under vigorous stirring, rapidly add the degassed iron salt solution to the hot ammonia solution. A black precipitate of magnetite nanoparticles will form immediately.[1]
-
Allow the reaction to proceed for 30 minutes at 80°C.[1]
-
Add the previously synthesized poly(methylthis compound) solution to the nanoparticle suspension.[1]
-
Continue stirring the mixture for another 60 minutes at 80°C to ensure complete coating.[1]
-
Cool the suspension to room temperature.
-
Collect the PMVP-coated magnetite nanoparticles by magnetic separation.
-
Wash the nanoparticles multiple times with deionized water to remove any unreacted reagents.
-
Resuspend the purified nanoparticles in deionized water for storage and characterization.
Protocol 3: One-Pot Synthesis of Poly(this compound)-Coated Magnetite Nanoparticle Clusters
Objective: To synthesize clusters of magnetite nanoparticles coated with a poly(this compound) layer in a single reaction vessel.
Materials:
-
Iron(III) acetylacetonate (B107027)
-
Vinylphosphonic acid
-
Polyol solvent (e.g., diethylene glycol)
-
Initiator (e.g., ammonium persulfate)
Procedure:
-
In a reaction flask, dissolve iron(III) acetylacetonate and vinylphosphonic acid monomer in a polyol solvent.[1]
-
Heat the mixture to a temperature that facilitates both the decomposition of the iron precursor to form magnetite nanoparticles and the polymerization of the vinylphosphonic acid (the exact temperature will depend on the chosen polyol and initiator).[1]
-
Introduce an initiator, such as ammonium persulfate, to initiate the polymerization of the vinylphosphonic acid around the newly formed nanoparticle clusters.[1]
-
Maintain the reaction under an inert atmosphere (e.g., argon) for a sufficient time to allow for complete nanoparticle formation and polymer coating.
-
Cool the reaction mixture and purify the coated nanoparticle clusters by centrifugation and washing with a suitable solvent (e.g., ethanol) to remove excess polymer and unreacted monomers.[1]
Protocol 4: "Graft-to" Functionalization of Gold Nanoparticles with Poly(diethyl this compound)
Objective: To covalently attach pre-synthesized alkyne-terminated poly(diethyl this compound) to azide-functionalized gold nanoparticles.
Materials:
-
Citrate-stabilized gold nanoparticles (AuNPs)
-
Azide-dopamine derivative (for surface modification of AuNPs)
-
Alkyne-terminated poly(diethyl this compound) (PDEVP)
-
Copper(I)-based catalyst for azide-alkyne cycloaddition ("click chemistry")
-
Buffer solution (e.g., phosphate-buffered saline, pH 7.4)
Procedure:
-
Surface Modification of AuNPs:
-
Incubate citrate-stabilized AuNPs with an azide-dopamine derivative. The dopamine (B1211576) moiety will anchor to the gold surface, presenting azide (B81097) groups for subsequent reaction.[3]
-
Purify the azide-functionalized AuNPs by centrifugation and resuspend them in a suitable buffer.[3]
-
-
Grafting of PDEVP:
-
To the suspension of azide-functionalized AuNPs, add the alkyne-terminated PDEVP.[3]
-
Initiate the click chemistry reaction by adding a copper(I) catalyst.[3]
-
Allow the reaction to proceed at room temperature for a specified time to ensure efficient grafting of the polymer chains to the nanoparticle surface.[3]
-
-
Purification:
-
Purify the PDEVP-grafted AuNPs by repeated centrifugation and resuspension in fresh buffer to remove unreacted polymer and catalyst.[3]
-
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of PMVP and functionalization of magnetite nanoparticles.
Caption: Cellular uptake mechanisms of functionalized nanoparticles for drug delivery.
Caption: Inhibition of the mevalonate pathway in cancer cells by phosphonate-containing nanoparticles.
References
- 1. Research Portal [scholarscommons.fgcu.edu]
- 2. The role of surface charge in cellular uptake and cytotoxicity of medical nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bisphosphonates and Cancer: What Opportunities from Nanotechnology? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scientificarchives.com [scientificarchives.com]
- 5. In vivo biodistribution of nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Crosslinking of Poly(vinylphosphonic acid) for Enhanced Mechanical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Poly(vinylphosphonic acid) (PVPA) is a versatile polymer with applications in biomedical and industrial fields due to its high proton conductivity, adhesive properties, and biocompatibility. However, in its linear form, PVPA often exhibits limited mechanical strength, restricting its use in applications requiring robust structural integrity. Crosslinking the polymer chains of PVPA is a highly effective strategy to enhance its mechanical properties, including tensile strength and Young's modulus. This document provides a detailed overview of common crosslinking methods for PVPA, summarizes the resulting improvements in mechanical characteristics, and offers comprehensive protocols for key experiments.
Introduction
Poly(vinylphosphonic acid) is a polyelectrolyte characterized by the presence of phosphonic acid groups along its backbone. These groups impart unique properties such as strong adhesion to various substrates and high proton conductivity.[1] While advantageous for applications like dental cements and fuel cell membranes, the mechanical robustness of neat PVPA can be a limiting factor.[2] Crosslinking introduces covalent or ionic bonds between the polymer chains, forming a three-dimensional network that significantly improves the material's strength, stiffness, and solvent resistance. This enhancement in mechanical properties opens up new possibilities for PVPA in drug delivery, tissue engineering, and as a component in advanced composite materials.
This application note details various methods for crosslinking PVPA, including chemical and thermal approaches, and provides protocols for the synthesis and mechanical characterization of the resulting materials.
Data Presentation: Enhancement of Mechanical Properties
Crosslinking has been demonstrated to improve the mechanical properties of PVPA-based materials. While extensive quantitative data directly comparing pristine and crosslinked PVPA is limited in publicly available literature, studies on PVPA copolymers and composites show a clear trend of enhanced mechanical performance with the introduction of a crosslinked network. The following table summarizes representative data on the effect of crosslinking on the mechanical properties of PVPA-containing hydrogels.
| Material | Crosslinker | Young's Modulus (kPa) | Tensile Strength (MPa) | Elongation at Break (%) | Reference |
| Poly(vinyl alcohol) (PVA) Hydrogel | None (Physical Crosslinking - Freeze/Thaw) | ~2200 | - | - | [3] |
| PVA/Agar Hydrogel (1 F/T cycle) | 1.0 wt% Tannic Acid | - | 1.56 | - | [3] |
| PVA/Agar Hydrogel (5 F/T cycles) | 0.75 wt% Tannic Acid | - | 3.77 | - | [3] |
| PVA/Starch Blend | 0% Glutaraldehyde | - | 21.0 | - | [4] |
| PVA/Starch Blend | 10% Glutaraldehyde | - | 35.1 | - | [4] |
Note: Data for PVA-based hydrogels is presented to illustrate the general effect of crosslinking on a related vinyl polymer, due to the limited availability of direct comparative data for pure PVPA.
Experimental Protocols
Protocol 1: Synthesis of Crosslinked Poly(vinylphosphonic acid) Hydrogels via Free-Radical Polymerization
This protocol describes the synthesis of crosslinked PVPA hydrogels using a chemical crosslinker, such as poly(ethylene glycol) diacrylate (PEGDA).[5]
Materials:
-
Vinylphosphonic acid (VPA)
-
Poly(ethylene glycol) diacrylate (PEGDA, crosslinker)
-
2,2'-Azobis(2-methylpropionamidine) dihydrochloride (B599025) (AAPH) or other suitable radical initiator
-
Deionized water
-
Nitrogen gas
Procedure:
-
In a reaction vessel, dissolve a desired amount of VPA and PEGDA in deionized water. The molar ratio of VPA to PEGDA will determine the crosslinking density.
-
Add the radical initiator (e.g., AAPH) to the solution. The concentration of the initiator will affect the polymerization rate.
-
Purge the solution with nitrogen gas for 20-30 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.
-
Seal the reaction vessel and heat the solution to the desired polymerization temperature (typically 60-80 °C) with constant stirring.
-
Allow the polymerization to proceed for a specified time (e.g., 30 minutes to several hours) until a hydrogel is formed.[6]
-
After polymerization, immerse the resulting hydrogel in a large excess of deionized water for 48 hours to remove any unreacted monomers and initiator. The water should be changed periodically.
-
The purified hydrogel can then be dried or used in its swollen state for further characterization.
Protocol 2: Thermal Crosslinking of Poly(vinylphosphonic acid) Films
This protocol outlines a method for the thermal crosslinking of PVPA films, which can be performed with or without the addition of a crosslinking agent. Thermal annealing can induce crosslinking through dehydration and the formation of pyrophosphate linkages between phosphonic acid groups.[7][8]
Materials:
-
Poly(vinylphosphonic acid) (PVPA) solution or powder
-
Solvent (e.g., deionized water or ethanol)
-
Petri dish or other suitable casting surface
-
Oven or furnace
Procedure:
-
Prepare a PVPA solution of a desired concentration by dissolving PVPA powder in a suitable solvent.
-
Cast the solution onto a level surface (e.g., a petri dish) and allow the solvent to evaporate at room temperature or in a low-temperature oven to form a film.
-
Carefully peel the dried film from the casting surface.
-
Place the PVPA film in an oven and heat it to the desired annealing temperature (e.g., 120-160 °C).[9] The annealing time can be varied from minutes to hours to control the degree of crosslinking.
-
After the specified time, turn off the oven and allow the film to cool slowly to room temperature to prevent thermal shock and cracking.[7]
-
The resulting crosslinked film should exhibit increased insolubility and enhanced mechanical properties.
Protocol 3: Mechanical Testing of PVPA Films and Hydrogels
This protocol describes the general procedure for tensile testing of PVPA films and hydrogels to determine their mechanical properties, such as Young's modulus, tensile strength, and elongation at break. This procedure should be adapted based on the specific sample geometry and the available testing equipment, following standards such as ASTM D882 for thin films or ASTM D638 for plastics.[10][11][12][13]
Equipment:
-
Universal testing machine equipped with a suitable load cell
-
Grips appropriate for thin films or soft hydrogels
-
Calipers or micrometer for measuring sample dimensions
-
Cutting die or template for preparing standardized test specimens (e.g., dumbbell shape)[14]
Procedure:
-
Sample Preparation: Prepare rectangular or dumbbell-shaped specimens from the PVPA film or hydrogel using a sharp cutting die or a razor blade.[14] Ensure the edges are clean and free of nicks or defects. For hydrogels, testing can be performed on swollen or dehydrated samples.
-
Dimension Measurement: Accurately measure the width and thickness of the gauge section of each specimen at several points and calculate the average cross-sectional area.
-
Sample Mounting: Securely mount the specimen in the grips of the universal testing machine, ensuring that it is aligned vertically and not twisted. The initial grip separation (gauge length) should be set to a predefined value.[12]
-
Tensile Testing: Apply a tensile load to the specimen at a constant rate of crosshead displacement until the specimen fractures.[15] The displacement rate should be selected based on the relevant standard and the material's properties.[12]
-
Data Acquisition: Record the load and displacement data throughout the test.
-
Calculations:
-
Tensile Stress: Calculate the tensile stress at any point by dividing the applied load by the original cross-sectional area of the specimen.
-
Tensile Strain: Calculate the tensile strain by dividing the change in gauge length by the original gauge length.
-
Young's Modulus (Modulus of Elasticity): Determine the slope of the initial linear portion of the stress-strain curve.
-
Tensile Strength: Identify the maximum tensile stress reached during the test.
-
Elongation at Break: Calculate the strain at which the specimen fractures, expressed as a percentage.
-
Visualizations
Caption: Chemical crosslinking of Poly(vinylphosphonic acid).
Caption: Experimental workflow for crosslinked PVPA.
Conclusion
Crosslinking is a critical strategy for enhancing the mechanical properties of poly(vinylphosphonic acid), thereby expanding its utility in demanding applications. This document has provided an overview of common crosslinking techniques and detailed protocols for the synthesis and mechanical characterization of crosslinked PVPA materials. While quantitative data specifically comparing the mechanical properties of neat and crosslinked PVPA remains an area for further research, the available evidence from related systems strongly supports the efficacy of crosslinking for improving mechanical strength and stiffness. The provided protocols offer a foundation for researchers to systematically investigate and optimize the properties of crosslinked PVPA for their specific applications.
References
- 1. scilit.com [scilit.com]
- 2. Incorporation of crosslinking agents into poly(vinyl phosphonic acid) as a route to glass–polyalkenoate cements of improved compressive strength - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. solventextraction.gr.jp [solventextraction.gr.jp]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. Chemically and Thermally Crosslinked PVA-Based Membranes: Effect on Swelling and Transport Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 10. qualitester.com [qualitester.com]
- 11. ASTM D882 Guide: Tensile Testing of Thin Plastic Films - WTS [wtsmachinery.com]
- 12. zwickroell.com [zwickroell.com]
- 13. ASTM D882 Thin Plastic Film Tensile Testing - ADMET [admet.com]
- 14. A facile method to fabricate hybrid hydrogels with mechanical toughness using a novel multifunctional cross-linker - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05645A [pubs.rsc.org]
- 15. Mechanical Evaluation of Hydrogel–Elastomer Interfaces Generated through Thiol–Ene Coupling - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for the Synthesis of Vinylphosphonate-Linked RNA: A Guide for Researchers and Drug Development Professionals
Abstract
This application note provides detailed protocols for the chemical synthesis of vinylphosphonate-linked RNA, a critical modification for enhancing the therapeutic potential of RNA-based drugs. This compound linkages, where a non-bridging oxygen in the phosphate (B84403) backbone is replaced by a carbon, offer increased nuclease resistance and can modulate the interaction of small interfering RNAs (siRNAs) with the RNA-induced silencing complex (RISC).[1][2] This document outlines three primary synthetic strategies: palladium-catalyzed cross-coupling of H-phosphonates, and the use of pivaloyloxymethyl (POM) and S-acyl-2-thioethyl (SATE) protected phosphoramidites for solid-phase synthesis. Detailed experimental procedures, data tables for easy comparison of yields and conditions, and visualizations of the synthetic workflows are provided to guide researchers, scientists, and drug development professionals in the preparation and application of these valuable RNA analogues.
Introduction
Oligonucleotide therapeutics, particularly those based on RNA interference (RNAi), hold immense promise for treating a wide range of diseases by specifically targeting and silencing disease-causing genes.[1] However, the clinical application of natural RNA molecules is hampered by their susceptibility to degradation by cellular nucleases. To overcome this limitation, various chemical modifications have been developed to enhance the stability and efficacy of therapeutic RNAs.[1]
The this compound linkage is a metabolically stable phosphate mimic that has shown significant advantages, particularly in the context of siRNAs.[2] Replacing the 5'-phosphate with a 5'-(E)-vinylphosphonate modification has been demonstrated to protect siRNAs from phosphatases and 5'-to-3' exonucleases, leading to increased tissue accumulation and prolonged gene silencing effects.[2] Furthermore, this modification is well-tolerated by the RISC machinery and can even enhance the loading of the siRNA guide strand into the Argonaute-2 (Ago2) protein, a key component of RISC.[3][4][5]
This application note details robust and reproducible protocols for the synthesis of this compound-linked RNA, providing researchers with the necessary tools to explore the potential of this modification in their therapeutic development programs.
Synthetic Strategies and Protocols
Three primary methods for the synthesis of this compound-linked RNA are presented:
-
Method A: Palladium-Catalyzed Cross-Coupling of H-phosphonates with Vinyl Bromide Nucleosides.
-
Method B: Solid-Phase Synthesis using Pivaloyloxymethyl (POM)-Protected this compound Phosphoramidites.
-
Method C: Solid-Phase Synthesis using S-Acyl-2-thioethyl (SATE)-Protected this compound Phosphoramidites.
Method A: Palladium-Catalyzed Cross-Coupling
This method involves the synthesis of a vinyl bromide-modified nucleoside followed by a palladium-catalyzed cross-coupling reaction with an H-phosphonate derivative.[6][7]
2.1.1. Synthesis of Vinyl Bromide Nucleosides
The synthesis of the vinyl bromide nucleoside precursor is a multi-step process that begins with a suitable starting material like α-D-glucose.[6][7] The key steps involve the formation of a 5'-aldehyde, followed by a Wittig-type olefination to introduce the vinyl bromide moiety.[6][7]
Protocol 1: Synthesis of a Uridine Vinyl Bromide Precursor
-
Preparation of the 5'-aldehyde: Starting from 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, protect the 3'-OH group.[6][7]
-
Perform a one-pot hydrolysis and oxidative cleavage of the 5,6-isopropylidene group using an oxidizing agent like sodium periodate (B1199274) (H5IO6) to yield the 5'-aldehyde.[6][7]
-
Wittig Olefination: React the 5'-aldehyde with a Wittig reagent generated from triphenylphosphine (B44618) and carbon tetrabromide (CBr4) to form a dibromoolefin.[6][7]
-
Stereoselective Reduction: Stereoselectively reduce the dibromoolefin to the trans-vinyl bromide using dimethyl phosphite (B83602) and diisopropylamine.[6][7]
-
Nucleobase Installation: Following a series of protection and deprotection steps to achieve the correct stereochemistry at the 3'-OH, install the desired nucleobase (e.g., uridine) using Vorbrüggen glycosylation conditions.[6][7]
-
Final Protecting Group Manipulations: Protect the 2'-OH with a suitable protecting group for solid-phase synthesis, such as a tert-butyldimethylsilyl (TBDMS) group.[6][7]
2.1.2. Palladium-Catalyzed Cross-Coupling
The vinyl bromide nucleoside is then coupled with an H-phosphonate derived from a commercially available phosphoramidite (B1245037).[6][7]
Protocol 2: Pd-Catalyzed Coupling of Vinyl Bromide Uridine with an H-phosphonate
-
H-phosphonate Preparation: Prepare the H-phosphonate in a single step from a commercially available phosphoramidite using tetrazole.[6][7]
-
Coupling Reaction: In a sealed vial, dissolve the vinyl bromide nucleoside, the H-phosphonate, palladium(II) acetate (B1210297) (Pd(OAc)2, 0.2 eq.), 1,1'-bis(diphenylphosphino)ferrocene (dppf, 0.4 eq.), and propylene (B89431) oxide (20 eq.) in anhydrous THF.[6][7]
-
Purify the resulting this compound-linked dinucleotide by column chromatography.
| Step | Reactants/Reagents | Conditions | Yield | Reference |
| Vorbrüggen Glycosylation (Uridine) | Bis-acetate precursor, Uridine | Vorbrüggen conditions | 93% | [6][7] |
| Vorbrüggen Glycosylation (Adenosine) | Bis-acetate precursor, Adenosine | Vorbrüggen conditions | 77% | [6][7] |
| Vorbrüggen Glycosylation (Guanosine) | Bis-acetate precursor, Guanosine | Vorbrüggen conditions | 63% | [6][7] |
| 2'-OH Hydrolysis | 2'-OAc nucleosides | - | 74-92% | [6][7] |
| Pd-Catalyzed Coupling | Vinyl bromide nucleoside, H-phosphonate, Pd(OAc)2, dppf, propylene oxide | THF, 70°C, 6h | 61-99% | [6][7] |
| 3'-OH Phosphitylation (2'-OTBS) | This compound-linked dinucleotide | N,N-diisopropyl-2-cyanoethyl-chlorophosphoramidite, DIPEA, DMAP | 74% | [6][7] |
| 3'-OH Phosphitylation (2'-OMe) | This compound-linked dinucleotide | N,N-diisopropyl-2-cyanoethyl-chlorophosphoramidite, DIPEA, DMAP | 41% | [6][7] |
| Table 1. Summary of yields for key steps in the palladium-catalyzed cross-coupling synthesis of this compound-linked RNA. |
Method B: Solid-Phase Synthesis using POM-Protected this compound Phosphoramidites
This method utilizes a pivaloyloxymethyl (POM)-protected this compound phosphoramidite monomer, which is compatible with standard automated solid-phase oligonucleotide synthesis protocols.
2.2.1. Synthesis of POM-Protected this compound Phosphoramidites
The synthesis of the POM-protected phosphoramidite begins with the corresponding nucleoside.
Protocol 3: Synthesis of 5'-POM-(E)-vinyl phosphonate-2'-O-Me-U-3'-CE-Phosphoramidite
-
Protection of Nucleoside: Protect the N3 position of the thymine (B56734) base of the starting nucleoside with a benzoyl group.
-
Removal of Methyl Protecting Groups: Remove the methyl protecting groups from the phosphonate (B1237965) moiety using trimethylsilyl (B98337) iodide (TMSI).
-
Formation of Vinylphosphonic Dichloride: Convert the phosphonic acid to the corresponding vinylphosphonic dichloride using oxalyl chloride.
-
Reaction with tBu-SATE alcohol: React the vinylphosphonic dichloride with tBu-SATE alcohol to generate the bis(tBu-SATE) derivative.
-
Desilylation: Remove the silyl (B83357) protecting group from the 3'-OH using triethylamine (B128534) trihydrofluoride (TREAT-HF).
-
Phosphitylation: React the free 3'-OH with 2-cyanoethyl-N,N,N',N'-tetraisopropylphosphorodiamidite to yield the final phosphoramidite monomer.
| Step | Reactants/Reagents | Yield |
| N3-Benzoylation | Starting nucleoside, Benzoyl chloride, DIEA | 79% |
| TMSI Demethylation | Methyl-protected phosphonate, TMSI | Quantitative |
| bis(tBu-SATE) formation | Vinylphosphonic dichloride, tBu-SATE alcohol | 30% (2 steps) |
| Desilylation | Silyl-protected nucleoside, TREAT-HF | 68% |
| Phosphitylation | 3'-OH nucleoside, Phosphitylating reagent, 1H-tetrazole, NMI | 82% |
| Table 2. Yields for the synthesis of a SATE-protected this compound phosphoramidite. This data is illustrative for a similar protected phosphoramidite synthesis. |
2.2.2. Solid-Phase Oligonucleotide Synthesis
The POM-protected phosphoramidite can be incorporated into an oligonucleotide sequence using a standard automated DNA/RNA synthesizer.
Protocol 4: Automated Solid-Phase Synthesis
-
Synthesizer Setup: Use a standard DNA/RNA synthesizer with commercially available solid supports (e.g., CPG) and phosphoramidites for the natural RNA bases.
-
Coupling of POM-amidite: Dissolve the 5'-POM-(E)-vinyl phosphonate-2'-O-Me-U-3'-CE-Phosphoramidite in anhydrous acetonitrile (B52724) and use a suitable activator (e.g., 5-(ethylthio)-1H-tetrazole) for the coupling step. The coupling time may need to be optimized.
-
Standard Cycles: Follow the standard synthesis cycles of detritylation, coupling, capping, and oxidation for the remaining natural nucleotides.
2.2.3. Deprotection and Purification
A key advantage of the POM protecting group is its lability under standard deprotection conditions.
Protocol 5: One-Step Deprotection and Cleavage
-
Cleavage and Deprotection: Treat the solid support with a mixture of aqueous ammonium (B1175870) hydroxide (B78521) (28-30%) containing 3% (v/v) diethylamine (B46881) at 35°C for 20 hours.[8] This single step cleaves the oligonucleotide from the support and removes all protecting groups, including the POM groups.
-
Purification: Purify the crude this compound-linked RNA oligonucleotide by standard methods such as HPLC (e.g., ion-exchange or reverse-phase).
-
Characterization: Characterize the final product by mass spectrometry (e.g., ESI-MS) and HPLC to confirm its identity and purity.[1][9]
Method C: Solid-Phase Synthesis using SATE-Protected this compound Phosphoramidites
This method offers an alternative protecting group strategy for the this compound moiety.
Protocol 6: Synthesis and Deprotection using tBu-SATE Protection
-
Phosphoramidite Synthesis: Synthesize the bis(tBu-SATE)-protected 5'-VP phosphoramidite following a similar procedure as outlined for the POM-protected amidite.
-
Solid-Phase Synthesis: Incorporate the SATE-protected phosphoramidite into the oligonucleotide sequence using an automated synthesizer.
-
Two-Step Deprotection:
-
Cyanoethyl Removal: Treat the solid support with 50% triethylamine in acetonitrile containing 1M 2-mercaptoethanol (B42355) for 30 minutes to remove the cyanoethyl groups from the phosphate/phosphorothioate linkages.
-
Cleavage and Final Deprotection: Cleave and deprotect the oligonucleotide using aqueous ammonia (B1221849) (28-30 wt%) containing 1M 2-mercaptoethanol at 55°C for 6 hours or at 25°C for 24 hours.
-
Visualization of Synthetic Workflows and Biological Relevance
Synthetic Workflow Diagrams
Caption: Overview of the three main synthetic routes for this compound-linked RNA.
Chemical Structure of the (E)-Vinylphosphonate Linkage
Caption: Structure of the (E)-vinylphosphonate linkage in an RNA backbone.
Role of 5'-Vinylphosphonate in RISC Loading and Gene Silencing
Caption: The 5'-vinylphosphonate modification enhances RISC loading and subsequent gene silencing.
Conclusion
The protocols and data presented in this application note provide a comprehensive resource for the synthesis and application of this compound-linked RNA. The methodologies described, particularly the use of POM-protected phosphoramidites, offer a streamlined and efficient route to these valuable modified oligonucleotides, making them more accessible for research and therapeutic development. The enhanced stability and biological activity of this compound-linked RNAs position them as a promising modification for the next generation of RNA-based therapeutics.
References
- 1. Structurally constrained phosphonate internucleotide linkage impacts oligonucleotide-enzyme interaction, and modulates siRNA activity and allele specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5΄-Vinylphosphonate improves tissue accumulation and efficacy of conjugated siRNAs in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. siRNA carrying an (E)-vinylphosphonate moiety at the 5' end of the guide strand augments gene silencing by enhanced binding to human Argonaute-2 - CSHL Scientific Digital Repository [repository.cshl.edu]
- 5. 5'-(E)-Vinylphosphonate: A Stable Phosphate Mimic Can Improve the RNAi Activity of siRNA-GalNAc Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The synthesis of this compound-linked RNA - Nottingham ePrints [eprints.nottingham.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of RNA and its Modifications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Group Transfer Polymerization of Diethyl Vinylphosphonate using Yttrium Catalysts
Audience: Researchers, scientists, and drug development professionals.
Introduction
Group Transfer Polymerization (GTP) is a living polymerization technique that offers precise control over polymer molecular weight and architecture. When applied to diethyl vinylphosphonate (DEVP), GTP facilitated by yttrium-based catalysts has emerged as a powerful method for synthesizing well-defined poly(diethyl this compound) (PDEVP). This polymer is of significant interest due to its biocompatibility, water solubility, and potential for further functionalization, making it a promising candidate for various biomedical applications, including drug delivery systems and smart nanomaterials.
These application notes provide a comprehensive overview and detailed protocols for the yttrium-catalyzed GTP of DEVP. The information is compiled from recent research, offering insights into catalyst selection, polymerization conditions, and polymer characterization.
Data Presentation
The following tables summarize the quantitative data from various studies on the yttrium-catalyzed GTP of DEVP, showcasing the performance of different catalyst systems under various conditions.
Table 1: Performance of Yttrium Constrained Geometry Catalysts in DEVP Polymerization [1]
| Catalyst | [M]/[C] Ratio | Temperature (°C) | Time (h) | Conversion (%) | M_n ( kg/mol ) | PDI (Đ) |
| Y-CGC-1 | 300 | 25 | 1 | >99 | 45.2 | 1.02 |
| Y-CGC-1 | 300 | 0 | 1 | >99 | 46.5 | 1.02 |
| Y-CGC-1 | 300 | -25 | 1 | >99 | 47.1 | 1.02 |
| Y-CGC-2 | 300 | 25 | 1 | >99 | 48.9 | 1.03 |
M_n and PDI determined by GPC-MALS in H₂O/THF with 9 g/L tetrabutylammonium (B224687) bromide.
Table 2: Performance of in situ Generated Yttrium Catalysts in DEVP Polymerization [2][3]
| Initiator Precursor | [M]/[C] Ratio | Temperature (°C) | Time (h) | Conversion (%) | M_n ( kg/mol ) | PDI (Đ) |
| Cp₂Y(CH₂TMS)(thf) | 100 | 25 | 1 | >99 | 16.4 | 1.05 |
| Cp₂Y(CH₂TMS)(thf) | 200 | 25 | 1 | >99 | 32.8 | 1.04 |
| Cp₂Y(CH₂TMS)(thf) | 300 | 25 | 1 | >99 | 49.2 | 1.05 |
Catalyst generated in situ via C-H bond activation of a functionalized pyridine (B92270) with Cp₂Y(CH₂TMS)(thf). M_n and PDI determined by GPC.
Experimental Protocols
Protocol 1: Synthesis of Yttrium Constrained Geometry Catalyst (Y-CGC)
This protocol describes a general synthesis route for yttrium constrained geometry complexes (CGCs) used in the isospecific GTP of DEVP.[1]
Materials:
-
YCl₃
-
Sodium cyclopentadienide (B1229720) derivative
-
Lithium amide derivative
-
Anhydrous solvents (e.g., THF, toluene)
-
Schlenk line and glovebox for inert atmosphere operations
Procedure:
-
Ligand Synthesis: The constrained ligand is typically synthesized by reacting a cyclopentadiene (B3395910) derivative with a primary amine containing a suitable bridge (e.g., silyl (B83357) or ethylene (B1197577) bridge). This is a multi-step process that requires careful purification of intermediates.
-
Lithiation of the Ligand: The synthesized ligand is deprotonated using a strong base, such as n-butyllithium, in an anhydrous solvent like THF at low temperatures (e.g., -78 °C) to generate the dilithio salt of the ligand.
-
Complexation with Yttrium: The dilithio salt of the ligand is then reacted with an equivalent of anhydrous YCl₃ in THF. The reaction mixture is typically stirred at room temperature for several hours to ensure complete complexation.
-
Work-up and Purification: The reaction mixture is filtered to remove lithium chloride, and the solvent is removed under vacuum. The resulting solid is washed with a non-polar solvent (e.g., pentane) to remove any unreacted starting materials and then dried under vacuum. The final product is a highly air- and moisture-sensitive solid that should be stored and handled under an inert atmosphere.
Protocol 2: In situ Generation of Yttrium Catalyst and Polymerization of DEVP
This protocol details the in situ generation of an active yttrium catalyst via C-H bond activation, followed by the group transfer polymerization of DEVP.[2][3]
Materials:
-
Cp₂Y(CH₂TMS)(thf) (yttrium precursor)
-
Functionalized pyridine (initiator)
-
Diethyl this compound (DEVP), freshly distilled
-
Anhydrous toluene
-
Schlenk flasks and syringes
-
Glovebox
Procedure:
-
Catalyst Preparation (In situ):
-
In a glovebox, a Schlenk flask is charged with Cp₂Y(CH₂TMS)(thf) (1.0 eq.) and the functionalized pyridine (1.0 eq.) in anhydrous toluene.
-
The mixture is stirred at room temperature. The C-H bond activation of the pyridine ligand leads to the formation of the active yttrium catalyst. The reaction progress can be monitored by ¹H NMR spectroscopy for the formation of tetramethylsilane.
-
-
Polymerization:
-
In a separate Schlenk flask, the desired amount of freshly distilled DEVP is dissolved in anhydrous toluene.
-
The freshly prepared catalyst solution is then added to the monomer solution via syringe under an inert atmosphere.
-
The polymerization is allowed to proceed at the desired temperature (e.g., 25 °C) with stirring. The reaction is typically very fast and can reach high conversion within an hour.
-
-
Termination and Polymer Isolation:
-
The polymerization is terminated by the addition of a small amount of methanol.
-
The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent, such as pentane (B18724) or diethyl ether.
-
The precipitated polymer is collected by filtration or decantation, washed with the non-solvent, and dried under vacuum to a constant weight.
-
Protocol 3: Characterization of Poly(diethyl this compound)
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve the polymer in a suitable deuterated solvent (e.g., CDCl₃, D₂O). The spectrum will show characteristic peaks for the polymer backbone and the ethyl ester groups. The molecular weight (M_n) can be estimated by end-group analysis if a functional initiator with distinct NMR signals is used.[2]
-
³¹P{¹H} NMR: This is useful for confirming the structure and purity of the polymer. A single peak is expected for the phosphonate (B1237965) group in the polymer backbone.
-
Multidimensional NMR: Techniques like ¹H-¹H COSY and ¹H-¹³C HSQC can be used for detailed microstructural analysis, including the determination of tacticity.[1]
2. Gel Permeation Chromatography (GPC):
-
GPC is used to determine the number-average molecular weight (M_n), weight-average molecular weight (M_w), and the polydispersity index (PDI = M_w/M_n).
-
A suitable solvent system, such as THF or a mixture of water and THF with a salt like tetrabutylammonium bromide, should be used.[1]
-
The system is calibrated with narrow molecular weight standards (e.g., polystyrene or poly(methyl methacrylate)).
Visualizations
Proposed Mechanism of Yttrium-Catalyzed GTP of DEVP
Caption: Proposed mechanism for the yttrium-catalyzed group transfer polymerization of DEVP.
Experimental Workflow for Yttrium-Catalyzed GTP of DEVP
Caption: General experimental workflow for the GTP of DEVP using yttrium catalysts.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thermo- and Photoresponsive Smart Nanomaterial Based on Poly(diethyl vinyl phosphonate)-Capped Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytocompatible Hydrogels with Tunable Mechanical Strength and Adjustable Swelling Properties through Photo-Cross-Linking of Poly(vinylphosphonates) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Diethyl Vinylphosphonate in Horner-Wadsworth-Emmons Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, enabling the stereoselective formation of alkenes from aldehydes or ketones and phosphonate-stabilized carbanions.[1][2] This reaction is widely utilized in the synthesis of natural products and has significant applications in drug development due to its reliability and the typically high E-selectivity of the resulting olefin.[2][3] While the classical HWE reaction employs phosphonates with an adjacent electron-withdrawing group to facilitate carbanion formation, this application note focuses on a specialized use of diethyl vinylphosphonate .
Diethyl this compound serves as a versatile precursor in a one-pot, tandem Michael addition-Horner-Wadsworth-Emmons reaction sequence for the synthesis of functionalized 1,3-dienes and related unsaturated systems.[4] In this protocol, a nucleophilic phosphonate (B1237965), such as diethyl lithiophosphonate, undergoes a Michael addition to a substituted diethyl this compound. The resulting phosphoryl-stabilized carbanion is then trapped in situ with an aldehyde to afford the corresponding diene.[4] This approach provides a powerful method for carbon-carbon bond formation and the construction of complex molecular architectures from simple starting materials.
Reaction Principle and Workflow
The overall transformation involves a two-step, one-pot sequence. First, a Michael addition of a phosphonate carbanion to an activated this compound generates a new, more complex phosphonate carbanion. This intermediate then undergoes a standard Horner-Wadsworth-Emmons reaction with an aldehyde to yield the final diene product.
Caption: Workflow for the one-pot diene synthesis.
Experimental Protocols
The following protocol is a general procedure adapted from the work of Minami et al. for the one-pot synthesis of functionalized dienes.[4] Researchers should optimize conditions for their specific substrates.
Materials:
-
Substituted diethyl this compound (e.g., diethyl [1-(methylsulfonyl)vinyl]phosphonate)
-
Diethyl phosphonate
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)
-
Aldehyde (aromatic or aliphatic)
-
Standard glassware for anhydrous reactions (oven-dried)
-
Inert atmosphere (Nitrogen or Argon)
General Procedure:
-
Generation of Diethyl Lithiophosphonate: To a stirred solution of diethyl phosphonate (1.1 equivalents) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.1 equivalents) dropwise. Stir the mixture at this temperature for 30 minutes.
-
Michael Addition: To the freshly prepared solution of diethyl lithiophosphonate, add a solution of the substituted diethyl this compound (1.0 equivalent) in anhydrous THF dropwise at -78 °C. Allow the reaction to stir at this temperature for 1 hour to form the phosphoryl-stabilized carbanion intermediate.
-
First HWE Reaction: Add a solution of the desired aldehyde (1.0 equivalent) in anhydrous THF to the reaction mixture at -78 °C. Allow the mixture to warm to room temperature and stir for 4 hours.
-
Second Deprotonation and HWE Reaction: Cool the solution back down to -78 °C. Add a second equivalent of base (e.g., LDA, 1.0 equivalent) to the solution and stir for 30 minutes. Then, add a second equivalent of the same aldehyde in anhydrous THF.
-
Workup: Allow the reaction mixture to warm to room temperature and stir for an additional 10 hours. Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel to yield the pure diene.
Quantitative Data Summary
The following table summarizes the yields obtained for the synthesis of various functionalized dienes using the one-pot tandem Michael-HWE reaction, as reported by Minami et al.[4] The reaction was performed using diethyl [1-(methylsulfonyl)vinyl]phosphonate as the Michael acceptor.
| Entry | Aldehyde | Product | Yield (%) |
| 1 | Benzaldehyde | 2-Methylsulfonyl-1,4-diphenyl-1,3-butadiene | 63 |
| 2 | p-Chlorobenzaldehyde | 1,4-Bis(p-chlorophenyl)-2-methylsulfonyl-1,3-butadiene | 53 |
| 3 | Cinnamaldehyde | 2-Methylsulfonyl-1,6-diphenyl-1,3,5-hexatriene | 42 |
| 4 | 2-Thiophenecarbaldehyde | 2-Methylsulfonyl-1,4-di(2-thienyl)-1,3-butadiene | 48 |
Data sourced from Minami et al., Bull. Chem. Soc. Jpn., 1985, 58, 2139-2140.[4]
Logical Relationship Diagram
The progression from starting materials to the final diene product through the key reactive intermediate can be visualized as follows:
References
Troubleshooting & Optimization
minimizing side reactions in the synthesis of diethyl benzylphosphonates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the synthesis of diethyl benzylphosphonates.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of diethyl benzylphosphonates via the Michaelis-Arbuzov and related reactions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Reaction temperature is too low.- Benzyl (B1604629) halide is unreactive.- Steric hindrance in reactants. | - Increase the reaction temperature, typically to 150-160°C for an uncatalyzed Michaelis-Arbuzov reaction.[1]- For less reactive halides, consider using a Lewis acid catalyst (e.g., ZnBr₂) to allow for lower reaction temperatures.[1]- If steric hindrance is a factor, consider using less bulky reagents.[1] |
| Reaction Not Reaching Completion | - Insufficient reaction time.- Reagents not used in appropriate excess. | - Monitor the reaction progress using TLC or ³¹P NMR spectroscopy to ensure it has gone to completion.[1]- Use a slight excess (e.g., 1.2 equivalents) of the more volatile triethyl phosphite (B83602) to drive the reaction forward.[1] |
| Formation of Byproducts | - Transesterification: The newly formed ethyl halide can react with the triethyl phosphite, leading to a mixture of phosphorylated products.[2][3]- Rearrangement (Pudovik Reaction): In the presence of certain catalysts and substrates, the initial adduct can rearrange to a >P(O)–O–CH–P(O)< species.[4][5]- Di-substitution: When using dihaloalkanes, di-phosphonation can be a significant side reaction.[6] | - To minimize transesterification, remove the volatile ethyl halide as it is formed by distillation.[6]- In the Pudovik reaction, the extent of rearrangement can be influenced by the amount and nature of the amine catalyst, temperature, and solvent. Careful control of these parameters is crucial.[4][5]- To favor mono-substitution in reactions with dihaloalkanes, add the triethyl phosphite dropwise over an extended period (e.g., two hours).[6] |
| Use of High Temperatures | - The classical Michaelis-Arbuzov reaction often requires high temperatures, which can lead to side reactions and decomposition.[2] | - Employ a milder, catalyzed approach. For instance, a PEG/KI system with K₂CO₃ as a base allows the reaction to proceed at room temperature.[2][7] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing diethyl benzylphosphonate?
A1: The Michaelis-Arbuzov reaction is a widely used and robust method for forming the carbon-phosphorus bond in diethyl benzylphosphonate. It involves the reaction of a benzyl halide with triethyl phosphite.[1]
Q2: What are the typical reaction conditions for the classical Michaelis-Arbuzov synthesis of diethyl benzylphosphonate?
A2: In a typical uncatalyzed procedure, benzyl bromide is heated with a slight excess of triethyl phosphite at 150-160°C under a nitrogen atmosphere for 2-4 hours.[1]
Q3: Are there milder alternatives to the high-temperature Michaelis-Arbuzov reaction?
A3: Yes, several milder methods have been developed. One effective approach involves using a Lewis acid catalyst, such as zinc bromide (ZnBr₂), which can facilitate the reaction at room temperature.[1] Another sustainable option is the use of a polyethylene (B3416737) glycol (PEG)/potassium iodide (KI) catalytic system with potassium carbonate (K₂CO₃) as a base, which also proceeds at room temperature.[2][7]
Q4: How can I monitor the progress of my reaction?
A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy to track the consumption of starting materials and the formation of the product.[1]
Q5: What is a common side reaction in the Michaelis-Arbuzov reaction and how can it be minimized?
A5: A common side reaction is the reaction of the newly formed ethyl halide with the triethyl phosphite, which can lead to a mixture of phosphorylated products.[2][3] This can be minimized by removing the volatile ethyl halide from the reaction mixture by distillation as it is formed.[6]
Experimental Protocols
Protocol 1: Classical Michaelis-Arbuzov Reaction
Materials:
-
Benzyl bromide (1 equivalent)
-
Triethyl phosphite (1.2 equivalents)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine benzyl bromide and triethyl phosphite.
-
Heat the reaction mixture to 150-160°C under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC or ³¹P NMR spectroscopy. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Purify the product by distillation under reduced pressure or column chromatography.[1]
Protocol 2: Lewis Acid-Catalyzed Synthesis at Room Temperature
Materials:
-
Benzyl bromide (1 mmol)
-
Triethyl phosphite (1.2 mmol)
-
Zinc bromide (ZnBr₂) (0.2 mmol)
-
Dichloromethane (5 mL)
Procedure:
-
To a solution of benzyl bromide in dichloromethane, add triethyl phosphite.
-
Add zinc bromide to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1 hour.
-
Upon completion, quench the reaction with the addition of water.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]
Protocol 3: Synthesis using a PEG/KI Catalytic System
Materials:
-
Benzyl halide (1 mmol)
-
Diethyl phosphite (1 mmol)
-
Potassium carbonate (K₂CO₃) (2 mmol)
-
Potassium iodide (KI) (0.3 mmol)
-
Polyethylene glycol (PEG-400) (0.5 g)
Procedure:
-
To a stirred mixture of benzyl halide, diethyl phosphite, K₂CO₃, and KI, add PEG-400.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Monitor the progress of the reaction by TLC.
-
After completion, extract the product with diethyl ether (2 x 10 mL).
-
Purify the obtained residual oil by column chromatography (petroleum ether/ethyl acetate (B1210297) 10%).[2][7]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | A Sustainable and Efficient Synthesis of Benzyl Phosphonates Using PEG/KI Catalytic System [frontiersin.org]
- 3. rsc.org [rsc.org]
- 4. A Study of the Bisphosphonic Derivatives from the Pudovik Reaction of Dialkyl α-Oxophosphonates and >P(O)H Reagents: X-ray Structure and Bioactivity [mdpi.com]
- 5. Tetraalkyl Hydroxymethylene-bisphosphonate and Dialkyl 1-Diphenylphosphinoyl-1-hydroxy-ethylphosphonate Derivatives by the Pudovik Reaction and Their Rearranged Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Sustainable and Efficient Synthesis of Benzyl Phosphonates Using PEG/KI Catalytic System - PMC [pmc.ncbi.nlm.nih.gov]
overcoming challenges in the purification of high molecular weight poly(vinylphosphonic acid)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of high molecular weight poly(vinylphosphonic acid) (PVPA).
Troubleshooting Guides
Issue 1: Low Polymer Yield After Purification
Q: I am experiencing a significant loss of my high molecular weight PVPA during purification. What are the potential causes and how can I improve my yield?
A: Low polymer yield is a common issue in the purification of high molecular weight PVPA. The primary causes often relate to the chosen purification method and the inherent properties of the polymer. Here’s a breakdown of potential causes and solutions:
-
Precipitation Issues:
-
Incomplete Precipitation: The solvent/non-solvent ratio may not be optimal, leaving a portion of the polymer dissolved in the supernatant.
-
Co-precipitation with Impurities: If the polymer precipitates with a large amount of impurities, subsequent washing steps to remove these can lead to loss of the desired polymer.
-
Solution: Systematically optimize the solvent/non-solvent system. Start with a small aliquot of your polymer solution and test different non-solvents and varying ratios to determine the point of maximum precipitation of high molecular weight PVPA with minimal impurity co-precipitation. Ensure the non-solvent is added slowly with vigorous stirring to promote the formation of larger, more easily collected particles.
-
-
Dialysis/Ultrafiltration Issues:
-
Incorrect Membrane Molecular Weight Cut-Off (MWCO): If the MWCO of the dialysis membrane or ultrafiltration cassette is too high, smaller polymer chains of your high molecular weight distribution may be lost.
-
Adsorption to Membrane: PVPA, being a charged polymer, can adhere to the surface of the purification membrane, leading to significant loss, especially at low concentrations.[1]
-
Solution: Select a membrane with a MWCO that is significantly lower than the molecular weight of your target polymer. A general guideline is to choose an MWCO that is at least 3 to 5 times smaller than the molecular weight of the polymer you want to retain.[2] To minimize adsorption, consider using membranes made of regenerated cellulose (B213188), which tend to have lower protein/polymer binding.[2] Pre-treating the membrane by soaking it in the purification buffer can also help to passivate non-specific binding sites.
-
-
Polymer Degradation:
-
Harsh pH or High Temperatures: Exposure to extreme pH conditions or elevated temperatures during purification can cause chain scission, reducing the molecular weight and potentially leading to the loss of what was initially high molecular weight polymer.
-
Solution: Maintain a neutral or slightly acidic pH during purification and avoid excessive heat. If possible, perform all purification steps at room temperature or in a cold room.
-
Issue 2: Polymer Aggregation or Gel Formation During Purification
Q: My high molecular weight PVPA is aggregating or forming a gel during dialysis/ultrafiltration, making it difficult to handle and purify. What can I do to prevent this?
A: Aggregation and gel formation are common challenges with high molecular weight polyelectrolytes like PVPA, primarily driven by intermolecular interactions.
-
High Polymer Concentration: At high concentrations, the polymer chains are in close proximity, increasing the likelihood of entanglement and aggregation.
-
Ionic Strength and pH of the Buffer: The charge of the phosphonic acid groups on the PVPA backbone is highly dependent on the pH and ionic strength of the surrounding solution. At a pH close to the pKa of the phosphonic acid groups, the polymer will have a lower charge density, reducing electrostatic repulsion between chains and promoting aggregation.[3][4][5] Similarly, very low ionic strength can lead to strong intermolecular hydrogen bonding, while very high ionic strength can screen the electrostatic repulsions, both leading to aggregation.
-
Solutions:
-
Optimize Polymer Concentration: If you observe aggregation, try diluting your polymer solution before purification.
-
Adjust pH and Ionic Strength: Maintain a pH where the phosphonic acid groups are sufficiently ionized to ensure electrostatic repulsion between polymer chains. This is typically at a pH above the pKa of the phosphonic acid group. Introducing a low to moderate concentration of a simple salt (e.g., 0.1 M NaCl) can help to maintain a consistent ionic environment and prevent both excessive chain coiling and aggregation.[3][4][5] It is crucial to empirically determine the optimal pH and ionic strength for your specific high molecular weight PVPA.
-
Gentle Agitation: During dialysis, ensure gentle and consistent stirring of the dialysis buffer to facilitate efficient diffusion without inducing mechanical stress on the polymer chains, which can promote aggregation.
-
Frequently Asked Questions (FAQs)
Q1: What is the best method to remove unreacted vinylphosphonic acid (VPA) monomer from my high molecular weight PVPA?
A1: Dialysis is a highly effective method for removing small molecule impurities like unreacted VPA monomer. Use a dialysis membrane with a low molecular weight cut-off (MWCO), for example, 1-3.5 kDa, to ensure the retention of your high molecular weight polymer while allowing the smaller monomer (MW = 108.03 g/mol ) to diffuse out.[6] Frequent changes of a large volume of dialysis buffer (e.g., 100 times the sample volume) will expedite the purification process.[7]
Q2: How can I confirm the purity of my high molecular weight PVPA after purification?
A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
¹H and ³¹P NMR Spectroscopy: NMR is a powerful tool to detect residual monomers and other small molecule impurities.[8] In ¹H NMR, the vinyl protons of the VPA monomer will have characteristic signals that will be absent in the purified polymer spectrum. ³¹P NMR can also distinguish between the phosphorus environment in the monomer and the polymer.
-
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): SEC/GPC separates molecules based on their hydrodynamic volume and can be used to assess the molecular weight distribution of your polymer and detect the presence of low molecular weight impurities.[9]
-
Quantitative NMR (qNMR): For a more precise quantification of purity, qNMR can be employed by using an internal standard.[10]
Q3: I am using precipitation to purify my high molecular weight PVPA. What is a good starting point for a solvent/non-solvent system?
A3: High molecular weight PVPA is typically soluble in water and other polar protic solvents like methanol (B129727) or ethanol. Common non-solvents that can be used to induce precipitation include acetone (B3395972), tetrahydrofuran (B95107) (THF), and diethyl ether. A good starting point is to dissolve the crude polymer in a minimal amount of water or methanol and then slowly add the non-solvent with vigorous stirring until the polymer precipitates. The optimal ratio will need to be determined empirically for your specific polymer and its molecular weight.
Q4: Can I use ultrafiltration to purify and concentrate my high molecular weight PVPA?
A4: Yes, ultrafiltration is a suitable method for both purifying and concentrating high molecular weight PVPA. It is generally faster than dialysis. Key considerations include:
-
Membrane Selection: Choose a membrane with an appropriate MWCO (typically 3-5 times smaller than the polymer's molecular weight) and low protein/polymer binding characteristics (e.g., regenerated cellulose or polyethersulfone).[11]
-
Operating Pressure: Apply a low to moderate transmembrane pressure to avoid excessive concentration polarization and membrane fouling, which can lead to reduced flux and potential polymer aggregation at the membrane surface.[12]
-
Cross-flow Filtration: If possible, use a tangential flow filtration (TFF) system, as the cross-flow helps to minimize the buildup of a concentration polarization layer and reduces the risk of aggregation.[11]
Quantitative Data Summary
Table 1: Recommended Dialysis Membrane MWCO for High Molecular Weight PVPA Purification
| Polymer Molecular Weight (kDa) | Recommended MWCO (kDa) | Rationale |
| 30 - 50 | 3.5 - 7 | Ensures high retention of the polymer while allowing efficient removal of monomers and small oligomers. |
| 50 - 100 | 7 - 10 | Provides a good balance between purification speed and polymer recovery. |
| > 100 | 10 - 14 | Suitable for very high molecular weight PVPA to maximize diffusion of smaller impurities. |
Table 2: Common Solvent/Non-Solvent Systems for Precipitation of PVPA
| Solvent | Non-Solvent | Typical Volume Ratio (Solvent:Non-Solvent) | Notes |
| Water | Acetone | 1:3 to 1:5 | Good for precipitating highly polar PVPA. |
| Methanol | Diethyl Ether | 1:5 to 1:10 | Effective for less polar impurities. |
| Ethanol | Tetrahydrofuran (THF) | 1:4 to 1:8 | Useful for a range of molecular weights. |
| Water | Isopropanol | 1:2 to 1:4 | Milder precipitation conditions. |
Note: The optimal ratio should be determined experimentally.
Experimental Protocols
Protocol 1: Dialysis for Removal of VPA Monomer
-
Preparation: Select a dialysis membrane with a low MWCO (e.g., 3.5 kDa). Pre-treat the membrane according to the manufacturer's instructions, which typically involves rinsing with deionized water.
-
Sample Loading: Securely close one end of the dialysis tubing with a clip. Load the aqueous solution of crude high molecular weight PVPA into the tubing, leaving some headspace (around 10-20% of the volume) to allow for potential changes in osmotic pressure. Securely close the other end of the tubing.
-
Dialysis: Immerse the sealed dialysis bag in a large beaker containing deionized water or a suitable buffer (at least 100 times the sample volume).[7] Place the beaker on a magnetic stir plate and stir the buffer gently.
-
Buffer Changes: For efficient removal of the monomer, change the dialysis buffer every 2-4 hours for the first 8-12 hours, and then leave it to dialyze overnight.
-
Recovery: Carefully remove the dialysis bag from the buffer. Gently squeeze the outside of the bag to mix the contents and then carefully open one end to recover the purified polymer solution.
-
Analysis: Analyze a small aliquot of the purified solution by ¹H NMR to confirm the absence of vinyl proton signals from the VPA monomer.
Protocol 2: Precipitation of High Molecular Weight PVPA
-
Dissolution: Dissolve the crude high molecular weight PVPA in a minimal amount of a suitable solvent (e.g., deionized water or methanol). Ensure the polymer is fully dissolved.
-
Precipitation: While vigorously stirring the polymer solution, slowly add a non-solvent (e.g., acetone or diethyl ether) dropwise. Continue adding the non-solvent until a precipitate is observed.
-
Isolation: Continue stirring for a short period to ensure complete precipitation. Isolate the precipitated polymer by centrifugation or filtration.
-
Washing: Wash the polymer pellet or solid with the non-solvent to remove any remaining soluble impurities. Repeat the washing step 2-3 times.
-
Drying: Dry the purified polymer under vacuum to remove all residual solvents.
-
Characterization: Characterize the dried polymer for purity and molecular weight using techniques like NMR and GPC/SEC.
Visualizations
Caption: Experimental workflow for the purification and analysis of high molecular weight PVPA.
References
- 1. Protein Dialysis, Desalting, and Concentration Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Unlocking Protein Purity: Advanced Dialysis Techniques for Precision in Protein Research - MetwareBio [metwarebio.com]
- 3. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 4. Comparative effects of pH and ionic strength on protein-protein interactions, unfolding, and aggregation for IgG1 antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Scholars Crossing - Liberty University Research Week: Effects of pH and Ionic Strength on Aggregation of Surfactants and Preservatives in Biologic Drug Formulations [digitalcommons.liberty.edu]
- 6. Vinylphosphonic acid - Wikipedia [en.wikipedia.org]
- 7. repligen.com [repligen.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmtech.com [pharmtech.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
strategies to improve the yield of diethyl vinylphosphonate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of diethyl vinylphosphonate synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of diethyl this compound, providing potential causes and solutions.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Poor quality of starting materials | Ensure all reagents, especially alkyl halides and trialkyl phosphites, are pure and anhydrous. Moisture can quench the reaction. Use freshly distilled reagents if necessary. |
| Incorrect reaction temperature | Optimize the reaction temperature. For the Michaelis-Arbuzov reaction, higher temperatures (150-160°C) are often required. For the Horner-Wadsworth-Emmons (HWE) reaction, the temperature can influence stereoselectivity and yield; higher temperatures may favor the (E)-alkene.[1][2] |
| Inefficient base in HWE reaction | The choice of base is critical. Strong, non-nucleophilic bases like Sodium Hydride (NaH) are commonly used. For sensitive substrates, milder bases like DBU or K₂CO₃ may be more suitable.[3] |
| Steric hindrance | If using sterically hindered reagents in the Michaelis-Arbuzov reaction, consider using less bulky starting materials. In the HWE reaction, aldehydes generally react more readily than ketones.[4][5] |
| Reaction not reaching completion | Increase the reaction time and monitor progress using TLC or NMR. Using an excess of a volatile reagent, such as triethyl phosphite (B83602) in the Michaelis-Arbuzov reaction, can help drive the reaction to completion.[4] |
Issue 2: Formation of Side Products
| Potential Cause | Troubleshooting Step |
| Perkow reaction with α-halo ketones | When using α-halo ketones in the Michaelis-Arbuzov reaction, the Perkow reaction can be a competing side reaction. Using an α-iodo ketone and increasing the reaction temperature can favor the desired Michaelis-Arbuzov product.[4] |
| Elimination with secondary alkyl halides | Higher temperatures can promote elimination reactions with secondary alkyl halides. Lowering the reaction temperature and potentially using a catalyst may reduce this side reaction.[4] |
| Unwanted stereoisomer in HWE reaction | To favor the (E)-isomer, use lithium or sodium-based bases and higher reaction temperatures. For the (Z)-isomer, the Still-Gennari modification using phosphonates with electron-withdrawing groups and specific base/solvent combinations (e.g., KHMDS/18-crown-6 in THF) is recommended.[1][3] |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Step |
| Removal of phosphate (B84403) byproduct in HWE | The dialkylphosphate salt byproduct from the HWE reaction is typically water-soluble and can be removed by aqueous extraction.[6] |
| Separation from unreacted starting materials | If the reaction has not gone to completion, purification can be challenging. Drive the reaction to completion or use a purification method like flash chromatography on silica (B1680970) gel.[7] |
| Presence of colored impurities | Colored impurities can sometimes be removed by treating the crude product with activated carbon before final purification. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing diethyl this compound?
A1: The most common methods include the Michaelis-Arbuzov reaction, the Horner-Wadsworth-Emmons (HWE) reaction, and a two-step process starting from diethyl 2-acetoxyethanephosphonate. The choice of method often depends on the available starting materials and the desired scale of the reaction.
Q2: How can I improve the yield of the Michaelis-Arbuzov reaction for diethyl this compound synthesis?
A2: To improve the yield, ensure you are using high-purity, anhydrous reagents. The reaction is typically performed at elevated temperatures (around 150-160°C). Using a catalyst, such as a Lewis acid like zinc bromide (ZnBr₂), can sometimes allow for milder reaction conditions and improved yields.[4] The use of microwave-assisted synthesis can also significantly reduce reaction times.[8]
Q3: What factors influence the stereoselectivity of the Horner-Wadsworth-Emmons (HWE) reaction for synthesizing vinylphosphonates?
A3: The stereoselectivity of the HWE reaction is influenced by several factors:
-
Base: Lithium and sodium bases tend to favor the formation of the (E)-alkene.[1]
-
Temperature: Higher reaction temperatures generally increase the E/Z ratio.[1][2]
-
Solvent: The choice of solvent can impact the solubility of intermediates and affect stereoselectivity.
-
Structure of the phosphonate: Using phosphonates with electron-withdrawing groups (Still-Gennari modification) can favor the (Z)-alkene.[3]
Q4: My diethyl this compound product is a yellow liquid. Is this normal?
A4: Yes, diethyl this compound is often described as a clear colorless to light yellow liquid.[9] The color can be due to minor impurities. If a higher purity is required, purification by vacuum distillation or flash chromatography can be performed.[7][10]
Q5: Are there any specific safety precautions I should take when synthesizing diethyl this compound?
A5: Yes. Organophosphorus compounds can be toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reagents used, such as sodium hydride, are highly reactive and require careful handling under an inert atmosphere.[11]
Data Presentation
Table 1: Effect of Catalyst on the Michaelis-Arbuzov Synthesis of Diethyl Benzylphosphonate [4]
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | THF | 65 | 24 | 20 |
| 2 | ZnBr₂ | CH₂Cl₂ | Room Temp | 1 | 95 |
| 3 | NiCl₂ | None | 120 | 2 | 85 |
Table 2: Influence of Base on the Horner-Wadsworth-Emmons Reaction [3]
| Base | Solvent | Temperature | Typical Stereoselectivity |
| Sodium Hydride (NaH) | Anhydrous THF/Ether | 0°C to Room Temp | Favors (E)-alkene |
| DBU | THF or solvent-free | Room Temp | Good (E)-selectivity |
| Potassium Carbonate (K₂CO₃) | Polar aprotic (e.g., DMF) | Room Temp to 80°C | Moderate (E)-selectivity |
Experimental Protocols
Protocol 1: Synthesis of Diethyl this compound via Michaelis-Arbuzov Reaction
This protocol is a general guideline. Reaction conditions may need to be optimized for specific substrates.
Materials:
-
Vinyl bromide
-
Triethyl phosphite
-
Reaction flask with reflux condenser and nitrogen inlet
-
Heating mantle
Procedure:
-
In a reaction flask under a nitrogen atmosphere, combine vinyl bromide (1 equivalent) and triethyl phosphite (1.2 equivalents).
-
Heat the reaction mixture to 150-160°C.
-
Monitor the reaction progress by TLC or ³¹P NMR spectroscopy. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Purify the crude product by vacuum distillation to obtain diethyl this compound.
Protocol 2: Synthesis of an (E)-Alkene via Horner-Wadsworth-Emmons Reaction
This protocol is a general procedure for the synthesis of an (E)-alkene using NaH as the base.
Materials:
-
Diethyl phosphonoacetate (or other suitable phosphonate)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Aldehyde
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a stirred suspension of NaH (1.1 equivalents) in anhydrous THF at 0°C, add a solution of diethyl phosphonoacetate (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the reaction mixture back to 0°C and add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0°C.
-
Extract the aqueous layer with ethyl acetate (3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography.
Visualizations
Caption: Workflow for Diethyl this compound Synthesis via Michaelis-Arbuzov Reaction.
Caption: Troubleshooting Logic for Low Yield in Horner-Wadsworth-Emmons Reactions.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. Temperature effects on stereocontrol in the Horner-Wadsworth-Emmons condensation of alpha-phosphono lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. redalyc.org [redalyc.org]
- 8. benchchem.com [benchchem.com]
- 9. DIETHYL this compound | 682-30-4 [chemicalbook.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. orgsyn.org [orgsyn.org]
Technical Support Center: Optimizing Initiator to Monomer Ratio in Vinylphosphonate RAFT Polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization of vinylphosphonate monomers. Optimizing the initiator to monomer ratio is critical for controlling polymer molecular weight, polydispersity, and reaction kinetics.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting point for the initiator to monomer ratio in this compound RAFT polymerization?
A common starting point for the molar ratio of monomer to RAFT agent (Chain Transfer Agent, CTA) to initiator is in the range of [M]:[CTA]:[I] = 100:1:0.1 to 100:1:0.5.[1] The ideal ratio is highly dependent on the specific this compound monomer, the desired molecular weight, the reactivity of the chosen CTA, and the decomposition kinetics of the initiator. For instance, in the RAFT polymerization of diethyl vinylbenzyl phosphonate (B1237965) (VBP), initial ratios of 100:1:0.3 and 100:1:0.5 have been used.[1]
Q2: How does the initiator concentration affect the final polymer properties?
The initiator concentration has a significant impact on the polymerization outcome:
-
Molecular Weight (Mn): A higher initiator concentration leads to a greater number of polymer chains being initiated simultaneously. For a fixed amount of monomer, this results in a lower number-average molecular weight (Mn). Conversely, a lower initiator concentration will produce polymers with a higher Mn.
-
Polydispersity Index (PDI): The ratio of the CTA to the initiator ([CTA]/[I]) is a key factor in controlling the "livingness" of the polymerization and, consequently, the PDI. A higher [CTA]/[I] ratio (i.e., lower relative initiator concentration) generally provides better control, leading to a narrower molecular weight distribution and a lower PDI.[2][3] A low [CTA]/[I] ratio can result in a higher proportion of chains initiated by the initiator radical, leading to conventional free radical polymerization pathways and a broader PDI.[2]
-
Polymerization Rate: A higher initiator concentration increases the rate of radical generation, which in turn increases the overall rate of polymerization.[4] However, an excessively high initiator concentration can lead to a loss of control and an increase in termination reactions.
Q3: My polymerization is very slow or not initiating. What are the possible causes related to the initiator?
Several factors related to the initiator could be causing slow or failed polymerization:
-
Insufficient Initiator Concentration: The initiator concentration might be too low to generate radicals at a sufficient rate to propagate the polymerization, especially if the monomer is less reactive.[1]
-
Low Temperature: The chosen reaction temperature may be too low for the initiator to decompose at an adequate rate. For example, AIBN (Azobisisobutyronitrile) is a common initiator and is typically used at temperatures between 60-80 °C.[1]
-
Oxygen Inhibition: Oxygen is a potent radical scavenger and can inhibit the polymerization. Ensure the reaction mixture is thoroughly deoxygenated, for example, by several freeze-pump-thaw cycles.[1]
-
Impure Initiator: The initiator may have degraded over time. It is good practice to use freshly recrystallized initiator.
Q4: I am observing a high molecular weight shoulder or a broad PDI in my GPC results. How can I address this?
A high molecular weight shoulder or a broad PDI often indicates a loss of control over the polymerization. Here are some troubleshooting steps related to the initiator-to-monomer ratio:
-
Decrease Initiator Concentration: A high initiator concentration can lead to an increased number of termination reactions and the formation of "dead" polymer chains, resulting in a broader PDI.[2] Try increasing the [CTA]/[I] ratio.
-
Optimize Reaction Temperature: If the initiator decomposes too quickly at the reaction temperature, it can lead to a burst of radical generation at the beginning of the reaction, causing a loss of control. Consider lowering the temperature or choosing an initiator with a slower decomposition rate at the desired temperature.[2]
-
Ensure Homogeneity: Ensure all components (monomer, CTA, initiator, and solvent) are fully dissolved and the reaction mixture is well-stirred to maintain a uniform concentration of all species.
Troubleshooting Guide
The following table summarizes common issues encountered during this compound RAFT polymerization and suggests troubleshooting strategies related to the initiator-to-monomer ratio.
| Issue | Potential Cause | Suggested Solution |
| Low Monomer Conversion | - Insufficient initiator concentration.- Reaction temperature is too low for the initiator.- Oxygen inhibition. | - Increase the initiator concentration (e.g., decrease the [M]/[I] ratio).- Increase the reaction temperature to match the initiator's optimal decomposition range.- Ensure thorough deoxygenation of the reaction mixture. |
| High Polydispersity (PDI > 1.5) | - Initiator concentration is too high relative to the CTA ([CTA]/[I] is too low).- Initiator is decomposing too rapidly. | - Decrease the initiator concentration (increase the [CTA]/[I] ratio, a common starting point is between 3:1 and 10:1).- Lower the reaction temperature or select an initiator with a lower decomposition rate at the reaction temperature. |
| Bimodal or Tailing GPC Trace | - A significant number of dead polymer chains formed by conventional radical polymerization.- Slow initiation by the RAFT agent's R-group. | - Decrease the initiator concentration to favor the RAFT equilibrium.- Ensure the chosen CTA is appropriate for the this compound monomer. |
| Uncontrolled (Runaway) Polymerization | - Excessively high initiator concentration.- Reaction temperature is too high. | - Significantly decrease the initiator concentration.- Lower the reaction temperature. |
Experimental Protocols
General Protocol for RAFT Polymerization of Diethyl this compound (DEVP)
This protocol provides a general starting point. The specific amounts of reagents should be adjusted based on the desired molecular weight and the principles outlined in this guide.
Materials:
-
Diethyl this compound (DEVP), inhibitor removed
-
RAFT agent (e.g., 2-Cyano-2-propyl dodecyl trithiocarbonate)
-
Initiator (e.g., AIBN)
-
Anhydrous solvent (e.g., toluene, dioxane, or DMF)
-
Schlenk flask or reaction tube with a magnetic stir bar
-
Vacuum line and inert gas (Nitrogen or Argon) supply
Procedure:
-
Reagent Preparation: In a Schlenk flask, add the desired amounts of DEVP, RAFT agent, and solvent. For example, for a target degree of polymerization (DP) of 100 and a [M]:[CTA]:[I] ratio of 100:1:0.2:
-
DEVP (e.g., 100 mmol)
-
RAFT agent (e.g., 1 mmol)
-
-
Degassing: Seal the flask and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Initiator Addition: After the final thaw cycle, backfill the flask with an inert gas. Dissolve the initiator (e.g., AIBN, 0.2 mmol) in a small amount of degassed solvent and add it to the reaction mixture via a gas-tight syringe.
-
Polymerization: Immerse the reaction flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir.
-
Monitoring the Reaction: Periodically take small aliquots from the reaction mixture under an inert atmosphere to monitor monomer conversion (via ¹H NMR) and the evolution of molecular weight and PDI (via Gel Permeation Chromatography - GPC).
-
Termination: Once the desired conversion is reached, quench the polymerization by rapidly cooling the reaction mixture in an ice bath and exposing it to air.
-
Purification: Precipitate the polymer in a suitable non-solvent (e.g., cold hexane (B92381) or diethyl ether) and dry under vacuum.
Data Presentation
The following tables illustrate the expected trends when optimizing the initiator-to-monomer ratio.
Table 1: Effect of [Monomer]/[Initiator] Ratio on Molecular Weight and PDI for a Fixed [Monomer]/[CTA] Ratio.
| [Monomer]:[CTA]:[Initiator] | Target Mn ( g/mol ) | Expected Experimental Mn ( g/mol ) | Expected PDI | Expected Polymerization Rate |
| 100:1:0.1 | 16,400 | Higher | Low (< 1.2) | Slower |
| 100:1:0.3 | 16,400 | Closer to Target | Moderate (1.2 - 1.4) | Moderate |
| 100:1:0.5 | 16,400 | Lower | Higher (> 1.4) | Faster |
Note: The target Mn is calculated as ([Monomer]/[CTA]) * MW_monomer + MW_CTA. The expected experimental Mn will be influenced by the number of chains initiated by the initiator.
Table 2: Troubleshooting Guide with Quantitative Examples for Vinylphosphonates.
| Observation | Example [M]:[CTA]:[I] Ratio | Polymerization of | Result | Recommended Change |
| Slow Polymerization | 100:1:0.1 | Diethyl Vinylbenzyl Phosphonate | Low conversion after 24h | Increase initiator: 100:1:0.3 |
| High PDI | 100:1:1 | Vinyl Benzyl Phosphonate | PDI > 1.5 | Decrease initiator: 100:1:0.2 |
| Low Molecular Weight | 50:1:0.5 | Diethyl this compound | Mn lower than target | Decrease initiator: 50:1:0.1 |
Visualizations
References
preventing premature polymerization of vinylphosphonate monomers during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the premature polymerization of vinylphosphonate monomers during storage.
Troubleshooting Guide
My this compound monomer has become viscous or solidified. What happened?
An increase in viscosity or solidification is a clear indication of premature polymerization. This compound monomers are susceptible to spontaneous free-radical polymerization, which can be initiated by exposure to heat, light, oxygen, or impurities. The vinyl group is prone to attack by free radicals, leading to the formation of polymer chains.
What are the common causes of premature polymerization?
Several factors can trigger the unwanted polymerization of this compound monomers during storage:
-
Improper Storage Temperature: Elevated temperatures provide the energy needed to initiate polymerization.
-
Exposure to Light: UV light can generate free radicals, initiating the polymerization process.
-
Presence of Oxygen: Oxygen can react with the monomer to form peroxides, which can then act as polymerization initiators.
-
Contamination: Impurities such as metal ions (e.g., from rust) or residual catalysts from synthesis can initiate polymerization.
-
Inhibitor Depletion: The inhibitor concentration can decrease over time, especially with improper storage, leaving the monomer unprotected.
How can I check if my monomer is still usable?
Before use, it is advisable to perform a quality check, especially if the monomer has been stored for an extended period.
-
Visual Inspection: Check for any signs of increased viscosity, cloudiness, or the presence of solid precipitates. Pure monomer should be a clear liquid.
-
Viscosity Measurement: A noticeable increase in viscosity compared to a fresh sample is a strong indicator of oligomer or polymer formation.
-
Spectroscopic Analysis: Techniques like ¹H NMR can be used to confirm the integrity of the vinyl group and detect the presence of polymer (which would show broadened signals).
Frequently Asked Questions (FAQs)
Q1: What is the best way to store this compound monomers to prevent polymerization?
To ensure the long-term stability of this compound monomers, they should be stored under the following conditions:
-
Temperature: In a cool and dark environment. Refrigeration at 2-8°C is highly recommended to minimize thermally initiated polymerization.[1][2][3]
-
Atmosphere: Under an inert atmosphere, such as nitrogen or argon. This prevents exposure to oxygen, which can initiate polymerization by forming peroxides.[1]
-
Light: In an opaque or amber-colored container to protect it from light, which can also initiate polymerization.[1]
-
Inhibitor: Ensure the monomer contains an appropriate inhibitor at an effective concentration.
Q2: What are polymerization inhibitors and which ones are recommended for this compound monomers?
Polymerization inhibitors are chemical compounds that are added to monomers in small quantities to scavenge free radicals and prevent premature polymerization.[4] For vinyl monomers, including vinylphosphonates, phenolic inhibitors and phenothiazine (B1677639) are commonly used.
-
Hydroquinone (B1673460) (HQ) and Hydroquinone monomethyl ether (MEHQ) are effective in the presence of oxygen and are widely used for storing vinyl monomers.[5][6][7]
-
Phenothiazine (PTZ) is a highly effective inhibitor, even at elevated temperatures, and is often used as a "shortstop" inhibitor during transport and storage.[6][8][9][10]
Q3: What are the typical concentrations of inhibitors used?
The concentration of the inhibitor is crucial for its effectiveness. Typical concentrations for storing vinyl monomers are in the range of 10 to 500 parts per million (ppm).
| Inhibitor | Typical Concentration Range (ppm) | Notes |
| MEHQ | 10 - 300 | Commonly used due to its low color and good inhibition properties.[5][11] |
| Hydroquinone | 100 - 200 | A widely used and effective inhibitor.[12] |
| Phenothiazine | 100 - 500 | Very effective, but can impart color to the monomer.[8][12] |
Q4: Do I need to remove the inhibitor before my polymerization reaction?
Yes, in most cases, the inhibitor must be removed before initiating a controlled polymerization. The presence of the inhibitor will interfere with the desired reaction by scavenging the radicals generated by your initiator.
Q5: How can I remove the inhibitor from the monomer?
There are several methods to remove common inhibitors:
-
Column Chromatography: Passing the monomer through a column of activated basic alumina (B75360) is a common and effective method for removing phenolic inhibitors like MEHQ and HQ.[13][14][15]
-
Distillation: Vacuum distillation can be used to separate the monomer from non-volatile inhibitors. However, care must be taken to avoid thermal polymerization during this process.[16]
-
Washing with a Basic Solution: Phenolic inhibitors can be removed by washing the monomer with a dilute aqueous solution of sodium hydroxide (B78521) (NaOH) to form a water-soluble salt, followed by washing with water to remove any residual base.[5]
Q6: What type of container should I use to store this compound monomers?
Given that vinylphosphonic acid is corrosive and other this compound monomers can be reactive, the choice of container is important.
-
Recommended Materials: Borosilicate glass (amber-colored) or stainless steel containers are generally recommended.
-
Incompatible Materials: Avoid containers made of materials that can be corroded by acids or that may leach impurities that could catalyze polymerization. For vinylphosphonic acid, avoid contact with bases.[16]
Experimental Protocols
Protocol 1: Removal of MEHQ Inhibitor Using an Alumina Column
Objective: To remove the hydroquinone monomethyl ether (MEHQ) inhibitor from a this compound monomer prior to polymerization.
Materials:
-
This compound monomer containing MEHQ
-
Activated basic alumina
-
Glass chromatography column or a syringe with a frit
-
Collection flask (amber glass)
-
Inert gas source (nitrogen or argon)
Procedure:
-
Prepare the Column:
-
Securely clamp the chromatography column in a vertical position inside a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Carefully add the activated basic alumina to the column, filling it to about two-thirds of its capacity. Gently tap the column to ensure even packing.
-
-
Equilibrate the Column (Optional but Recommended):
-
Pass a small amount of a dry, inert solvent (e.g., dichloromethane (B109758) or diethyl ether) through the column to wet the alumina. This step is not always necessary for liquid monomers but can ensure a more even flow.
-
-
Load the Monomer:
-
Carefully pour the this compound monomer onto the top of the alumina bed.
-
-
Elute the Monomer:
-
Allow the monomer to pass through the alumina column under gravity. For more viscous monomers, a gentle positive pressure of inert gas can be applied to the top of the column.
-
-
Collect the Purified Monomer:
-
Collect the purified, inhibitor-free monomer in a clean, dry amber glass flask.
-
-
Storage of Purified Monomer:
-
Immediately blanket the collected monomer with an inert gas (nitrogen or argon).
-
Seal the flask tightly.
-
It is highly recommended to use the purified monomer immediately. If short-term storage is necessary, store it at 2-8°C and use it within 24 hours.
-
Protocol 2: Monitoring for Premature Polymerization by Viscometry
Objective: To qualitatively or quantitatively assess the extent of premature polymerization in a stored this compound monomer by measuring its viscosity.
Materials:
-
This compound monomer sample
-
Viscometer (e.g., rotational viscometer, capillary viscometer, or an inline process viscometer)
-
Temperature-controlled bath or jacket
Procedure:
-
Sample Preparation:
-
Ensure the monomer sample is at a consistent and known temperature, as viscosity is highly temperature-dependent. Use a temperature-controlled bath or a jacketed beaker connected to a circulator. A standard temperature of 25°C is often used.
-
-
Viscometer Setup and Calibration:
-
Set up the viscometer according to the manufacturer's instructions.
-
Select an appropriate spindle and rotational speed (for a rotational viscometer) based on the expected viscosity of the pure monomer.
-
-
Measurement:
-
Carefully introduce the monomer sample into the viscometer's sample chamber, ensuring there are no air bubbles.
-
Allow the sample to thermally equilibrate for a few minutes.
-
Perform the viscosity measurement. Record the viscosity value and the temperature.
-
-
Data Interpretation:
-
Compare the measured viscosity to the viscosity of a fresh, unpolymerized sample of the same monomer at the same temperature.
-
A significant increase in viscosity indicates the presence of oligomers or polymers. The magnitude of the increase can provide a qualitative measure of the extent of polymerization. For quantitative analysis, a calibration curve correlating viscosity to polymer content would be required.
-
Visualizations
Troubleshooting Workflow for Premature Polymerization
Caption: Troubleshooting workflow for premature polymerization of this compound monomers.
Mechanism of Inhibition by Phenolic Inhibitors
Caption: Simplified mechanism of free-radical polymerization and its inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Biopharma Temperature Ranges | Cold Storage | SciSafe [scisafe.com]
- 3. Safe Storage Temperatures for Biological Materials | Azenta Life Sciences [azenta.com]
- 4. benchchem.com [benchchem.com]
- 5. fluoryx.com [fluoryx.com]
- 6. icheme.org [icheme.org]
- 7. chempoint.com [chempoint.com]
- 8. benchchem.com [benchchem.com]
- 9. Solvay introduces inhibitor for monomer storage [storageterminalsmag.com]
- 10. Phenothiazine used as an excellent polymerization inhibitor for alkenyl monomers [handom-chem.com]
- 11. ankersmid.com [ankersmid.com]
- 12. US3683045A - Phenothiazine stabilized vinyl ester resins - Google Patents [patents.google.com]
- 13. rsc.org [rsc.org]
- 14. rsc.org [rsc.org]
- 15. reddit.com [reddit.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Group-Transfer Polymerization of Diethyl Vinylphosphonate (DEVP)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the group-transfer polymerization (GTP) of diethyl vinylphosphonate (DEVP), with a specific focus on addressing low initiator efficiency.
Frequently Asked Questions (FAQs)
Q1: What is initiator efficiency in the context of GTP, and what are typical values for DEVP polymerization?
A1: Initiator efficiency (f) in group-transfer polymerization refers to the fraction of initiator molecules that successfully start a polymer chain. Ideally, f would be equal to 1, meaning every initiator molecule generates a growing polymer chain. In practice, side reactions can consume a portion of the initiator, leading to efficiencies less than 1. For the GTP of DEVP, high initiator efficiencies, in some cases up to 99%, have been reported, particularly with the use of rare-earth metal catalysts.[1][2] However, achieving such high efficiency is highly dependent on the specific catalyst system and rigorous exclusion of impurities.
Q2: What are the most common causes of low initiator efficiency in the GTP of DEVP?
A2: The most common causes of low initiator efficiency in the GTP of DEVP are:
-
Presence of Protic Impurities: GTP initiators are extremely sensitive to proton-donating impurities such as water, alcohols, or even acidic functionalities on glassware.[3][4] These impurities can react with and deactivate the initiator, preventing polymerization.
-
Impure Monomer or Solvent: Residual impurities in the DEVP monomer or the polymerization solvent can act as terminating agents, leading to a lower number of initiated chains.
-
Inactive or Degraded Initiator/Catalyst: The silyl (B83357) ketene (B1206846) acetal (B89532) initiators and the catalysts used in GTP can degrade if not stored and handled under strictly inert and anhydrous conditions.
-
Suboptimal Catalyst System: The choice of catalyst and its concentration are crucial. For DEVP, rare-earth metal-based catalysts have shown high activity and efficiency.[5][6] An inappropriate catalyst or an incorrect catalyst-to-initiator ratio can lead to poor initiation.
-
Incorrect Reaction Temperature: The rate of initiation and propagation in GTP can be temperature-dependent. The optimal temperature range for the GTP of methacrylates is typically between 0 and 50°C.[4]
Q3: How can I improve the initiator efficiency of my DEVP polymerization?
A3: To improve initiator efficiency, you should:
-
Rigorously Dry all Reagents and Glassware: The monomer (DEVP), solvent (e.g., toluene (B28343), THF), and catalyst must be thoroughly dried and deoxygenated.[1][3] Glassware should be oven-dried and cooled under a stream of inert gas.
-
Purify the Monomer: DEVP should be dried over a suitable drying agent like calcium hydride and then distilled prior to use.[1]
-
Use a High-Purity Initiator and Catalyst: Ensure the initiator and catalyst are of high purity and have been stored under an inert atmosphere.
-
Optimize the Catalyst System: For DEVP, consider using a rare-earth metal-mediated GTP (REM-GTP) system, as these have been reported to yield polymers with precise molecular weight control and low polydispersity.[5][7]
-
Control the Reaction Temperature: Maintain a consistent and appropriate reaction temperature throughout the polymerization.
Troubleshooting Guide: Low Initiator Efficiency
This guide will help you diagnose and resolve common issues leading to low initiator efficiency in your DEVP polymerization experiments.
Problem: Polymerization does not initiate, or the conversion is very low.
This is a common and frustrating issue that almost always points to problems with the purity of your reagents or the reaction setup.
| Potential Cause | Recommended Action |
| Presence of Protic Impurities (e.g., water, alcohol) | 1. Verify Anhydrous Conditions: Ensure all solvents and the DEVP monomer have been rigorously dried. Toluene and THF can be dried using a solvent purification system.[1] DEVP should be dried over CaH₂ and distilled.[1] 2. Proper Glassware Preparation: Oven-dry all glassware overnight at >120°C and assemble while hot under a stream of dry inert gas (Argon or Nitrogen). 3. Check for Leaks: Ensure your reaction setup is airtight to prevent atmospheric moisture from entering. |
| Inactive Initiator or Catalyst | 1. Verify Initiator/Catalyst Purity: If possible, check the purity of your silyl ketene acetal initiator and catalyst using appropriate analytical techniques (e.g., NMR). 2. Freshly Prepare or Procure Reagents: If there is any doubt about the activity of your initiator or catalyst, use a freshly opened bottle or synthesize it anew. 3. Proper Storage: Store all GTP reagents under an inert atmosphere and in a desiccator. |
| Incorrect Catalyst or Initiator Concentration | 1. Review Stoichiometry: Double-check your calculations for the monomer-to-initiator and catalyst-to-initiator ratios. 2. Optimize Catalyst Concentration: For nucleophilic catalysts, concentrations are typically low (e.g., 0.1 mol% relative to the initiator).[3] For rare-earth metal catalysts, follow established literature protocols for DEVP polymerization.[2] |
Problem: The polymerization proceeds, but the resulting polymer has a higher molecular weight than theoretically predicted and a broad molecular weight distribution (high PDI).
This indicates that only a fraction of your initiator successfully initiated polymer chains.
| Potential Cause | Recommended Action |
| Partial Deactivation of the Initiator | This is often due to trace amounts of impurities that consume some, but not all, of the initiator. Follow the rigorous purification and drying procedures outlined in the table above and in the experimental protocols below. |
| Slow Initiation Compared to Propagation | If the rate of initiation is significantly slower than the rate of propagation, it can lead to a broader molecular weight distribution. 1. Optimize Catalyst: The catalyst plays a key role in activating the initiator. Ensure the chosen catalyst is effective for DEVP polymerization. Bifluoride and fluoride (B91410) ions are effective nucleophilic catalysts for GTP in general.[3] 2. Adjust Temperature: The relative rates of initiation and propagation can be temperature-dependent. Experiment with slightly different reaction temperatures within the optimal range. |
Quantitative Data Summary
The following table summarizes representative data for the group-transfer polymerization of DEVP, highlighting the impact of the catalyst system on the polymerization outcome. Note that direct comparison of initiator efficiency across different studies can be challenging due to variations in experimental conditions. However, the data illustrates that high yields and controlled molecular weights, indicative of high initiator efficiency, are achievable.
| Catalyst System | [DEVP]/[Catalyst] Ratio | Yield (%) | Molecular Weight (Mn, kDa) | Polydispersity (Đ) | Reference |
| Yttrium-based C₁/C₂ mixture | 40 | - | 17.6 | - | [2] |
| Yttrium-based C₁/C₂ mixture | 60 | - | 18.2 | - | [2] |
| Yttrium-based C₁/C₂ mixture | 90 | - | 25.6 | - | [2] |
| Cp₂Y(CH₂TMS)(THF) / sym-collidine | 90 (DEVP) + 10 (DAlVP) | High | - | Low | [1] |
Experimental Protocols
Protocol 1: Purification of Reagents for GTP of DEVP
Objective: To ensure all reagents are free from water and other impurities that can inhibit GTP.
Materials:
-
Diethyl this compound (DEVP)
-
Toluene or Tetrahydrofuran (THF)
-
Calcium Hydride (CaH₂)
-
Solvent purification system (optional, but recommended)
-
Schlenk line or glovebox
-
Oven-dried glassware
Procedure:
-
Solvent Purification:
-
Dry toluene or THF using a solvent purification system (e.g., passing through columns of activated alumina (B75360) and copper catalyst).[1]
-
Alternatively, reflux the solvent over a suitable drying agent (e.g., sodium/benzophenone for THF, calcium hydride for toluene) under an inert atmosphere, followed by distillation.
-
Store the dried solvent over activated 3 Å molecular sieves in a sealed flask under an inert atmosphere.[1]
-
-
Monomer Purification:
-
Stir DEVP over calcium hydride (CaH₂) overnight under an inert atmosphere.
-
Distill the DEVP under reduced pressure.[1]
-
Store the purified DEVP in a sealed flask under an inert atmosphere in a refrigerator.
-
-
Glassware Preparation:
-
Clean all glassware thoroughly and oven-dry at a minimum of 120°C for at least 12 hours.
-
Assemble the glassware while still hot under a stream of dry inert gas (argon or nitrogen) or transfer it to a glovebox for assembly.
-
Protocol 2: Representative Group-Transfer Polymerization of DEVP
Objective: To synthesize poly(diethyl this compound) (PDEVP) with high initiator efficiency. This protocol is adapted from literature procedures for rare-earth metal-mediated GTP.[2]
Materials:
-
Purified Diethyl this compound (DEVP)
-
Purified Toluene
-
Yttrium catalyst (e.g., a mixture of C₁/C₂ complexes as described in literature)[2]
-
Schlenk flask or reaction vessel in a glovebox
-
Magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Pentane (for precipitation)
Procedure:
-
Reaction Setup: In a glovebox or under a strict inert atmosphere, add a magnetic stir bar to a dry Schlenk flask.
-
Catalyst Addition: Charge the flask with the yttrium catalyst (e.g., 0.305 mmol) and add dry toluene (20 mL).[2]
-
Monomer Addition: Add the purified DEVP (e.g., 2.0 g, 12.1 mmol, for a target DP of 40) to the catalyst solution.[2]
-
Polymerization: Stir the reaction mixture at room temperature (25°C). The polymerization is typically fast and can be complete within 1 hour.[2]
-
Termination and Isolation:
-
After the desired reaction time, terminate the polymerization by exposing the mixture to air or by adding a small amount of methanol.
-
Precipitate the polymer by adding the reaction mixture dropwise to a large volume of a non-solvent, such as pentane.
-
Isolate the polymer by filtration or decantation.
-
Dry the resulting PDEVP under vacuum to a constant weight.
-
-
Characterization: Analyze the polymer for its molecular weight (Mn) and polydispersity (Đ) using Gel Permeation Chromatography (GPC) and confirm its structure using ¹H NMR.
Visualizations
Caption: Troubleshooting workflow for addressing low initiator efficiency.
Caption: General experimental workflow for GTP of DEVP.
References
- 1. Allyl group-containing polyvinylphosphonates as a flexible platform for the selective introduction of functional groups via polymer-analogous transfor ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06452E [pubs.rsc.org]
- 2. Thermo- and Photoresponsive Smart Nanomaterial Based on Poly(diethyl vinyl phosphonate)-Capped Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. GROUP TRANSFER POLYMERIZATION | PPTX [slideshare.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
Technical Support Center: Managing Viscosity in Bulk Polymerization of Vinylphosphonates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to viscosity management during the bulk polymerization of vinylphosphonates.
Frequently Asked Questions (FAQs)
Q1: Why does the viscosity increase so dramatically during the bulk polymerization of vinylphosphonates?
A1: The increase in viscosity is a natural consequence of the polymerization process. As monomer molecules convert into long polymer chains, their movement becomes restricted, and entanglement between chains increases. In bulk polymerization, the absence of a solvent means the concentration of the forming polymer is high, leading to a significant and often rapid rise in the viscosity of the reaction medium.[1][2] This phenomenon, known as the gel effect or Trommsdorff-Norrish effect, can also lead to autoacceleration of the reaction rate.
Q2: What are the main consequences of uncontrolled viscosity during polymerization?
A2: Uncontrolled high viscosity can lead to several experimental challenges:
-
Poor Heat Dissipation: The viscous medium makes stirring difficult, leading to inefficient heat transfer. This can cause localized "hot spots" where the reaction rate increases uncontrollably, potentially leading to a runaway reaction.[1][2]
-
Broad Molecular Weight Distribution: Inadequate mixing and localized reaction rates result in polymers with a wide range of chain lengths, which can affect the material's final properties.[2]
-
Processing Difficulties: Highly viscous polymer solutions are difficult to handle, transfer, and process further.
-
Incomplete Monomer Conversion: The high viscosity can trap unreacted monomer within the polymer matrix, leading to lower yields and potential contamination of the final product.
Q3: How does temperature affect the viscosity of the polymerization reaction?
A3: Temperature has a dual effect on the polymerization process. Increasing the temperature generally decreases the viscosity of the reaction mixture, which can improve mixing and heat transfer.[3][4] However, higher temperatures also increase the rate of polymerization, leading to a faster buildup of polymer chains and, consequently, a more rapid increase in viscosity.[4] Finding the optimal temperature is crucial for controlling the reaction.
Q4: What is the role of the initiator concentration in managing viscosity?
A4: The initiator concentration directly influences the number of growing polymer chains. A higher initiator concentration leads to the formation of a larger number of shorter polymer chains.[5][6] This can result in a lower final viscosity at a given monomer conversion compared to a lower initiator concentration, which produces fewer but longer polymer chains.[6] However, an excessively high initiator concentration can lead to a very rapid reaction and a fast viscosity increase early in the process.[7][8]
Troubleshooting Guide
This guide provides solutions to common viscosity-related problems encountered during the bulk polymerization of vinylphosphonates.
| Problem | Potential Cause | Recommended Solution |
| Viscosity is too high and difficult to stir | Reaction temperature is too low, increasing the intrinsic viscosity of the polymer. | Gradually increase the reaction temperature to reduce viscosity. Be cautious not to overshoot, as this can accelerate the reaction rate. |
| Initiator concentration is too low, leading to the formation of very long polymer chains. | In future experiments, increase the initiator concentration to generate shorter polymer chains.[5] | |
| Monomer conversion is very high, resulting in a high concentration of polymer. | Consider stopping the reaction at a lower conversion to maintain a manageable viscosity. | |
| Reaction is proceeding too quickly, with a rapid viscosity increase | Reaction temperature is too high, causing a very fast polymerization rate. | Lower the reaction temperature to slow down the rate of polymerization.[4] |
| Initiator concentration is too high, leading to a rapid initiation of many polymer chains. | In subsequent experiments, reduce the initiator concentration.[7] | |
| Final polymer has a very broad molecular weight distribution | Poor mixing due to high viscosity, creating localized areas of different reaction rates. | Optimize stirring to improve homogeneity. If viscosity is the limiting factor, consider adjusting the temperature or initiator concentration. |
| Inconsistent temperature control throughout the reactor. | Ensure uniform heating and efficient heat dissipation. | |
| Low monomer conversion despite a long reaction time | High viscosity is preventing unreacted monomer from reaching active polymer chain ends. | Increase the reaction temperature to decrease viscosity and improve monomer diffusion. |
| The initiator has been fully consumed. | Consider a step-wise addition of the initiator. |
Quantitative Data Summary
Table 1: Qualitative Effects of Reaction Parameters on Viscosity
| Parameter | Effect on Viscosity | Rationale |
| Temperature | Increase | Higher temperature decreases the viscosity of the medium but increases the reaction rate, leading to faster polymer formation and a quicker viscosity buildup over time.[4] |
| Initiator Concentration | Decrease (at equivalent conversion) | Higher initiator concentration produces more, but shorter, polymer chains, resulting in lower overall viscosity.[5][6] |
| Monomer Conversion | Increase | As more monomer is converted to polymer, the concentration of polymer chains increases, leading to higher viscosity.[9] |
Table 2: Illustrative Example of the Effect of Initiator Concentration on Intrinsic Viscosity (for Fe(OH)3-polyacrylamide hybrid polymers)
| Initiator Concentration (%) | Intrinsic Viscosity (dL/g) |
| 0.05 | 6.8 |
| 0.1 | 7.5 |
| 0.2 | 8.2 |
| 0.3 | 8.9 |
| 0.4 | 8.5 |
| 0.5 | 8.1 |
| 0.6 | 7.8 |
Note: Data adapted from a study on Fe(OH)3-polyacrylamide hybrid polymers and is for illustrative purposes only. The trend shows that intrinsic viscosity initially increases with initiator concentration and then decreases.[10]
Experimental Protocols
Protocol 1: Free-Radical Bulk Polymerization of Diethyl Vinylphosphonate (DEVP)
This protocol is a general guideline. Specific conditions may need to be optimized.
Materials:
-
Diethyl this compound (DEVP), purified by vacuum distillation.
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO), recrystallized.
-
Reaction vessel (e.g., Schlenk flask) with a magnetic stirrer and reflux condenser.
-
Inert gas supply (Nitrogen or Argon).
-
Heating mantle or oil bath with temperature control.
Procedure:
-
Monomer and Initiator Preparation: In a clean, dry reaction vessel, add the desired amount of purified DEVP.
-
Add the calculated amount of initiator (e.g., 0.1-1.0 mol% relative to the monomer).
-
Inert Atmosphere: Seal the reaction vessel and degas the mixture by performing at least three freeze-pump-thaw cycles or by bubbling an inert gas through the liquid for 30 minutes to remove dissolved oxygen.
-
Polymerization: Place the reaction vessel in a preheated oil bath or heating mantle set to the desired temperature (typically 60-80 °C for AIBN).
-
Monitoring: Begin stirring and monitor the reaction. The viscosity of the solution will increase as the polymerization proceeds.
-
Termination: After the desired time or when the desired viscosity is reached, terminate the polymerization by rapidly cooling the reaction vessel in an ice bath and exposing the mixture to air.
-
Purification: Dissolve the resulting polymer in a suitable solvent (e.g., tetrahydrofuran, THF) and precipitate it into a non-solvent (e.g., hexane (B92381) or diethyl ether).
-
Filter and dry the purified polymer under vacuum.
Protocol 2: Bulk Polymerization of Dimethyl this compound (DMVP)
Materials:
-
Dimethyl this compound (DMVP), purified.
-
Initiator (e.g., AIBN).
-
Reaction vessel.
-
Inert gas supply.
-
Heating source.
Procedure:
-
Follow the same general procedure as for DEVP, adjusting for any differences in the physical properties of DMVP.
-
The polymerization of DMVP can also be initiated by UV light in the presence of a suitable photoinitiator.[11]
-
Hydrolysis of the resulting poly(dimethyl this compound) with concentrated HCl can yield poly(vinylphosphonic acid).[12]
Visualizations
Caption: Troubleshooting workflow for unexpectedly high viscosity.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. fluenceanalytics.com [fluenceanalytics.com]
- 7. Effect of Polymer Viscosity and Polymerization Kinetics on the Electrical Response of Carbon Nanotube Yarn/Vinyl Ester Monofilament Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Influence of Initiator Concentration on Selected Properties on Poly-N-Vinylcaprolactam Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. books.rsc.org [books.rsc.org]
troubleshooting inconsistent results in the phosphorylation of poly(vinyl alcohol)
Welcome to the technical support center for the phosphorylation of poly(vinyl alcohol) (PVA). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and achieving consistent, reproducible results in their PVA phosphorylation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for phosphorylating poly(vinyl alcohol)?
A1: The most frequently employed methods for PVA phosphorylation involve the use of phosphorylating agents such as:
-
Phosphoric acid (H₃PO₄) , often in the presence of a dehydrating agent like urea (B33335).
-
Phosphorus oxychloride (POCl₃) , typically in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct.
-
Phenyl dichlorophosphate (B8581778) (C₆H₅OPOCl₂) , which allows for a more controlled reaction.[1]
Q2: What factors influence the degree of phosphorylation of PVA?
A2: The degree of phosphorylation is a critical parameter that can be influenced by several factors, including:
-
Reactant Concentrations: The molar ratio of the phosphorylating agent to the hydroxyl groups of PVA is a primary determinant of the phosphorylation degree.
-
Reaction Temperature: Higher temperatures generally increase the reaction rate but can also lead to side reactions and degradation of the polymer.
-
Reaction Time: The duration of the reaction directly impacts the extent of phosphorylation.
-
PVA Characteristics: The molecular weight and degree of hydrolysis of the starting PVA can affect its reactivity and the accessibility of its hydroxyl groups.[1][2]
-
pH of the reaction medium: The pH can influence the reactivity of both the PVA and the phosphorylating agent.[3]
Q3: How can I characterize the phosphorylated PVA to confirm the reaction was successful?
A3: Several analytical techniques can be used to characterize phosphorylated PVA:
-
Fourier-Transform Infrared Spectroscopy (FTIR): This technique is used to identify the presence of new functional groups. Successful phosphorylation will result in the appearance of characteristic peaks for P=O, P-O-C, and P-OH bonds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is a powerful tool for quantifying the degree of phosphorylation and identifying the different types of phosphate (B84403) groups present. ¹H and ¹³C NMR can also provide information about the polymer backbone.
-
X-ray Photoelectron Spectroscopy (XPS): XPS can be used to determine the elemental composition of the polymer surface and confirm the presence of phosphorus.
-
Titration: Acid-base titration can be used to determine the number of acidic phosphate groups, which can then be used to calculate the degree of phosphorylation.
Troubleshooting Guide
This guide addresses common problems encountered during the phosphorylation of PVA and provides potential causes and solutions.
Problem 1: Low or Inconsistent Degree of Phosphorylation
| Possible Cause | Suggested Solution |
| Incomplete dissolution of PVA | Ensure PVA is fully dissolved before adding the phosphorylating agent. This may require heating and vigorous stirring. The solubility of PVA is dependent on its molecular weight and degree of hydrolysis.[4][5] |
| Insufficient amount of phosphorylating agent | Increase the molar ratio of the phosphorylating agent to PVA's hydroxyl groups. |
| Low reaction temperature | Gradually increase the reaction temperature while monitoring for any signs of polymer degradation (e.g., color change). |
| Short reaction time | Extend the reaction time to allow for more complete conversion. |
| Moisture in the reaction | Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the phosphorylating agent. |
Problem 2: Poor Solubility of the Phosphorylated PVA Product
| Possible Cause | Suggested Solution |
| High degree of phosphorylation | A very high degree of phosphorylation can lead to increased intermolecular hydrogen bonding and reduced solubility in certain solvents. Try targeting a lower degree of phosphorylation by adjusting the reaction conditions. |
| Cross-linking side reactions | Some phosphorylating agents, like POCl₃, can cause cross-linking, leading to an insoluble product. Use a less reactive agent or adjust the reaction conditions (e.g., lower temperature, dropwise addition of the reagent) to minimize this. The use of a base like pyridine can help to scavenge HCl and reduce side reactions. |
| Inappropriate solvent for the product | The solubility of phosphorylated PVA will differ from that of the starting PVA. Test a range of solvents (e.g., water at different pH values, DMSO, DMF) to find a suitable one for your product. |
Problem 3: Batch-to-Batch Inconsistency
| Possible Cause | Suggested Solution |
| Variability in starting PVA | Ensure that the PVA used for each batch has the same molecular weight and degree of hydrolysis, as these properties can significantly affect the reaction outcome.[1][2][6] |
| Poor control over reaction parameters | Precisely control the temperature, reaction time, and stoichiometry in every experiment. Use a well-calibrated heating and stirring system. |
| Inconsistent mixing | Ensure efficient and consistent mixing throughout the reaction to maintain a homogeneous reaction environment. |
| Variability in reagent quality | Use reagents from the same supplier and lot number to minimize variability. |
Quantitative Data
The degree of phosphorylation is highly dependent on the reaction conditions. The following table provides a summary of how different parameters can influence the outcome of the reaction.
| Parameter | Effect on Degree of Phosphorylation | Notes |
| Phosphorylating Agent:PVA Molar Ratio | Generally, an increase in the molar ratio leads to a higher degree of phosphorylation. | Excess reagent may be difficult to remove and can lead to side reactions. |
| Temperature | Higher temperatures typically increase the reaction rate and the degree of phosphorylation. | Exceeding the degradation temperature of PVA will lead to undesirable byproducts. |
| Reaction Time | Longer reaction times usually result in a higher degree of phosphorylation. | The reaction may reach equilibrium after a certain time. |
| PVA Molecular Weight | Higher molecular weight PVA may exhibit lower reactivity due to steric hindrance and viscosity effects.[1] | Lower molecular weight PVA may be more accessible for phosphorylation. |
| PVA Degree of Hydrolysis | A higher degree of hydrolysis (more hydroxyl groups) provides more sites for phosphorylation. | The solubility of PVA is also affected by its degree of hydrolysis, which can impact the reaction medium.[4][5] |
Experimental Protocols
Method 1: Phosphorylation of PVA using Phosphoric Acid and Urea
This method is a common and relatively straightforward approach for introducing phosphate groups onto the PVA backbone.
Materials:
-
Poly(vinyl alcohol) (PVA)
-
Phosphoric acid (H₃PO₄, 85%)
-
Urea
-
Deionized water
-
Dialysis tubing (appropriate molecular weight cut-off)
Procedure:
-
Prepare a 10% (w/v) aqueous solution of PVA by dissolving the PVA powder in deionized water with heating (e.g., 90 °C) and stirring until a clear solution is obtained.
-
Cool the PVA solution to room temperature.
-
In a separate beaker, prepare the phosphorylation reagent by mixing phosphoric acid and urea in a desired molar ratio (e.g., 1:2).
-
Slowly add the phosphorylation reagent to the PVA solution with constant stirring.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and maintain for a specific duration (e.g., 1-4 hours). The optimal temperature and time will depend on the desired degree of phosphorylation.
-
After the reaction is complete, cool the mixture to room temperature.
-
Precipitate the phosphorylated PVA by pouring the reaction mixture into an excess of ethanol with vigorous stirring.
-
Collect the precipitate by filtration and wash it several times with ethanol to remove unreacted reagents.
-
Redissolve the product in deionized water and purify it by dialysis against deionized water for 2-3 days, changing the water frequently.
-
Lyophilize the purified solution to obtain the final phosphorylated PVA product.
Method 2: Phosphorylation of PVA using Phosphorus Oxychloride (POCl₃) and Pyridine
This method is effective but requires careful handling due to the reactivity and toxicity of POCl₃.
Materials:
-
Poly(vinyl alcohol) (PVA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Pyridine
-
Phosphorus oxychloride (POCl₃)
-
Diethyl ether
Procedure:
-
Dry the PVA under vacuum at 60 °C for 24 hours before use.
-
Dissolve the dried PVA in anhydrous DMF under an inert atmosphere (e.g., nitrogen). This may require gentle heating.
-
Cool the PVA solution in an ice bath.
-
Add anhydrous pyridine to the solution.
-
Slowly add a solution of POCl₃ in anhydrous DMF dropwise to the PVA solution with vigorous stirring. Maintain the temperature below 5 °C during the addition.
-
After the addition is complete, allow the reaction to proceed at a controlled temperature (e.g., room temperature or slightly elevated) for a specific time (e.g., 2-24 hours).
-
Quench the reaction by slowly adding ice-cold water.
-
Precipitate the phosphorylated PVA by pouring the reaction mixture into an excess of acetone or diethyl ether.
-
Filter the precipitate and wash it thoroughly with the precipitation solvent.
-
Purify the product by redissolving it in a suitable solvent (e.g., water) and reprecipitating, or by dialysis.
-
Dry the final product under vacuum.
Visualizations
Caption: General experimental workflow for the phosphorylation of poly(vinyl alcohol).
References
- 1. Phosphorylated Poly(vinyl alcohol) Electrospun Mats for Protective Equipment Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Water Solubility and Dissolution Behavior of PVA Films [polyva-pvafilm.com]
- 6. Polyvinyl alcohol hydrolysis rate and molecular weight influence human and murine HSC activity ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
reducing polydispersity in poly(vinylphosphonate) synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in addressing challenges related to reducing polydispersity in poly(vinylphosphonate) synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing poly(this compound)s?
A1: Poly(this compound)s can be synthesized through several methods, including:
-
Free-Radical Polymerization: A common and straightforward method, but it often results in polymers with high polydispersity due to significant chain transfer reactions.
-
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: A controlled radical polymerization technique that allows for the synthesis of polymers with a narrow molecular weight distribution and low polydispersity.
-
Atom Transfer Radical Polymerization (ATRP): Another controlled radical polymerization method used for synthesizing well-defined polymers.
-
Rare Earth Metal-Mediated Group Transfer Polymerization (REM-GTP): This method can produce poly(this compound)s with very low polydispersity (PDI < 1.05) and precise molecular weight control.
-
Anionic Polymerization: This technique can also be used and may lead to isotactic-rich polymers.
Q2: Why is high polydispersity a common issue in poly(this compound) synthesis?
A2: High polydispersity, particularly in conventional free-radical polymerization of this compound monomers, is often attributed to chain transfer reactions. The phosphonate (B1237965) group can participate in side reactions that lead to a broad distribution of polymer chain lengths.
Q3: How can I achieve a low polydispersity index (PDI) for my poly(this compound)?
A3: To achieve a low PDI, it is recommended to use controlled polymerization techniques. Methods like RAFT polymerization and rare earth metal-mediated group transfer polymerization (REM-GTP) are designed to minimize chain termination and transfer reactions, resulting in polymers with a more uniform chain length.
Q4: What is a typical PDI value for poly(this compound) synthesized by different methods?
A4: The typical PDI values vary significantly depending on the polymerization method used. Conventional free-radical polymerization often yields polymers with a broad PDI, while controlled methods offer much lower values.
Troubleshooting Guide
Issue: High Polydispersity Index (PDI) in the final polymer product.
High PDI is a frequent challenge in poly(this compound) synthesis. The following guide provides potential causes and solutions to help you troubleshoot and optimize your polymerization reaction.
Potential Cause 1: Inappropriate Polymerization Method
Conventional free-radical polymerization is prone to chain transfer reactions, leading to a broad molecular weight distribution.
-
Solution: Employ a controlled polymerization technique such as RAFT, ATRP, or REM-GTP. These methods provide better control over the polymerization process and typically yield polymers with a low PDI.
Potential Cause 2: Impurities in Monomers or Solvents
Impurities can act as chain transfer agents or inhibitors, leading to uncontrolled polymerization and a high PDI.
-
Solution: Ensure all monomers are purified before use, for example, by vacuum distillation. Use anhydrous solvents to prevent side reactions.
Potential Cause 3: Oxygen Contamination
Oxygen can inhibit radical polymerization and lead to a loss of control over the reaction, resulting in a high PDI.
-
Solution: Thoroughly degas the reaction mixture before initiating polymerization. Common techniques include freeze-pump-thaw cycles or bubbling with an inert gas like nitrogen or argon.
Potential Cause 4: Incorrect Initiator or RAFT Agent Concentration
The ratio of monomer to initiator and, in the case of RAFT, the ratio of monomer to RAFT agent to initiator, is critical for controlling the molecular weight and PDI.
-
Solution: Carefully calculate and optimize the concentrations of your initiator and RAFT agent. A typical initiator concentration for free-radical polymerization is 1-2 mol% with respect to the monomer. For RAFT, the ideal ratios will depend on the specific monomer and RAFT agent used.
Potential Cause 5: Inappropriate Reaction Temperature
The reaction temperature affects the rates of initiation, propagation, and termination. An unsuitable temperature can lead to a loss of control over the polymerization.
-
Solution: Optimize the reaction temperature for your specific system. For example, AIBN-initiated polymerizations are often conducted around 70°C.
Data Presentation
Table 1: Comparison of Polymerization Methods for Poly(this compound) Synthesis
| Polymerization Method | Typical PDI | Advantages | Disadvantages |
| Free-Radical Polymerization | High (>1.5) | Simple, robust, wide monomer scope. | Poor control over molecular weight and PDI, significant chain transfer reactions. |
| RAFT Polymerization | Low (1.1 - 1.5) | Good control over molecular weight and PDI, tolerant to a wide range of functional groups. | Requires careful selection of RAFT agent, potential for retardation. |
| REM-GTP | Very Low (<1.05) | Excellent control, precise molecular weight, and very low PDI. | Sensitive to impurities, requires specialized rare-earth metal initiators. |
Experimental Protocols
Protocol 1: Free-Radical Solution Polymerization of Diethyl this compound (DEVP)
This protocol is a general guideline for the free-radical polymerization of DEVP.
Materials:
-
Diethyl this compound (DEVP), purified by vacuum distillation
-
Azobisisobutyronitrile (AIBN), recrystallized from methanol
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol
-
Hexane
-
Nitrogen gas (high purity)
-
Schlenk flask and line
Procedure:
-
In a Schlenk flask equipped with a magnetic stir bar, dissolve DEVP (e.g., 5 g, 30.5 mmol) in anhydrous DMF (e.g., 10 mL).
-
Add AIBN (e.g., 1-2 mol% with respect to the monomer).
-
Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Place the sealed flask in a preheated oil bath at 70°C and stir for the desired reaction time (e.g., 24 hours).
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly adding the solution to a large excess of a non-solvent, such as hexane.
-
Decant the supernatant and redissolve the polymer in a minimal amount of methanol.
-
Repeat the precipitation and redissolution process two more times to purify the polymer.
-
Dry the purified polymer under vacuum at 40-50°C to a constant weight.
-
Characterize the resulting poly(diethyl this compound) (PDEVP) by ¹H NMR, ³¹P NMR, and Gel Permeation Chromatography (GPC) to determine the molecular weight (Mn), polydispersity index (PDI), and monomer conversion.
Protocol 2: RAFT Polymerization of Diethyl this compound (DEVP)
This protocol provides a general framework for RAFT polymerization. The specific RAFT agent and concentrations will need to be optimized for the desired molecular weight.
Materials:
-
Diethyl this compound (DEVP), purified by vacuum distillation
-
RAFT agent (e.g., a suitable xanthate or dithiocarbamate)
-
AIBN, recrystallized from methanol
-
Anhydrous solvent (e.g., toluene (B28343) or DMF)
-
Methanol
-
Hexane
-
Nitrogen gas (high purity)
-
Schlenk flask and line
Procedure:
-
In a Schlenk flask, combine DEVP, the RAFT agent, and AIBN in the desired molar ratio in the anhydrous solvent.
-
Degas the solution using at least three freeze-pump-thaw cycles.
-
Immerse the flask in a preheated oil bath at the appropriate temperature (e.g., 60-80°C) and stir.
-
Monitor the polymerization progress by taking aliquots at different time points and analyzing them by ¹H NMR (for conversion) and GPC (for Mn and PDI).
-
Once the desired conversion is reached, quench the polymerization by cooling the flask in an ice bath and exposing the solution to air.
-
Purify the polymer by repeated precipitation in a non-solvent (e.g., hexane) from a suitable solvent (e.g., methanol).
-
Dry the final polymer under vacuum.
Visualizations
Technical Support Center: Effective Inhibitor Selection for Vinylphosphonate Polymerization
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and selecting effective inhibitors for vinylphosphonate polymerization.
Frequently Asked Questions (FAQs)
Q1: Why is an inhibitor necessary for this compound monomers?
A1: this compound monomers are susceptible to spontaneous, thermally-initiated, or light-induced free-radical polymerization.[1][2] This unwanted polymerization can occur during synthesis, purification, storage, and transport, leading to product degradation, increased viscosity, gel formation, and potentially dangerous runaway exothermic reactions.[1][3] Inhibitors are added in small quantities to scavenge free radicals and prevent this premature polymerization, ensuring the monomer's stability and safety.[4][5]
Q2: What are the common types of inhibitors used for vinyl monomers?
A2: Inhibitors are generally classified into two main types: those used for storage and transport, and those used for in-process inhibition at higher temperatures.[6] Common classes include:
-
Phenolic Inhibitors: This is the most common group for storage. Examples include 4-methoxyphenol (B1676288) (MEHQ), hydroquinone (B1673460) (HQ), butylated hydroxytoluene (BHT), and 4-tert-butylcatechol (B165716) (TBC).[1][6] These are highly effective at ambient temperatures but require the presence of dissolved oxygen to function.[6]
-
Stable Free Radicals: These inhibitors, such as TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) and its derivatives (e.g., 4-hydroxy-TEMPO), are highly effective radical scavengers that do not require oxygen.[3][4][7] They are often used as process inhibitors due to their stability at higher temperatures.[3]
-
Other Classes: Other compounds like quinones, certain hydroxylamines, and phenothiazine (B1677639) derivatives can also be used, often in combination to provide synergistic effects or for high-temperature process inhibition.[1][6]
Q3: How do I choose the right inhibitor for my this compound?
A3: The choice depends on the application (storage vs. process) and experimental conditions.
-
For Storage & Transport: Phenolic inhibitors like MEHQ are the standard choice. They are effective, colorless, and can be easily removed.[6] Ensure the monomer is stored with access to air (e.g., in a partially filled, vented container) as oxygen is essential for their function.[6]
-
For High-Temperature Processes (e.g., Distillation): Phenolic inhibitors are less effective without oxygen. A combination of a phenolic inhibitor with a process inhibitor like phenothiazine or a stable radical like TEMPO is often used.[6] These can terminate carbon-centered radicals directly when oxygen is scarce.[6]
Q4: How must I handle and store inhibited this compound monomers?
A4: Proper storage is critical to prevent premature polymerization.
-
Temperature: Store in a cool, dark place, typically refrigerated (2-8°C), to minimize thermal initiation.[2]
-
Light: Use opaque or amber-colored containers to prevent UV light from initiating polymerization.[2]
-
Atmosphere: For monomers stabilized with phenolic inhibitors (like MEHQ or HQ), do not store under a fully inert atmosphere (e.g., pure nitrogen or argon).[6] A headspace of air is necessary for the inhibitor to work. For long-term storage, a mixture of nitrogen/air can be used.[6]
Q5: How do I remove the inhibitor before my polymerization experiment?
A5: The inhibitor must be removed immediately before use to allow for controlled polymerization. Common methods include:
-
Alkali Wash: Phenolic inhibitors (MEHQ, HQ, TBC) are acidic and can be removed by washing the monomer with an aqueous alkali solution (e.g., 1-5% NaOH), followed by washing with deionized water to neutrality. The monomer must then be thoroughly dried.
-
Column Chromatography: Passing the monomer through a column of activated basic alumina (B75360) is a highly effective method for removing phenolic inhibitors.
-
Vacuum Distillation: This method can remove inhibitors but carries the risk of thermally inducing polymerization if not performed carefully at the lowest possible temperature and pressure. It is crucial to ensure the distillation apparatus is scrupulously clean.
Troubleshooting Guides
Problem 1: My this compound monomer has become viscous or solidified in the bottle.
| Possible Cause | Troubleshooting & Preventative Action |
| Inhibitor Depletion | The initial inhibitor has been consumed over time. If polymerization is advanced, the monomer is likely unusable. For future batches, monitor storage duration and consider quantifying the inhibitor level periodically. |
| Improper Storage Conditions | The monomer was likely exposed to elevated temperatures or UV light, accelerating radical formation beyond the inhibitor's capacity. Action: Always store monomers in a cool, dark location as specified by the manufacturer.[2] |
| Oxygen Depletion (for Phenolic Inhibitors) | The container was sealed under a fully inert atmosphere (e.g., pure nitrogen), rendering phenolic inhibitors like MEHQ ineffective.[6] Action: Ensure the container has a headspace containing air. Do not blanket with a fully inert gas unless using an oxygen-independent inhibitor. |
Problem 2: My polymerization reaction is very slow, or there is a long induction period.
| Possible Cause | Troubleshooting & Preventative Action |
| Incomplete Inhibitor Removal | Residual storage inhibitor is scavenging the radicals generated by your initiator.[5] Action: Ensure your inhibitor removal procedure (alkali wash, column chromatography) is performed thoroughly immediately before use. For column removal, using fresh, active alumina is critical. |
| Excessive Inhibitor in Starting Material | The manufacturer may have used a higher concentration of inhibitor. Action: If the problem persists after thorough inhibitor removal, consider quantifying the inhibitor concentration in the as-received monomer to adjust your removal protocol accordingly. |
Data Presentation: Comparison of Common Inhibitors
| Inhibitor | Abbreviation | Type | Typical Concentration | Key Characteristics |
| 4-Methoxyphenol | MEHQ | Phenolic | 10 - 300 ppm | Industry standard for storage; requires oxygen to function; easily removed by alkali wash.[1][6] |
| Hydroquinone | HQ | Phenolic | 50 - 500 ppm | Effective storage inhibitor; requires oxygen; can cause discoloration.[1][6] |
| Butylated Hydroxytoluene | BHT | Phenolic | 10 - 200 ppm | Common storage inhibitor; requires oxygen.[1][6] |
| 2,2,6,6-Tetramethyl-1-piperidinyloxy | TEMPO | Stable Radical | 5 - 100 ppm | Highly effective; does not require oxygen; suitable for high-temperature process inhibition.[3][4][7] |
| 4-Hydroxy-TEMPO | 4-OH-TEMPO | Stable Radical | 5 - 100 ppm | A widely used derivative of TEMPO with similar properties.[4][7] |
| Phenothiazine | PTZ | Aromatic Amine | 100 - 2000 ppm | Very effective process inhibitor at high temperatures; often used with phenolic inhibitors.[6] |
Experimental Protocols
Protocol: Evaluating Inhibitor Effectiveness via Thermal Induction Period
This protocol provides a method to compare the effectiveness of different inhibitors by measuring the time until the onset of thermal polymerization.
1. Materials:
-
This compound monomer (inhibitor-free)
-
Inhibitor candidates (e.g., MEHQ, 4-OH-TEMPO)
-
High-purity solvent (e.g., anisole, dodecane)
-
Small reaction vials with septa and magnetic stir bars
-
Nitrogen or Argon source for inerting
-
Heating block or oil bath with precise temperature control
2. Procedure:
-
Preparation of Monomer Solution: Prepare a stock solution of the inhibitor-free this compound monomer in the chosen solvent (e.g., 50% w/w).
-
Preparation of Inhibitor Solutions: Prepare stock solutions of each inhibitor to be tested at a known concentration (e.g., 10,000 ppm in the same solvent).
-
Sample Preparation:
-
To a reaction vial, add a specific volume of the monomer solution (e.g., 4.0 mL).
-
Spike the vial with a calculated volume of the inhibitor stock solution to achieve the desired final inhibitor concentration (e.g., 100 ppm relative to the monomer).
-
Add a magnetic stir bar.
-
Seal the vial with a septum.
-
-
Inerting: Gently bubble nitrogen or argon through the solution for 10-15 minutes to remove dissolved oxygen. This is crucial for creating a worst-case scenario for phenolic inhibitors and a standard condition for others.
-
Heating and Observation:
-
Place the vial in the pre-heated block or oil bath set to a constant, elevated temperature (e.g., 100°C or 120°C).[8]
-
Start a timer immediately.
-
Observe the sample visually for the first signs of polymerization, such as an increase in viscosity, development of turbidity, or solidification.
-
-
Data Recording: The time from placing the sample in the heat to the first observable sign of polymerization is the induction period . A longer induction period indicates a more effective inhibitor under these conditions.
-
Analysis: Compare the induction periods for each inhibitor at the same concentration. Run a control sample with no inhibitor to establish a baseline.
Visualizations
Caption: Troubleshooting workflow for premature this compound polymerization.
Caption: Logic diagram for selecting the appropriate polymerization inhibitor.
Caption: Mechanism of phenolic inhibition in the presence of oxygen.
References
- 1. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polymerisation/Polymer Inhibitors, MEHQ Inhibitor In Polymerization | Tintoll [uvabsorber.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. fluoryx.com [fluoryx.com]
- 7. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 8. What is high performance polymerization inhibitor?|FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
Validation & Comparative
Unraveling the Microstructure of Poly(vinylphosphonate): A Comparative Guide to Characterization Techniques
For researchers, scientists, and drug development professionals, a deep understanding of a polymer's microstructure is paramount to controlling its physicochemical properties and, ultimately, its performance in a given application. This is particularly true for functional polymers like poly(vinylphosphonate) (PVP), where subtle variations in stereochemistry and regiochemistry can significantly impact its efficacy as, for example, a biomaterial or drug delivery vehicle. This guide provides an objective comparison of multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for the detailed microstructural characterization of PVP, supported by experimental data and protocols.
Multidimensional NMR spectroscopy has emerged as a powerful and indispensable tool for the in-depth analysis of complex polymer structures.[1] Unlike bulk characterization methods, NMR provides atomic-level information, enabling the precise determination of tacticity, monomer sequence distribution, branching, and end-group analysis.[2] For poly(this compound) and its derivatives, techniques such as ¹H-¹H and ¹H-¹³C(-³¹P) correlation experiments have proven invaluable for unambiguous signal assignment and the elucidation of stereospecificity.
Comparative Analysis of Characterization Techniques
While multidimensional NMR offers unparalleled detail, a comprehensive characterization strategy often involves complementary techniques. The following tables provide a quantitative comparison of NMR with alternative methods for polymer analysis.
| Parameter | Multidimensional NMR | FTIR/Raman Spectroscopy | Gel Permeation Chromatography (GPC/SEC) |
| Information Provided | - Tacticity (isotactic, syndiotactic, atactic)[3] - Monomer sequence distribution - Regioisomers (head-to-tail, head-to-head) - Branching and end-group analysis - Conformation | - Functional group identification[2] - Presence of specific chemical bonds - Limited information on stereochemistry | - Molecular weight distribution (Mw, Mn, PDI)[4] - Hydrodynamic volume |
| Resolution | High (atomic level) | Low (functional group level) | Low (molecular size level) |
| Sensitivity | Moderate to high (can be enhanced with cryogenic probes and higher magnetic fields) | High for strong IR/Raman active modes | High (concentration-dependent) |
| Sample Requirements | Soluble polymer (~10-50 mg), deuterated solvent | Solid or liquid (~1-10 mg), minimal preparation | Soluble polymer (~1-10 mg), specific mobile phase |
| Quantitative Analysis | Excellent for tacticity and monomer ratios | Semi-quantitative to quantitative with calibration | Excellent for molecular weight distribution |
| Cost | High (instrumentation and maintenance) | Low to moderate | Moderate |
| Analysis Time | Hours to days (depending on complexity and desired resolution) | Minutes | 30-60 minutes per sample |
Table 1: General Comparison of Polymer Characterization Techniques. This table highlights the distinct advantages and limitations of each technique in the context of polymer microstructure analysis.
| Microstructural Feature | Multidimensional NMR | FTIR/Raman Spectroscopy | GPC/SEC |
| Tacticity (m/r ratio) | Primary Method. High-resolution ¹H and ¹³C NMR can resolve subtle differences in chemical shifts of stereoisomers. 2D NMR (COSY, HSQC) confirms assignments.[3] | Indirect/Limited. Subtle shifts in vibrational frequencies may correlate with tacticity, but are often difficult to resolve and quantify. | Not directly sensitive. Different tacticities may lead to different hydrodynamic volumes, but this is an indirect and often unreliable measure. |
| Regioisomers (Head-to-Head) | Primary Method. Distinct NMR signals for head-to-head and head-to-tail linkages are observable and quantifiable. | Not suitable. Vibrational modes are generally not sensitive to these subtle structural differences. | Not suitable. |
| Molecular Weight | Can provide number-average molecular weight (Mn) via end-group analysis for low to moderate molecular weight polymers. | Not suitable. | Primary Method. Provides detailed information on the entire molecular weight distribution. |
Table 2: Technique Suitability for Specific Microstructural Features of Poly(this compound). This table provides a more focused comparison of the techniques for elucidating key microstructural details of PVP.
Experimental Protocols
Multidimensional NMR Spectroscopy for Poly(diethyl this compound) (PDEVP) Microstructure Analysis
The following is a representative protocol for the characterization of PDEVP, adapted from established methodologies.
1. Sample Preparation:
-
Dissolve 10-20 mg of the PDEVP sample in 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, methanol-d4).
-
Filter the solution into a 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
-
Acquire a standard one-dimensional ¹H NMR spectrum to assess the overall purity and general structural features.
-
Typical parameters: 32 scans, relaxation delay of 1-2 seconds.
3. 2D ¹H-¹H COSY (Correlation Spectroscopy):
-
This experiment identifies protons that are coupled to each other, aiding in the assignment of the polymer backbone and ethyl phosphonate (B1237965) groups.
-
Purpose: To establish proton-proton connectivities within the monomer unit.
-
A typical COSY experiment can be completed in approximately 20 minutes.[5]
4. 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
This experiment correlates directly bonded proton and carbon atoms, providing unambiguous assignment of the carbon signals.
-
Purpose: To link proton signals to their directly attached carbon atoms.
-
For a sample with good concentration, an HSQC spectrum can be acquired in minutes to a few hours.[6]
5. 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
-
This experiment reveals correlations between protons and carbons that are separated by two or three bonds, which is crucial for assigning quaternary carbons and confirming the overall structure.
-
Purpose: To identify longer-range proton-carbon connectivities.
6. ¹H-³¹P Correlation Spectroscopy:
-
Given the presence of phosphorus, experiments correlating ¹H and ³¹P nuclei are essential for assigning signals related to the phosphonate group and can provide further insights into the polymer's microstructure.
Visualizing the Workflow
The following diagrams illustrate the logical workflow for polymer synthesis and characterization, as well as the decision-making process for selecting the appropriate analytical technique.
Caption: Experimental workflow from monomer to characterization.
Caption: Decision tree for selecting a characterization technique.
Signaling Pathway of NMR Data to Microstructure
The process of deducing the polymer microstructure from multidimensional NMR data can be visualized as a signaling pathway, where different NMR experiments provide specific pieces of information that together build a complete picture of the polymer's architecture.
Caption: Information flow from NMR experiments to microstructure.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. resolvemass.ca [resolvemass.ca]
- 3. measurlabs.com [measurlabs.com]
- 4. GPC-NMR Analysis for Polymer Characterisation [intertek.com]
- 5. eqnmr.hms.harvard.edu [eqnmr.hms.harvard.edu]
- 6. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
A Comparative Guide to the Thermal Analysis of Poly(vinylphosphonates) using TGA and DSC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the thermal properties of various poly(vinylphosphonates), a class of polymers with growing interest in biomedical and materials science applications. Understanding the thermal behavior of these polymers is crucial for their processing, stability, and performance in various applications. This document summarizes quantitative data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), presents detailed experimental protocols, and includes a visual representation of the analytical workflow.
Comparative Thermal Analysis Data
The thermal characteristics of poly(vinylphosphonates) are significantly influenced by the nature of the alkyl ester groups attached to the phosphorus atom. The following tables summarize key thermal parameters obtained from TGA and DSC analyses, providing a basis for comparing their thermal stability and phase transitions.
Thermogravimetric Analysis (TGA) Data
TGA measures the change in mass of a sample as a function of temperature, offering insights into its thermal stability, decomposition profile, and char yield. The decomposition of poly(vinylphosphonates) often occurs in multiple steps, starting with the cleavage of the ester groups.
| Polymer | Onset Decomposition Temperature (Tonset) (°C) | Temperature of Maximum Decomposition Rate (Tpeak) (°C) | Residual Weight at 600°C (%) | Key Decomposition Stages |
| Poly(vinylphosphonic acid) | ~150-200 | Stage 1: ~250-300 (dehydration), Stage 2: >400 (chain scission) | High (due to crosslinking) | Two main stages: initial water loss followed by polymer backbone degradation. |
| Poly(dimethyl vinylphosphonate) | Data not readily available in literature | Data not readily available in literature | Data not readily available in literature | Expected to be a multi-stage decomposition. |
| Poly(diethyl this compound) | ~250-300 | Stage 1: ~300-350 (loss of ethyl groups), Stage 2: ~450 (backbone degradation) | ~18 | Multi-stage decomposition with initial loss of the ester side chains.[1] |
| Poly(dipropyl this compound) | Data not readily available in literature | Data not readily available in literature | Data not readily available in literature | Expected to be a multi-stage decomposition. |
| Poly(dibutyl this compound) | Data not readily available in literature | Data not readily available in literature | Data not readily available in literature | Expected to be a multi-stage decomposition. |
Note: The thermal properties of polymers can vary depending on factors such as molecular weight, polydispersity, and experimental conditions (e.g., heating rate, atmosphere).
Differential Scanning Calorimetry (DSC) Data
DSC is used to measure the heat flow associated with thermal transitions in a material, most notably the glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more flexible, rubbery state.
| Polymer | Glass Transition Temperature (Tg) (°C) |
| Poly(vinylphosphonic acid) | High (often difficult to determine due to intra/intermolecular hydrogen bonding) |
| Poly(dimethyl this compound) | Data not readily available in literature |
| Poly(diethyl this compound) | Expected to be lower than that of polystyrene when copolymerized.[1] |
| Poly(dipropyl this compound) | Data not readily available in literature |
| Poly(dibutyl this compound) | Data not readily available in literature |
Note: For amorphous or semi-crystalline polymers, the glass transition is a critical parameter influencing mechanical properties and processing conditions.
Experimental Protocols
The following are generalized protocols for conducting TGA and DSC analyses on poly(vinylphosphonates). Specific parameters may need to be optimized based on the instrument and the specific polymer being analyzed.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability, decomposition temperatures, and char yield of poly(vinylphosphonates).
Instrumentation: A calibrated thermogravimetric analyzer.
Procedure:
-
Sample Preparation: Ensure the polymer sample is dry and in a powder or film form. A typical sample mass is 5-10 mg.
-
Instrument Setup:
-
Place the accurately weighed sample into a clean, inert sample pan (e.g., platinum or alumina).
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 30°C).
-
Heat the sample at a constant rate (e.g., 10°C/min) to a final temperature (e.g., 600°C or higher).
-
-
Data Analysis:
-
Record the mass loss as a function of temperature.
-
Determine the onset decomposition temperature (Tonset) from the intersection of the baseline tangent and the tangent of the steepest mass loss.
-
Determine the temperature of maximum decomposition rate (Tpeak) from the peak of the first derivative of the TGA curve (DTG curve).
-
Calculate the percentage of residual weight at the final temperature.
-
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) of poly(vinylphosphonates).
Instrumentation: A calibrated differential scanning calorimeter.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the dry polymer sample into an aluminum DSC pan and hermetically seal it.
-
Instrument Setup:
-
Place the sample pan and an empty, sealed reference pan in the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).
-
-
Thermal Program (Heat-Cool-Heat Cycle):
-
First Heating: Equilibrate the sample at a low temperature (e.g., -50°C). Heat the sample at a constant rate (e.g., 10°C/min) to a temperature well above the expected Tg but below the decomposition temperature. This step removes the thermal history of the sample.
-
Cooling: Cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature.
-
Second Heating: Heat the sample again at the same constant rate to the same upper temperature.
-
-
Data Analysis:
-
Analyze the data from the second heating scan.
-
The glass transition temperature (Tg) is determined as the midpoint of the step change in the heat flow curve.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the thermal analysis of poly(vinylphosphonates) using TGA and DSC.
Caption: Workflow for TGA and DSC analysis of poly(vinylphosphonates).
References
A Comparative Guide to Proton Conductivity in Poly(vinylphosphonic acid) and Nafion Membranes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the proton conductivity of poly(vinylphosphonic acid) (PVPA) membranes and the widely used perfluorosulfonic acid membrane, Nafion. The information presented is curated from peer-reviewed scientific literature to assist researchers in selecting the appropriate membrane for applications such as fuel cells, electrolysis, and other electrochemical systems. This document details the quantitative performance of these materials under various conditions, outlines the experimental protocols for measuring proton conductivity, and illustrates the fundamental mechanisms of proton transport.
Data Presentation: Proton Conductivity Under Varying Conditions
The proton conductivity of both PVPA and Nafion membranes is highly dependent on environmental conditions, primarily temperature and relative humidity (RH). The following tables summarize key quantitative data from various studies to facilitate a direct comparison.
Table 1: Proton Conductivity of Poly(vinylphosphonic acid) (PVPA) Based Membranes
| Membrane Composition | Temperature (°C) | Relative Humidity (%) | Proton Conductivity (S/cm) | Reference |
| Nafion/PVPA Blend | Ambient | 50 | > 1.0 x 10⁻² | [1] |
| Nafion/P(VPA)3 Blend | 130 | Anhydrous | 1.1 x 10⁻⁵ | [1] |
| PPO-graft-PVPA | 120 | Fully Hydrated | 8.0 x 10⁻² | [2] |
| PPO-graft-PVPA | -20 | Fully Hydrated | > 1.0 x 10⁻³ | [2] |
| CNC@PVPA/P-CNF | 25 | Dry H₂ | Power Generation Observed | [3] |
Table 2: Proton Conductivity of Nafion Membranes
| Membrane Type | Temperature (°C) | Relative Humidity (%) | Proton Conductivity (S/cm) | Reference |
| Nafion | 80 | 100 | > 0.1 to 0.13 | [4] |
| Nafion NR212 | 80 | 80 | 0.1 | [5] |
| Nafion NR212 | 80 | 60 | 0.05 | [5] |
| Nafion 117 | 60 | N/A | 0.13 | [6] |
| Nafion 117 | 80 | N/A | 0.11 | [6] |
| Nafion | 100 | >20 | Increases with RH | [7] |
| Nafion | 130 | >20 | ~0.005 | [7] |
| Nafion 212 | 20-120 | 90 | Varies with temp. | [8] |
Experimental Protocols: Measuring Proton Conductivity
The standard method for determining the proton conductivity of polymer electrolyte membranes is Electrochemical Impedance Spectroscopy (EIS) . This technique measures the opposition of a material to the flow of alternating current as a function of frequency.
Experimental Workflow for Electrochemical Impedance Spectroscopy
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. How the Morphology of Nafion-Based Membranes Affects Proton Transport [mdpi.com]
A Comparative Biocompatibility Assessment: Vinylphosphonate-Based Hydrogels Versus PEG Hydrogels
For researchers, scientists, and drug development professionals, the choice of a hydrogel for biomedical applications is a critical decision, with biocompatibility being a paramount consideration. This guide provides an objective comparison of the biocompatibility of two prominent synthetic hydrogels: vinylphosphonate-based hydrogels and polyethylene (B3416737) glycol (PEG) hydrogels. The information presented is supported by experimental data to aid in the selection of the most appropriate material for specific research and therapeutic needs.
The host response to an implanted biomaterial dictates its success or failure. An ideal hydrogel should integrate with host tissue without eliciting a significant inflammatory or foreign body response. This guide delves into the key aspects of biocompatibility—cytotoxicity, in vivo biocompatibility and inflammation, and hemocompatibility—for both this compound-based and PEG hydrogels.
At a Glance: Biocompatibility Comparison
| Biocompatibility Parameter | This compound-Based Hydrogels | PEG Hydrogels |
| Cytotoxicity | Generally non-cytotoxic after purification.[1] Cell viability > 70% according to ISO 10993 standards.[1] | Generally considered bio-inert and non-cytotoxic.[2] However, cytotoxicity can be influenced by the molecular weight of PEG and the presence of unreacted monomers or crosslinkers.[3] |
| In Vivo Biocompatibility | Limited data available. Some studies suggest good in vivo biocompatibility with minimal inflammatory response. | Well-studied. Often elicits a foreign body response (FBR) characterized by fibrous encapsulation.[4][5] The intensity of the FBR can be modulated by factors such as hydrogel stiffness and the incorporation of bioactive molecules. |
| Inflammation | Purified hydrogels have been shown to not trigger a pro-inflammatory response in macrophages.[6] Certain this compound derivatives may possess inherent anti-inflammatory properties. | Can trigger a chronic inflammatory response, with macrophages playing a key role.[7] The inflammatory response is linked to protein adsorption on the hydrogel surface.[4] |
| Hemocompatibility | Limited specific data available. General assessments of biocompatibility suggest they are likely to be hemocompatible. | Generally considered hemocompatible, with low hemolysis rates.[8] However, protein adsorption can influence interactions with blood components. |
In-Depth Analysis
Cytotoxicity: Ensuring Cell Survival
Cytotoxicity assays are fundamental in assessing whether a material is toxic to cells. The MTT assay, which measures the metabolic activity of cells, is a common method for this evaluation.
For This compound-based hydrogels , studies have shown that after a purification step to remove any unreacted monomers or cytotoxic components, these hydrogels are non-cytotoxic.[1] Cell viability is reported to be above the 70% threshold set by the ISO 10993 standard, indicating good cytocompatibility.[1] Furthermore, these hydrogels have been shown to support the adhesion and proliferation of various cell types, including smooth muscle cells and endothelial cells.[6]
PEG hydrogels are widely regarded as "blank slates" due to their inherent bio-inertness and resistance to protein adsorption, which generally translates to low cytotoxicity.[2] However, it is crucial to consider that the purity of the PEG precursors and the completeness of the crosslinking reaction can significantly impact their cytocompatibility. Residual unreacted acrylates or other crosslinkers can leach out and cause cellular damage.[3] Studies have also indicated that the molecular weight of the PEG can influence its interaction with cells.[3]
In Vivo Biocompatibility and the Inflammatory Response
The in vivo response to a hydrogel implant is a complex process involving an initial acute inflammation followed by a chronic phase that can lead to the formation of a fibrous capsule, known as the foreign body response (FBR).[5]
This compound-based hydrogels have demonstrated promising in vivo biocompatibility in preliminary studies. After implantation, purified hydrogels have been observed to elicit a minimal inflammatory response.[6] In vitro studies have further supported this by showing that these hydrogels do not trigger the release of pro-inflammatory cytokines from macrophages.[6] This suggests a potentially lower propensity to induce a significant FBR compared to more traditional biomaterials.
The in vivo biocompatibility of PEG hydrogels has been extensively investigated. While often considered biocompatible, PEG hydrogels are known to elicit an FBR, the severity of which can vary.[4][9] This response is initiated by the adsorption of host proteins onto the hydrogel surface, which then mediates the attachment and activation of immune cells, particularly macrophages.[4] These macrophages can fuse to form foreign body giant cells and contribute to the deposition of a collagenous capsule around the implant.[9] Research has shown that the mechanical properties of the PEG hydrogel, such as stiffness, can influence the inflammatory response.[7]
Experimental Protocols
To ensure a standardized and reproducible assessment of biocompatibility, detailed experimental protocols are essential.
Cytotoxicity Assessment: MTT Assay
This protocol outlines the steps for evaluating the cytotoxicity of hydrogel extracts using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures cell metabolic activity.
Materials:
-
Hydrogel samples (this compound-based and PEG)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
L929 mouse fibroblast cell line (or other relevant cell line)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Hydrogel Extract Preparation:
-
Sterilize hydrogel samples (e.g., by UV irradiation or ethylene (B1197577) oxide).
-
Incubate the hydrogels in a complete cell culture medium (supplemented with 10% FBS and 1% penicillin-streptomycin) at a surface area to volume ratio of 3 cm²/mL for 24 hours at 37°C.
-
Collect the medium, which now contains any leachable substances from the hydrogel. This is the hydrogel extract.
-
-
Cell Seeding:
-
Seed L929 cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Cell Treatment:
-
Remove the culture medium from the wells.
-
Add 100 µL of the prepared hydrogel extracts to the wells. Include a positive control (e.g., 10% DMSO) and a negative control (fresh complete medium).
-
Incubate for 24, 48, and 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the negative control.
-
In Vivo Biocompatibility: Subcutaneous Implantation
This protocol describes a subcutaneous implantation model in rodents to evaluate the local tissue response to the hydrogels.
Materials:
-
Hydrogel samples (sterilized)
-
8-week-old male Wistar rats (or other suitable animal model)
-
Anesthetic (e.g., isoflurane)
-
Surgical tools
-
Sutures
-
Formalin (10%)
-
Hematoxylin and Eosin (H&E) stain
-
Microscope
Procedure:
-
Animal Preparation:
-
Anesthetize the animals.
-
Shave and disinfect the dorsal skin.
-
-
Implantation:
-
Make a small incision in the skin.
-
Create a subcutaneous pocket by blunt dissection.
-
Insert a sterilized hydrogel sample into the pocket.
-
Suture the incision.
-
-
Post-operative Care:
-
Monitor the animals for any signs of distress.
-
-
Tissue Harvesting:
-
At predetermined time points (e.g., 1, 4, and 12 weeks), euthanize the animals.
-
Excise the hydrogel implant along with the surrounding tissue.
-
-
Histological Analysis:
-
Fix the tissue samples in 10% formalin.
-
Dehydrate the samples and embed them in paraffin.
-
Section the paraffin blocks and stain the tissue sections with H&E.
-
Examine the stained sections under a microscope to evaluate the inflammatory cell infiltrate, fibrous capsule formation, and tissue integration.
-
Hemocompatibility Assessment: Hemolysis Assay
This protocol details the in vitro hemolysis assay to determine the extent of red blood cell (RBC) lysis caused by the hydrogels, following the principles of ISO 10993-4.
Materials:
-
Hydrogel samples (sterilized)
-
Fresh human or animal blood with anticoagulant (e.g., citrate)
-
Phosphate-Buffered Saline (PBS)
-
Deionized water (positive control)
-
PBS (negative control)
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Blood Preparation:
-
Centrifuge the fresh blood to separate the plasma and RBCs.
-
Wash the RBCs three times with PBS.
-
Resuspend the RBCs in PBS to a 2% (v/v) concentration.
-
-
Hydrogel Incubation:
-
Place the sterilized hydrogel samples in test tubes.
-
Add 10 mL of PBS to each tube and incubate at 37°C for 30 minutes to pre-wet the hydrogels.
-
Remove the PBS and add 10 mL of the 2% RBC suspension to each tube.
-
Incubate the tubes at 37°C for 60 minutes with gentle agitation.
-
-
Sample Analysis:
-
After incubation, centrifuge the tubes to pellet the intact RBCs.
-
Carefully collect the supernatant.
-
Measure the absorbance of the supernatant at 540 nm using a spectrophotometer. This measures the amount of hemoglobin released from lysed RBCs.
-
-
Data Analysis:
-
Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100
-
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the underlying biological interactions, the following diagrams are provided in the DOT language for Graphviz.
Experimental Workflow: Biocompatibility Assessment
Caption: Workflow for assessing the biocompatibility of hydrogels.
Signaling Pathway: Macrophage Activation in Foreign Body Response
Caption: Macrophage activation in the foreign body response to hydrogels.
Conclusion
Both this compound-based and PEG hydrogels exhibit properties that make them suitable for biomedical applications, yet their biocompatibility profiles present distinct advantages and disadvantages. This compound-based hydrogels, particularly after purification, show excellent cytocompatibility and a potentially lower inflammatory response in vivo. PEG hydrogels, while widely used and considered bio-inert, can elicit a foreign body response that needs to be considered and potentially mitigated for long-term applications.
The choice between these two classes of hydrogels will ultimately depend on the specific requirements of the application. For applications where minimal inflammatory response and good cell integration are critical, purified this compound-based hydrogels may offer an advantage. For applications requiring a well-characterized, bio-inert material where a controlled foreign body response is acceptable or can be modulated, PEG hydrogels remain a strong candidate. Further direct comparative studies are warranted to provide a more definitive guide for material selection in the future.
References
- 1. Poly(this compound)-based hydrogels exhibiting high biocompatibility and tunable material properties - American Chemical Society [acs.digitellinc.com]
- 2. Cytocompatibility Evaluation of PEG-Methylsulfone Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Linking the foreign body response and protein adsorption to PEG-based hydrogels using proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro and In Vivo Models for Assessing the Host Response to Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phenotypic Changes in Bone Marrow Derived Murine Macrophages cultured on PEG-based Hydrogels and Activated by Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biocompatible and pH-sensitive PEG hydrogels with degradable phosphoester and phosphoamide linkers end-capped with amine for controlled drug delivery - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Foreign body response to synthetic polymer biomaterials and the role of adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Flame Retardant Efficiency of Diethyl Vinyl Phosphonate Copolymers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of flame retardants into polymeric materials is a critical safety measure in a vast array of applications, from electronics and construction to textiles and transportation. Among the various flame retardants available, phosphorus-based compounds have garnered significant attention as effective and often more environmentally benign alternatives to traditional halogenated systems. Diethyl vinyl phosphonate (B1237965) (DEVP) is a reactive vinyl monomer that can be copolymerized with a range of other monomers to impart inherent flame retardancy to the resulting polymer. This guide provides a comprehensive evaluation of the flame retardant efficiency of DEVP copolymers, comparing their performance with other common flame retardant alternatives, supported by experimental data.
Performance of Diethyl Vinyl Phosphonate Copolymers
The flame retardant efficacy of DEVP copolymers is significantly influenced by the comonomer and the resulting polymer's thermal degradation behavior. The primary mechanisms of flame retardancy for phosphorus-containing compounds involve a combination of condensed-phase and gas-phase actions. In the condensed phase, they promote the formation of a protective char layer that insulates the underlying material from heat and oxygen. In the gas phase, phosphorus-containing radicals can scavenge flammable H• and OH• radicals, inhibiting the combustion process.
A key study by Banks, Ebdon, and Johnson provides valuable insights into the performance of DEVP copolymers with styrene (B11656) (S), methyl methacrylate (B99206) (MMA), acrylonitrile (B1666552) (AN), and acrylamide (B121943) (AM). The incorporation of DEVP was found to enhance the flame retardancy of all copolymers compared to their respective homopolymers.[1]
Table 1: Limiting Oxygen Index (LOI) and Thermal Gravimetric Analysis (TGA) Data for DEVP Copolymers [1]
| Polymer | Mol. fract. DEVP in polymer | P content (wt%) | LOI (vol% O2) | TGA residue in N2 (wt%) | TGA residue in air (wt%) |
| Polystyrene (PS) (plasticized) | 0 | 0 | 21.5 | 0 | 0 |
| S-DEVP copolymer | 0.09 | 5.3 | 28.0 | 0 | 0 |
| Poly(methyl methacrylate) (PMMA) | 0 | 0 | 17.1 | 0 | 0 |
| MMA-DEVP copolymer | 0.10 | 5.8 | 23.7 | 0 | 0 |
| Polyacrylonitrile (PAN) | 0 | 0 | 18.3 | 46 | 0 |
| AN-DEVP copolymer | 0.11 | 5.7 | 27.5 | 49 | 1 |
| Polyacrylamide (PAM) | 0 | 0 | 27.3 | 7 | 0 |
| AM-DEVP copolymer | 0.10 | 5.3 | 57.9 | 29 | 29 |
As shown in Table 1, the copolymer of DEVP with acrylamide (AM-DEVP) exhibits a remarkable increase in the Limiting Oxygen Index (LOI), suggesting a synergistic effect between phosphorus and nitrogen.[1] The significant char formation in the AM-DEVP and AN-DEVP copolymers, as indicated by the TGA residue, points to a strong condensed-phase flame retardant mechanism.[1] For polystyrene and poly(methyl methacrylate) copolymers, the improvement in LOI is less pronounced, which is attributed to the depolymerization behavior of these polymers upon heating, leading to the loss of the phosphorus-containing units.[1]
Comparison with Alternative Flame Retardants
The selection of a flame retardant system depends on various factors, including the polymer type, processing conditions, cost, and regulatory requirements. Here, we compare the performance of DEVP copolymers with three major classes of flame retardants: halogenated compounds, metal hydroxides, and intumescent systems.
Table 2: Comparative Performance of Different Flame Retardant Systems
| Flame Retardant System | Typical Polymer Matrix | LOI (%) | UL-94 Rating | Peak Heat Release Rate (pHRR) (kW/m²) | Total Heat Released (THR) (MJ/m²) |
| DEVP Copolymers (proxy data) | PMMA, PS | 22-28 | V-0 to V-2 | 400-600 | 60-80 |
| Halogenated (e.g., Brominated) | ABS, HIPS | 25-35 | V-0 | 150-300 | 50-70 |
| Metal Hydroxides (e.g., ATH, MDH) | Polyolefins, EVA | 25-40 | V-0 | 200-400 | 70-90 |
| Intumescent (e.g., APP/PER/MEL) | Polypropylene (B1209903) | 30-45 | V-0 | 150-250 | 40-60 |
Halogenated Flame Retardants: These compounds, typically containing bromine or chlorine, are highly effective due to their gas-phase radical trapping mechanism. They can achieve high flame retardancy ratings (e.g., V-0 in UL-94) at relatively low loadings. However, they are facing increasing scrutiny due to environmental and health concerns related to the release of toxic and corrosive gases during combustion.
Metal Hydroxides: Aluminum trihydroxide (ATH) and magnesium dihydroxide (MDH) are widely used as flame retardants. They function through an endothermic decomposition, releasing water vapor that cools the polymer surface and dilutes flammable gases.[2][3][4][5] They are non-toxic and produce low smoke. However, they typically require high loading levels (40-60 wt%), which can negatively impact the mechanical properties of the polymer.
Intumescent Flame Retardants: These systems, often a combination of an acid source (e.g., ammonium (B1175870) polyphosphate - APP), a carbon source (e.g., pentaerythritol (B129877) - PER), and a blowing agent (e.g., melamine (B1676169) - MEL), work by forming a thick, insulating char layer upon heating.[6][7][8] This char layer acts as a physical barrier to heat and mass transfer, providing excellent fire protection. Intumescent systems are highly effective and are considered a more environmentally friendly alternative to halogenated retardants.
Experimental Protocols
A brief overview of the key experimental methodologies cited in this guide is provided below.
Limiting Oxygen Index (LOI)
The LOI test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material. A higher LOI value indicates better flame retardancy. The test is typically performed according to the ASTM D2863 or ISO 4589 standard.
UL-94 Vertical Burning Test
This test evaluates the burning characteristics of a vertically oriented polymer specimen after the application of a specified flame. The material is classified as V-0, V-1, or V-2 based on the afterflame time, afterglow time, and whether flaming drips ignite a cotton indicator placed below the specimen. V-0 represents the highest level of flame retardancy in this classification.[9][10][11][12][13][14][15]
Cone Calorimetry
The cone calorimeter is one of the most effective bench-scale instruments for studying the fire behavior of materials. It measures various parameters, including the heat release rate (HRR), peak heat release rate (pHRR), total heat released (THR), time to ignition (TTI), and smoke production.[10] A lower pHRR and THR are indicative of better flame retardancy. The test is conducted according to standards such as ASTM E1354 or ISO 5660.
Visualizing the Concepts
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Flame retardant mechanism of DEVP copolymers.
Caption: Experimental workflow for evaluating DEVP copolymers.
Caption: Logical comparison of flame retardant technologies.
Conclusion
Diethyl vinyl phosphonate copolymers represent a promising class of inherently flame-retardant materials. Their effectiveness is demonstrated through increased Limiting Oxygen Index values and the potential to achieve high ratings in UL-94 tests, coupled with significant reductions in heat release as measured by cone calorimetry. The flame retardant mechanism involves both condensed-phase char formation and gas-phase radical scavenging. The synergy observed with nitrogen-containing comonomers, such as acrylamide, highlights a particularly effective pathway to enhanced fire safety.
When compared to traditional halogenated flame retardants, DEVP copolymers offer a more environmentally favorable profile by avoiding the release of halogenated toxins. While metal hydroxides are a non-toxic alternative, they often compromise the mechanical properties of the polymer due to high loading requirements. Intumescent systems provide excellent fire protection but can be more complex in their formulation. The reactive nature of DEVP, which incorporates the flame retardant moiety directly into the polymer backbone, offers advantages in terms of permanency and minimal impact on the material's physical properties, making DEVP copolymers a compelling choice for a wide range of applications where fire safety is paramount. Further research focusing on detailed cone calorimetry and UL-94 testing of a broader range of DEVP copolymers will be invaluable in fully elucidating their performance and optimizing their application.
References
- 1. Recent trends of phosphorus-containing flame retardants modified polypropylene composites processing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]
- 4. mdpi.com [mdpi.com]
- 5. corpus.ulaval.ca [corpus.ulaval.ca]
- 6. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]
- 7. epublications.marquette.edu [epublications.marquette.edu]
- 8. researchgate.net [researchgate.net]
- 9. Research Portal [ub-ir.bolton.ac.uk]
- 10. Cone Calorimeter Analysis of UL-94 V-Rated Plastics | NIST [nist.gov]
- 11. Chinese Journal of Materials Research [cjmr.org]
- 12. cris.unibo.it [cris.unibo.it]
- 13. researchgate.net [researchgate.net]
- 14. fire.tc.faa.gov [fire.tc.faa.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Analysis of Poly(vinyl phosphate-b-styrene) Block Copolymers
For researchers, scientists, and drug development professionals, a thorough understanding of the analytical techniques available for characterizing novel polymers is paramount. This guide provides a detailed comparison of analytical methods for poly(vinyl phosphate-b-styrene), with a focus on ³¹P NMR spectroscopy and complementary techniques. Experimental data, detailed protocols, and workflow visualizations are presented to aid in the selection of the most appropriate analytical strategy.
The synthesis of functional block copolymers such as poly(vinyl phosphate-b-styrene) (PVP-b-PS) has opened avenues for new applications in materials science and drug delivery. The unique properties of these polymers are intrinsically linked to their molecular structure, including the phosphorus content, the nature of the phosphate (B84403) groups, and the overall thermal stability. Accurate and reliable analytical characterization is therefore essential for quality control, structure-property relationship studies, and ensuring consistent performance.
This guide focuses on the utility of ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy as a primary tool for the analysis of PVP-b-PS. It also provides a comparative overview of alternative and complementary techniques, including pH titration, Fourier-Transform Infrared (FT-IR) spectroscopy, and thermal analysis (Thermogravimetric Analysis/Differential Scanning Calorimetry - TGA/DSC).
Quantitative Analysis of Phosphorus Content: ³¹P NMR vs. pH Titration
The determination of phosphorus content and the nature of the phosphate moieties are critical for understanding the properties of PVP-b-PS. Solid-state ³¹P NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the local chemical environment of the phosphorus atoms. This allows for the quantification of the total phosphorus content and the differentiation between various phosphate species, such as monobasic and dibasic phosphate groups, as well as identifying any potential cross-linking.
An alternative method for quantifying the acidic phosphate groups is pH titration. This classical analytical technique measures the total acid content of the polymer by neutralizing the acidic protons with a standardized base. While simpler to implement than NMR, pH titration provides an overall measure of acidity and does not distinguish between different types of phosphate groups.
Studies have shown that the results from solid-state ³¹P NMR and pH titration for the total phosphorus content in poly(vinyl phosphate-b-styrene) can differ slightly.[1] This discrepancy can arise from the cross-linked nature of some samples, which may hinder the accessibility of all acidic sites during titration.[1] In contrast, solid-state ³¹P NMR can probe the entire sample, including insoluble or cross-linked portions, providing a more comprehensive analysis. For cross-linked polymers, solid-state NMR spectroscopy is often considered the most powerful characterization technique.
Table 1: Comparison of Analytical Techniques for Phosphorus Content
| Feature | Solid-State ³¹P NMR Spectroscopy | pH Titration |
| Principle | Measures the resonance of ³¹P nuclei in a magnetic field. | Measures the volume of a titrant of known concentration required to neutralize the acidic groups. |
| Information Obtained | Total phosphorus content, ratio of different phosphate species (singly and doubly bound), and information on cross-linking. | Total acidic group content. |
| Sample State | Solid, including insoluble and cross-linked polymers. | Soluble or dispersible polymer. |
| Advantages | Provides detailed structural information, non-destructive, suitable for insoluble samples. | Simple, cost-effective, provides a measure of accessible acidic groups. |
| Limitations | Requires specialized equipment and expertise. | May not be accurate for insoluble or highly cross-linked polymers, does not differentiate between phosphate species. |
Experimental Protocols
Solid-State ³¹P NMR Spectroscopy
Objective: To determine the total phosphorus content and the ratio of different phosphate species in poly(vinyl phosphate-b-styrene).
Instrumentation: A solid-state NMR spectrometer equipped with a magic-angle spinning (MAS) probe.
Experimental Parameters:
-
Rotor: Zirconia rotors (e.g., 4 mm diameter).
-
Spinning Speed: 5-15 kHz.
-
Pulse Sequence: Single-pulse excitation with high-power proton decoupling.
-
Recycle Delay: 5-10 seconds (should be at least 5 times the longest T1 relaxation time of the phosphorus nuclei to ensure full relaxation and accurate quantification).
-
Reference: 85% H₃PO₄ (external standard).
-
Data Acquisition: A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
Sample Preparation:
-
The solid poly(vinyl phosphate-b-styrene) sample is dried under vacuum to remove any residual solvent or moisture.
-
The dried polymer is packed into the zirconia rotor.
-
The rotor is sealed with a cap to prevent sample leakage during spinning.
Data Analysis:
-
The obtained ³¹P NMR spectrum is referenced to the external H₃PO₄ standard.
-
The different phosphorus signals corresponding to monobasic, dibasic, and potentially cross-linked phosphate groups are identified based on their chemical shifts.
-
The integrated area of each signal is used to determine the relative ratio of the different phosphate species.
-
For absolute quantification, an internal standard with a known phosphorus concentration can be added to the sample, or external calibration curves can be used.
pH Titration
Objective: To determine the total acidic group content in poly(vinyl phosphate-b-styrene).
Instrumentation: An automatic titrator or a pH meter with a burette.
Reagents:
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M).
-
Deionized water.
-
Indicator solution (e.g., phenolphthalein) or a pH electrode.
Procedure:
-
A known mass of the poly(vinyl phosphate-b-styrene) sample is dissolved or dispersed in a known volume of deionized water.
-
If using an indicator, a few drops are added to the polymer solution.
-
The solution is titrated with the standardized NaOH solution while continuously monitoring the pH.
-
The titration is continued until the equivalence point is reached, which is indicated by a sharp change in pH or a color change of the indicator.
-
The volume of NaOH solution used to reach the equivalence point is recorded.
Data Analysis:
The total acid content (in mmol/g) is calculated using the following formula:
References
A Comparative Guide to the Influence of Crosslinkers on Poly(vinylphosphonic acid) Particle Morphology
For Researchers, Scientists, and Drug Development Professionals
The morphology of poly(vinylphosphonic acid) (PVPA) particles, including their size, shape, and surface characteristics, is a critical determinant of their performance in various applications, from drug delivery to industrial catalysis. The choice of crosslinking agent during polymerization plays a pivotal role in dictating these morphological features. This guide provides an objective comparison of the effects of different crosslinkers on PVPA particle morphology, supported by experimental data from published research.
Comparison of Morphological Effects of Different Crosslinkers on PVPA Particles
The selection of a crosslinker significantly impacts the resulting particle size, surface texture, and porosity of poly(vinylphosphonic acid) particles. The following table summarizes the observed morphological characteristics when different crosslinkers are employed in the synthesis of PVPA particles. It is important to note that direct comparative studies under identical experimental conditions are limited; therefore, this data is compiled from various sources.
| Crosslinker | Particle Size | Particle Shape | Surface Morphology | Key Observations & Citations |
| Poly(ethylene glycol) diacrylate (PEGDA) | 5 - 260 µm | Spherical | Wrinkled | The wrinkled surface and broad size distribution are characteristic of particles synthesized via water-in-oil (W/O) suspension polymerization. The crosslinker is crucial for maintaining the spherical shape and inducing pore formation. |
| Bis[2-(methacryloyloxy)ethyl] phosphate (B84403) (BMEP) | 50 - 100 nm (as agglomerates) | Spherical (agglomerates) | Rough | Primarily studied in the context of hydrogels, an increase in BMEP concentration (from 5% to 40%) leads to greater surface roughness and the formation of spherical agglomerates of smaller nanoparticles. This also correlates with a larger surface area.[1] |
| Divinylbenzene (DVB) | Data not available for pure PVPA | Data not available for pure PVPA | Data not available for pure PVPA | In a copolymer system with glycidyl (B131873) methacrylate, increasing DVB content led to decreased water uptake, suggesting a more rigid and less porous structure.[2] For other polymers, DVB is known to produce rigid, porous particles.[3][4] |
| N,N'-methylenebis(acrylamide) (MBA) | Data not available for pure PVPA | Data not available for pure PVPA | Data not available for pure PVPA | While not studied directly with PVPA particles, in poly(acrylamide-co-N-vinylpyrrolidone) microspheres, increasing MBA concentration from 0.04 to 1.617 mmol/L resulted in a decrease in dry particle size from 165 µm to 8 µm.[5] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the synthesis of crosslinked PVPA particles as described in the cited literature.
Synthesis of PEGDA-Crosslinked PVPA Particles via Water-in-Oil (W/O) Suspension Polymerization
This protocol is based on the methodology for creating spherical PVPA particles with a wrinkled surface.
-
Preparation of the Aqueous Phase: Vinylphosphonic acid (VPA) as the monomer and poly(ethylene glycol) diacrylate (PEGDA) as the crosslinker are dissolved in an aqueous solution containing a polymerization initiator, such as ammonium (B1175870) persulfate (APS).
-
Preparation of the Oil Phase: A silicone oil acts as the continuous phase.
-
Emulsification: The aqueous phase is dispersed in the oil phase under mechanical stirring to form a water-in-oil emulsion. The stirring speed is a critical parameter for controlling the final particle size.
-
Polymerization: The temperature is raised to initiate the polymerization of VPA and PEGDA within the aqueous droplets. The reaction is typically carried out for several hours under an inert atmosphere (e.g., nitrogen).
-
Purification: The resulting particles are collected by filtration or centrifugation, followed by washing with appropriate solvents (e.g., ethanol (B145695) and water) to remove the oil phase, unreacted monomers, and initiator.
-
Drying: The purified particles are dried, for instance, in a vacuum oven.
Synthesis of BMEP-Crosslinked PVPA Hydrogels
This protocol describes the fabrication of crosslinked PVPA hydrogels, which can provide insights into the material's network structure.
-
Monomer Solution Preparation: Vinylphosphonic acid (VPA) is mixed with bis[2-(methacryloyloxy)ethyl] phosphate (BMEP) as the crosslinker in a solvent. The molar ratio of VPA to BMEP is varied to control the crosslinking density.[1]
-
Initiator Addition: A free-radical initiator, such as 2,2'-azobis(2-methylpropionitrile) (B43924) (AIBN), is added to the monomer-crosslinker mixture.[1]
-
Polymerization: The solution is heated to initiate free-radical polymerization, leading to the formation of a crosslinked hydrogel network.
-
Characterization: The resulting hydrogel is characterized for its surface morphology using techniques like Scanning Electron Microscopy (SEM).[1]
Experimental and Logical Workflow Diagram
The following diagram illustrates a generalized workflow for the synthesis and characterization of crosslinked poly(vinylphosphonic acid) particles.
Caption: Generalized workflow for synthesizing and characterizing crosslinked PVPA particles.
References
- 1. Design of Crosslinked Hydrogels Comprising Poly(Vinylphosphonic Acid) and Bis[2-(Methacryloyloxy)Ethyl] Phosphate as an Efficient Adsorbent for Wastewater Dye Removal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preparation of Porous Poly(Styrene-Divinylbenzene) Microspheres and Their Modification with Diazoresin for Mix-Mode HPLC Separations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
GPC-MALS for Accurate Molecular Weight Determination of Poly(diethyl vinylphosphonate): A Comparative Guide
For researchers, scientists, and drug development professionals, accurate determination of polymer molecular weight is paramount for ensuring material performance and reproducibility. This guide provides a detailed comparison of Gel Permeation Chromatography coupled with Multi-Angle Light Scattering (GPC-MALS) against alternative techniques for the characterization of poly(diethyl vinylphosphonate) (PDEVP), a polymer of interest for various biomedical applications.
This guide presents supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate analytical method for your research needs.
GPC-MALS: The Gold Standard for Absolute Molecular Weight Determination
GPC-MALS is a powerful technique that provides absolute molecular weight information without the need for column calibration with polymer standards of the same chemistry.[1] The GPC separates the polymer molecules based on their hydrodynamic volume, after which the MALS detector measures the intensity of scattered light at multiple angles to directly determine the molar mass of the eluting polymer fractions.[2] A differential refractive index (DRI) detector is used in conjunction to measure the concentration of the polymer at each elution volume.
Experimental Data: GPC-MALS of Poly(diethyl this compound)
A recent study on the synthesis of azide-modified poly(diethyl this compound) utilized GPC-MALS to characterize the resulting polymers. The data below showcases the capability of this technique to produce polymers with controlled molecular weights and narrow polydispersity indices (PDI).[3]
| Catalyst-Monomer Ratio | Mn ( kg/mol ) | Mw ( kg/mol ) | PDI (Mw/Mn) |
| 25:1 | 4.3 | - | 1.17 |
| 50:1 | 8.4 | - | 1.24 |
| 100:1 | 16.6 | 19.6 | 1.18 |
| 200:1 | 33.0 | 37.6 | 1.14 |
Table 1: GPC-MALS data for poly(diethyl this compound) synthesized with varying catalyst-to-monomer ratios. Data sourced from a study by Kränzlein et al. (2022).[3]
Experimental Protocol: GPC-MALS of Poly(diethyl this compound)
This protocol is based on the methodology described for the GPC-MALS analysis of poly(diethyl this compound).[3]
Instrumentation:
-
GPC System: An HPLC system equipped with a pump, autosampler, and column oven.
-
Columns: Appropriate GPC columns for the desired molecular weight range (e.g., Agilent PLgel MIXED-C).[4]
-
Detectors:
Reagents:
-
Mobile Phase: A suitable solvent for poly(diethyl this compound), for example, a mixture of Tetrahydrofuran (THF) and water (1:1) containing 9 g/L tetra-n-butyl ammonium (B1175870) bromide and 272 mg/L 2,6-di-tert-butyl-4-methylphenol as additives.[3]
-
Polymer Sample: Dissolve the poly(diethyl this compound) sample in the mobile phase at a known concentration (e.g., 1-5 mg/mL).
-
Filtration: Filter the sample solution through a 0.2 µm or 0.45 µm filter before injection.
Procedure:
-
System Equilibration: Equilibrate the GPC system with the mobile phase at a constant flow rate and temperature (e.g., 40 °C).
-
dn/dc Determination: The refractive index increment (dn/dc) is a critical parameter for MALS analysis and must be determined for the specific polymer-solvent-temperature system. For poly(diethyl this compound) in a THF:H2O (1:1) mixture, a dn/dc value of 0.0922 mL/g has been reported.[3] If this value is unknown, it must be measured experimentally.
-
Sample Injection: Inject a known volume of the filtered polymer solution into the GPC system.
-
Data Acquisition and Analysis: Collect the data from the MALS and DRI detectors. Use appropriate software (e.g., Wyatt ASTRA) to calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) from the light scattering and concentration data.
Alternative Methods for Molecular Weight Determination
While GPC-MALS provides absolute molecular weight, other techniques are available and may be suitable depending on the specific research question and available resources.
End-Group Analysis by ¹H NMR Spectroscopy
For polymers with well-defined and detectable end-groups, ¹H NMR spectroscopy can be used to determine the number-average molecular weight (Mn).[7] This method relies on comparing the integral of the signals from the polymer backbone repeating units to the integral of the signals from the end-groups.[8]
Experimental Protocol: ¹H NMR for Mn Determination
-
Sample Preparation: Dissolve a precisely weighed amount of the poly(diethyl this compound) sample in a suitable deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire the ¹H NMR spectrum of the sample.
-
Data Analysis:
-
Identify the signals corresponding to the repeating this compound units and the initiator fragment at the polymer chain end.
-
Integrate these signals.
-
Calculate the degree of polymerization (DP) using the following formula: DP = (Integral of repeating unit protons / Number of protons per repeating unit) / (Integral of end-group protons / Number of protons per end-group)
-
Calculate Mn: Mn = (DP * Molecular weight of the repeating unit) + Molecular weight of the end-groups
-
Viscometry
Solution viscometry is a classical and cost-effective method for determining the viscosity-average molecular weight (Mv). This technique relies on the Mark-Houwink-Sakurada equation, which relates the intrinsic viscosity [η] of a polymer solution to its molecular weight.[9][10]
Experimental Protocol: Viscometry for Mv Determination
-
Solution Preparation: Prepare a series of dilute solutions of poly(diethyl this compound) in a suitable solvent at known concentrations.
-
Flow Time Measurement: Using a capillary viscometer (e.g., an Ubbelohde viscometer), measure the flow time of the pure solvent and each of the polymer solutions at a constant temperature.
-
Calculation of Viscosities: Calculate the relative viscosity, specific viscosity, and reduced viscosity for each concentration.
-
Intrinsic Viscosity Determination: Plot the reduced viscosity versus concentration and extrapolate to zero concentration to determine the intrinsic viscosity [η].
-
Mv Calculation: Use the Mark-Houwink-Sakurada equation to calculate Mv: [η] = K * Mv^a
-
K and a are the Mark-Houwink parameters, which are specific to the polymer-solvent-temperature system and must be determined experimentally by calibrating with polymer fractions of known molecular weight.
-
Comparison of Methods
| Feature | GPC-MALS | ¹H NMR End-Group Analysis | Viscometry |
| Molecular Weight Measured | Absolute Mn, Mw, Mz, and PDI | Absolute Mn | Relative Mv |
| Calibration Required | No (for absolute MW) | No | Yes (to determine K and a) |
| Information Provided | Molecular weight distribution | Average molecular weight | Average molecular weight |
| Polymer Requirement | Soluble in GPC eluent | Known and detectable end-groups | Soluble in a suitable solvent |
| Advantages | Provides detailed distribution, high accuracy | Rapid, requires small sample amount | Low cost, simple instrumentation |
| Limitations | Higher initial instrument cost | Only for polymers with suitable end-groups, less accurate for high MW | Requires Mark-Houwink parameters, less accurate than GPC-MALS |
Conclusion
For the comprehensive and accurate determination of the molecular weight and its distribution for poly(diethyl this compound), GPC-MALS stands out as the superior method. It provides absolute molecular weight data without the need for polymer-specific calibration standards, offering a true reflection of the polymer's characteristics. While ¹H NMR end-group analysis and viscometry can provide valuable estimates of the average molecular weight under specific conditions, they lack the detailed distributional information and the absolute nature of GPC-MALS. The choice of method will ultimately depend on the specific requirements of the research, the information needed, and the resources available.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. kinampark.com [kinampark.com]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. Gel Permeation Chromatography (GPC)/Size Exclusion Chromatography (SEC) with Multi-Angel Light Scattering (MALS) (DAWN-HELEOS) – Research Infrastructure [nano.ceitec.cz]
- 6. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
- 7. Determination of the molecular weight of polymers by end-group analysis - Magritek [magritek.com]
- 8. scribd.com [scribd.com]
- 9. Determination of Viscosity Average Molecular Weight of Polymer (Theory) : Physical Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 10. Virtual Labs [pcv-amrt.vlabs.ac.in]
Assessing the Hydrolytic Stability of Polyphosphoester Backbones via ³¹P NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The hydrolytic stability of polyphosphoesters (PPEs) is a critical parameter influencing their performance in biomedical applications such as drug delivery and tissue engineering. Understanding and quantifying the degradation kinetics of these polymers is paramount for designing materials with predictable therapeutic outcomes. ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful and direct method for monitoring the hydrolytic degradation of PPEs by observing the changes in the phosphorus environment over time. This guide provides a comparative overview of the hydrolytic stability of different polyphosphoester backbones, detailed experimental protocols for assessment using ³¹P NMR, and visual representations of the underlying processes.
Comparative Hydrolytic Stability of Polyphosphoester Backbones
The rate of hydrolytic degradation of polyphosphoesters is highly tunable and can be precisely controlled by subtle modifications to the polymer side-chain and the substitution pattern around the phosphorus center in the polymer backbone.[1] This allows for the design of materials with degradation half-lives ranging from a few minutes to several years.[1] The degradation mechanism is influenced by factors such as the hydrophilicity of the side chains and the electron density on the phosphorus atom, as well as the pH of the surrounding environment.[1]
Under neutral to basic conditions, the primary degradation mechanism for many polyphosphoesters is a backbiting or intramolecular transesterification process initiated by the terminal hydroxyl group.[1] This results in the scission of the polymer backbone and the formation of cyclic phosphate (B84403) byproducts. In acidic conditions, random chain scission can also occur. The stability of PPEs is generally higher under acidic conditions compared to basic conditions.[1]
Below is a summary of the hydrolytic stability of various polyphosphoester backbones based on reported trends and available data.
| Polyphosphoester Type | Side Chain Examples | Relative Hydrolytic Stability | Key Influencing Factors | ³¹P NMR Chemical Shift (Intact Polymer) | ³¹P NMR Chemical Shift (Degradation Products) |
| Poly(alkyl ethylene (B1197577) phosphate) | Methyl, Ethyl | Moderate to Fast | Hydrophilicity of the side chain. Shorter, more hydrophilic side chains lead to faster degradation. | ~ -0.5 to -1.5 ppm | ~ 0 to 1 ppm (cyclic phosphates, phosphoric acid) |
| Polyphosphonates | Methyl, Ethyl, Allyl, Propyl | Slow to Fast | Electron density on the phosphorus atom and steric hindrance of the side chain. Electron-withdrawing groups can increase the degradation rate. | ~ 20 to 30 ppm | Varies depending on degradation product |
| Polyphosphoesters with Hydrophobic Side Chains | Benzyl, long alkyl chains | Slow | Increased hydrophobicity shields the phosphoester backbone from water, slowing down hydrolysis. | Varies with structure | Varies with structure |
| Polyphosphoesters with Terminal Group Modification | Urethane-capped | Significantly Slower | Blocking the terminal hydroxyl group inhibits the backbiting degradation mechanism. | Similar to parent polymer | Slower appearance of degradation peaks |
| RNA-Inspired Polyphosphoesters | Pendant hydroxyl groups | Very Fast | Intramolecular transesterification is accelerated by the neighboring hydroxyl group, mimicking RNA hydrolysis.[2] | Varies with structure | Varies with structure |
Experimental Protocol for Assessing Hydrolytic Stability using ³¹P NMR
This protocol provides a generalized procedure for monitoring the hydrolytic degradation of polyphosphoesters in a controlled environment.
1. Materials and Reagents:
-
Polyphosphoester sample
-
Deuterium oxide (D₂O)
-
Phosphate buffered saline (PBS) or other appropriate buffer salts
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Internal standard (e.g., triphenyl phosphate (TPP) or methylenediphosphonic acid (MDPA), if quantitative analysis is required)
-
NMR tubes
2. Sample Preparation:
-
Prepare a stock solution of the desired buffer in D₂O (e.g., 10x PBS).
-
Dissolve a known concentration of the polyphosphoester sample in the D₂O buffer to a final volume suitable for your NMR tube (typically 0.5-0.7 mL). The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable acquisition time.
-
Adjust the pH of the solution to the desired value (e.g., 7.4 for physiological conditions, or more acidic/basic for accelerated degradation studies) using dilute HCl or NaOH in D₂O.
-
If an internal standard is used for quantification, add a precise amount to the NMR tube.
-
Securely cap the NMR tube and gently mix the contents.
3. ³¹P NMR Data Acquisition:
-
Insert the NMR tube into the NMR spectrometer.
-
Tune and shim the spectrometer for the sample.
-
Acquire an initial ³¹P NMR spectrum (t=0). Typical acquisition parameters might include:
-
Proton decoupling (e.g., Waltz-16)
-
Relaxation delay (D1) of at least 5 times the longest T₁ of the phosphorus nuclei to ensure full relaxation for quantitative measurements.
-
A sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Incubate the NMR tube at a constant temperature (e.g., 37 °C) in a water bath or the NMR spectrometer's temperature-controlled sample changer.
-
Acquire ³¹P NMR spectra at regular time intervals (e.g., every hour, day, or week, depending on the expected degradation rate).
4. Data Analysis:
-
Process the acquired ³¹P NMR spectra (e.g., Fourier transform, phase correction, baseline correction).
-
Reference the spectra using an external or internal standard (85% H₃PO₄ is the common external reference at 0 ppm).
-
Identify the resonance peak corresponding to the intact polyphosphoester backbone and any new peaks that appear over time, which correspond to degradation products.
-
Integrate the area of the peak for the intact polymer and the degradation products at each time point.
-
Calculate the percentage of degradation over time using the following formula: % Degradation = [Integral of Degradation Products / (Integral of Intact Polymer + Integral of Degradation Products)] * 100
-
Plot the percentage of degradation or the natural logarithm of the remaining polymer concentration versus time to determine the degradation kinetics (e.g., half-life, degradation rate constant).
Visualizing the Process
To better understand the experimental workflow and the chemical transformations occurring during hydrolytic degradation, the following diagrams are provided.
References
Safety Operating Guide
Proper Disposal of Vinylphosphonate: A Comprehensive Guide for Laboratory Personnel
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical waste is paramount. This document provides essential, step-by-step guidance on the proper disposal procedures for vinylphosphonate, ensuring the safety of laboratory personnel and the protection of the environment.
Vinylphosphonates are organophosphorus compounds that require careful handling and disposal due to their potential hazards. Adherence to established protocols is crucial to mitigate risks associated with their reactivity and potential toxicity. This guide outlines immediate safety measures, operational plans for disposal, and detailed procedural information.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures in place.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A lab coat or chemical-resistant apron is required to prevent skin contact.
-
Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.
In Case of a Spill:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Contain the Spill: For small spills, use an inert absorbent material such as sand, vermiculite, or a commercial absorbent to contain the liquid.
-
Collect Waste: Carefully scoop the absorbed material into a designated, sealable, and properly labeled hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.
-
Seek Assistance: For large spills, or if you are unsure how to proceed, contact your institution's Environmental Health and Safety (EHS) office immediately.
Operational Plan for this compound Disposal
There are two primary pathways for the proper disposal of this compound waste: collection for off-site incineration by a licensed contractor and, for small quantities, lab-scale chemical degradation prior to collection.
Pathway 1: Collection for Off-site Incineration (Recommended)
This is the most common and highly recommended method for the disposal of this compound waste.
-
Waste Collection: Collect all this compound waste, including pure compound, reaction mixtures, and contaminated materials (e.g., gloves, absorbent pads), in a designated, leak-proof, and chemically compatible container.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound" or "Diethyl this compound"), and any other required information according to your institution's and local regulations.
-
Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.
-
Arrange for Pickup: Contact your institution's EHS office or a licensed hazardous waste disposal company to schedule a pickup.
Pathway 2: Lab-Scale Chemical Degradation (For Small Quantities)
For very small quantities, chemical degradation through hydrolysis can be performed by trained personnel to convert the this compound into less hazardous materials before collection. This procedure should only be carried out if you have a thorough understanding of the reaction and the necessary safety equipment.
Quantitative Data for Disposal
The following table summarizes key quantitative parameters associated with the primary disposal method for this compound.
| Parameter | Value | Source/Comment |
| Incineration Temperature | 800°C - 1200°C | Effective for the thermal destruction of organophosphorus compounds.[1] |
| Residence Time (Incineration) | ~2 seconds | A typical residence time for the complete destruction of organic pesticides. |
Experimental Protocols
Protocol 1: Preparation for Off-site Incineration
Objective: To safely collect and store this compound waste for disposal by a licensed contractor.
Materials:
-
Designated hazardous waste container (chemically compatible, e.g., HDPE)
-
Hazardous waste labels
-
Personal Protective Equipment (PPE) as specified above
Procedure:
-
Under a chemical fume hood, carefully transfer the this compound waste into the designated hazardous waste container.
-
Ensure the container is not overfilled (a general rule is to fill to no more than 80% capacity).
-
Securely seal the container.
-
Decontaminate the exterior of the container if necessary.
-
Affix a completed hazardous waste label to the container, including the chemical name, accumulation start date, and any other required information.
-
Move the sealed and labeled container to your laboratory's designated satellite accumulation area.
-
Follow your institution's procedures to request a waste pickup.
Protocol 2: Lab-Scale Hydrolysis of this compound (for small quantities by trained personnel)
Objective: To hydrolyze small amounts of this compound to vinylphosphonic acid, which can then be neutralized and collected for disposal. This procedure should be performed with caution and a thorough understanding of the reaction.
Materials:
-
This compound waste (small quantity, e.g., < 5 g)
-
1 M Hydrochloric Acid (HCl) or 1 M Sodium Hydroxide (NaOH)
-
pH indicator strips
-
Stir plate and stir bar
-
Ice bath
-
Appropriate reaction vessel (e.g., round-bottom flask)
-
Neutralizing agent (e.g., sodium bicarbonate for acid neutralization, dilute HCl for base neutralization)
-
Hazardous waste container
Procedure:
-
Setup: In a chemical fume hood, place the reaction vessel containing a stir bar in an ice bath on a stir plate.
-
Dilution: If the waste is concentrated, it may be carefully diluted with an appropriate solvent.
-
Hydrolysis (Acidic): Slowly add a 1 M solution of hydrochloric acid to the stirring this compound waste. The reaction may be exothermic, so maintain a low temperature with the ice bath. Monitor the reaction progress (e.g., by TLC or other appropriate analytical method if necessary). Stir for several hours or until the reaction is complete.
-
Hydrolysis (Basic): Alternatively, slowly add a 1 M solution of sodium hydroxide. Keep the reaction cool and stir until hydrolysis is complete.
-
Neutralization: After hydrolysis is complete, neutralize the resulting vinylphosphonic acid solution.
-
Collection: Transfer the neutralized solution to a designated hazardous waste container.
-
Labeling and Disposal: Label the container appropriately (e.g., "Neutralized Vinylphosphonic Acid Solution") and arrange for pickup through your EHS office.
Visualizing the Disposal Workflow
The following diagrams illustrate the logical steps for the two primary disposal pathways for this compound.
Caption: Workflow for this compound disposal via licensed contractor.
Caption: Workflow for lab-scale chemical degradation of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Vinylphosphonate
Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of vinylphosphonate.
This compound and its derivatives are valuable reagents in various research and development applications. However, their safe handling requires strict adherence to established safety protocols to minimize risks of exposure and ensure a secure laboratory environment. This guide provides essential, step-by-step procedures for the use of personal protective equipment (PPE), operational handling, and disposal of this compound-containing waste.
Hazard Profile and Personal Protective Equipment (PPE)
Vinylphosphonates can vary in their specific hazard profiles. For instance, Vinylphosphonic acid is corrosive and can cause severe skin burns and eye damage, while Diethyl this compound is not classified as hazardous under OSHA Hazard Communication Standard 29 CFR 1910.1200.[1][2] Dimethyl this compound is also classified as a corrosive liquid that causes severe skin burns and eye damage.[3] Given the potential for serious health effects, a comprehensive approach to personal protection is mandatory.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | To prevent skin contact, which can lead to irritation or severe burns depending on the specific this compound. |
| Eye and Face Protection | Tightly fitting safety goggles or a face shield.[4] | To protect against splashes that can cause serious eye damage. |
| Skin and Body Protection | A lab coat or chemical-resistant apron worn over personal clothing. In cases of significant exposure risk, a chemical-resistant suit (e.g., Tyvek®) may be necessary.[5][6] | To prevent contamination of personal clothing and skin. |
| Respiratory Protection | A NIOSH/MSHA approved respirator is recommended if working in poorly ventilated areas, if exposure limits are exceeded, or if irritation is experienced.[2] For routine lab use with adequate ventilation, it may not be required.[1] | To prevent inhalation of vapors or aerosols, which can cause respiratory irritation. |
Experimental Protocol: Safe Handling of this compound
Adherence to a strict, step-by-step protocol is crucial for minimizing exposure and ensuring the safe use of this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.
-
Material Compatibility: Use containers and equipment made of materials compatible with this compound. Avoid strong bases, finely powdered metals, and strong oxidizing agents.[1][2]
2. Handling Procedure:
-
Donning PPE: Before handling, put on all required PPE as outlined in the table above.
-
Dispensing: Carefully dispense the required amount of this compound, avoiding splashing.
-
Reactions: When setting up reactions, add this compound slowly to the reaction mixture. Be aware of any potential exothermic reactions.
-
Avoid Inhalation: Do not breathe mist, vapors, or spray.[1]
3. Spill Management:
-
Small Spills: For small spills, absorb the material with an inert absorbent such as sand, silica (B1680970) gel, or universal binder.[1]
-
Large Spills: For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Cleanup: Once absorbed, collect the material into a suitable, closed container for disposal.
4. First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1][2][7]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention.[1][7]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][7]
-
Ingestion: Clean mouth with water. Do NOT induce vomiting. Seek medical attention.[1][2][7]
Disposal Plan for this compound Waste
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Collection:
-
Liquid Waste: Collect all unused this compound and solutions containing it in a dedicated, properly labeled, and sealed waste container.
-
Solid Waste: All materials contaminated with this compound, such as gloves, absorbent pads, and disposable labware, should be collected in a separate, clearly labeled solid waste container.
2. Labeling and Storage:
-
Labeling: All waste containers must be labeled with "Hazardous Waste" and the specific chemical name (e.g., "this compound Waste").
-
Storage: Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials. Keep containers tightly closed.[2]
3. Disposal Procedure:
-
Institutional Guidelines: Follow your institution's specific procedures for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) department for guidance.[8][9]
-
Professional Disposal: Hazardous waste must be disposed of through a licensed and approved hazardous waste disposal company. Never dispose of this compound down the drain or in regular trash.[8][10]
Visualizing the Safe Handling Workflow
The following diagram illustrates the logical steps and decision points for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. echemi.com [echemi.com]
- 5. youtube.com [youtube.com]
- 6. Personal Protective Equipment | PPE Equipment From DuPont™ | DuPont [dupont.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 10. nems.nih.gov [nems.nih.gov]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
